molecular formula C13H13ClINO2 B6590369 tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate CAS No. 1048039-49-1

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B6590369
CAS No.: 1048039-49-1
M. Wt: 377.60 g/mol
InChI Key: IFXSVMIDWRADFG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H13ClINO2 and its molecular weight is 377.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-chloro-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSVMIDWRADFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Strategic Importance of a Halogenated Indole Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of this ring system is paramount for modulating biological activity. This compound is a highly valuable synthetic intermediate, engineered with specific halogen substituents that serve as versatile handles for further molecular elaboration. The chlorine atom at the 5-position and the iodine atom at the 3-position provide distinct and orthogonal sites for cross-coupling reactions, enabling the systematic construction of complex molecular architectures. This guide details a robust and well-established two-step synthesis of this key building block, providing not only a step-by-step protocol but also the underlying chemical principles that ensure its efficiency and success. Its primary application lies in the synthesis of indole-based antitubercular agents, where its structure is pivotal for developing new therapeutic candidates.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound from commercially available 5-chloro-1H-indole is efficiently achieved through a two-step sequence:

  • Nitrogen Protection: The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to modulate the electronics of the indole ring and prevent side reactions in the subsequent step.

  • Regioselective C-3 Iodination: The N-Boc protected intermediate undergoes a highly regioselective electrophilic iodination at the C-3 position, yielding the final product.

This strategy is predicated on fundamental principles of indole chemistry, leveraging the Boc group's influence on reactivity and selectivity.

Synthesis_Workflow Start 5-Chloro-1H-indole Step1_Product tert-Butyl 5-chloro-1H- indole-1-carboxylate Start->Step1_Product Step 1: N-Boc Protection (Boc)₂O, Base (e.g., DMAP) Solvent (e.g., THF) Final_Product tert-Butyl 5-chloro-3-iodo-1H- indole-1-carboxylate Step1_Product->Final_Product Step 2: C-3 Iodination NIS, TsOH·H₂O Solvent (e.g., DMF)

Caption: A two-step workflow for the target synthesis.

Pillar 1: Mechanistic Rationale and Causality

Step 1: The Critical Role of N-Boc Protection

The protection of the indole nitrogen with an electron-withdrawing group like Boc is not merely a preventative measure; it is a strategic decision to enhance the desired reactivity.

  • Deactivation of the N-H Proton: The indole N-H proton is weakly acidic and can be deprotonated by bases, potentially interfering with subsequent steps. The Boc group replaces this proton, eliminating this possibility.

  • Activation for Electrophilic Substitution: While seemingly counterintuitive for an electron-withdrawing group, the Boc protection enhances the nucleophilicity of the C-3 position. The lone pair on the nitrogen atom is still capable of participating in the aromatic system, directing electrophiles to the C-3 position. The Boc group's steric bulk also disfavors reaction at the C-2 position.

  • Choice of Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation.[1][2] The reaction is typically catalyzed by a nucleophilic base like 4-dimethylaminopyridine (DMAP) or conducted with a strong, non-nucleophilic base such as sodium hydride (NaH) to first deprotonate the indole nitrogen.[2]

Step 2: Regioselective Electrophilic Iodination at C-3

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution, with a strong preference for the C-3 position.

  • The Electrophile Source: N-Iodosuccinimide (NIS) is the preferred reagent for this iodination.[3][4] It is a mild, crystalline solid that serves as a source of an electrophilic iodine cation (I⁺).[4] Compared to molecular iodine (I₂), NIS is more reactive and easier to handle.

  • Acid Catalysis: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH·H₂O), is often employed to activate the NIS.[3] The acid protonates the carbonyl oxygen of NIS, making the nitrogen more electron-deficient and the iodine atom more electrophilic, thereby accelerating the reaction rate.[5]

  • Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the electron-rich indole ring, specifically the C-3 position, attacks the electrophilic iodine of the activated NIS-acid complex. This forms a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation from the C-3 position by a weak base (like the solvent or the succinimide anion) restores the aromaticity of the indole ring, yielding the 3-iodo-substituted product.

Pillar 2: Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear in-process controls and a robust work-up procedure that systematically removes byproducts and unreacted reagents.

Part A: Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate
  • Reagent Preparation: To a solution of 5-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction Initiation: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) to the solution.[1]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: a. Remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in ethyl acetate. c. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-chloro-1H-indole-1-carboxylate as a solid.

Part B: Synthesis of this compound
  • Reagent Preparation: Dissolve the N-Boc-5-chloroindole from Part A (1.0 eq) in N,N-dimethylformamide (DMF).[3]

  • Reaction Initiation: To this solution, add N-Iodosuccinimide (NIS) (1.2 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.2 eq).[3]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours.[3] Monitor the reaction to completion by TLC.

  • Work-up and Isolation: a. Pour the reaction mixture into saturated aqueous NaHCO₃ solution to neutralize the acid.[3] b. Extract the product with ethyl acetate.[3] c. Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any remaining NIS and remove iodine color, followed by a brine wash.[3] d. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound, typically as a white crystalline powder.

Pillar 3: Quantitative Data and Safety

Summary of Reaction Parameters
ParameterStep 1: N-Boc ProtectionStep 2: C-3 Iodination
Starting Material 5-Chloro-1H-indoletert-Butyl 5-chloro-1H-indole-1-carboxylate
Key Reagents (Boc)₂O, DMAPN-Iodosuccinimide (NIS), TsOH·H₂O
Molar Ratio (Reagent:SM) 1.5 : 1.0 ((Boc)₂O)1.2 : 1.0 (NIS)
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 2-4 hours12-16 hours
Typical Yield >90%70-85%
Safety and Handling
  • Personal Protective Equipment (PPE): Standard laboratory safety precautions, including a lab coat, safety glasses, and chemical-resistant gloves, must be used at all times.

  • Reagent Handling: Work in a well-ventilated fume hood. DMF is a reproductive toxin. NIS is an oxidizing agent and an irritant. (Boc)₂O can cause irritation.

  • Product Handling: The final product, this compound, may cause mild skin irritation and serious eye damage.

  • Storage: The final product should be stored in a tightly sealed container in a cool, dry place (2-8 °C is recommended), protected from light to ensure optimal stability.

Conclusion

The synthesis of this compound is a straightforward yet elegant process that exemplifies key principles of heterocyclic chemistry. The strategic use of N-Boc protection followed by a regioselective electrophilic iodination provides a reliable and high-yielding route to this exceptionally useful building block. The protocol described herein is robust and scalable, providing researchers in drug development and organic synthesis with dependable access to a versatile intermediate primed for the construction of novel and complex bioactive molecules.

References

  • Regioselective C5−H Direct Iodination of Indoles . Organic Chemistry Frontiers. Available at: [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug . National Institutes of Health (PMC). Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. Available at: [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines . ACS Publications. Available at: [Link]

  • I2 and Electrophilic I+ reagents . WordPress. Available at: [Link]

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid . ResearchGate. Available at: [Link]

  • 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate . National Institutes of Health (PMC). Available at: [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors . National Institutes of Health (PMC). Available at: [Link]

Sources

A Technical Guide to tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Among these, heterocycles play a central role, with the indole scaffold being a privileged structure in numerous FDA-approved drugs and biologically active compounds. This guide focuses on a highly functionalized and strategically valuable indole derivative: tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate .

This molecule is not merely a chemical compound but a versatile platform for synthetic innovation. Its architecture is deliberately designed for sequential and site-selective functionalization. The core components include:

  • An indole nucleus , a key pharmacophore.

  • A tert-butoxycarbonyl (Boc) group at the N1 position, which serves as a robust protecting group, enhancing solubility in organic solvents and allowing for controlled deprotection under acidic conditions.

  • An iodo group at the C3 position, an exceptional handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

  • A chloro group at the C5 position, providing an additional, less reactive site for diversification, enabling orthogonal chemical strategies.

This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, its reactivity profile, and its applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Physicochemical and Spectroscopic Properties

This compound typically presents as a white crystalline powder and is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. Its stability is contingent on proper storage; it should be kept at 2-8°C in a tightly sealed container with a desiccant and protected from light to prevent degradation[1]. Thermogravimetric analysis shows decomposition begins above 180°C[1].

Core Chemical Data
PropertyValueSource(s)
CAS Number 1048039-49-1[1]
Molecular Formula C₁₃H₁₃ClINO₂[1]
Molecular Weight 377.61 g/mol [1]
Physical Form White crystalline powder[1]
Melting Point ~130-135 °C[1]
Storage Temperature 2-8 °C[1]
SMILES ClC=1C=C2C(=CN(C2=CC1)C(=O)OC(C)(C)C)I[1]
Spectroscopic Profile

While specific spectral data is not widely published, a competent chemist can predict the key spectroscopic signatures based on the molecule's structure.

  • ¹H NMR: The spectrum would be characterized by a prominent singlet around 1.7 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (7.0-8.5 ppm) would display signals for the protons on the indole ring, with splitting patterns dictated by their positions relative to the chloro and iodo substituents.

  • ¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group (~84 ppm), the carbonyl carbon of the Boc group (~149 ppm), and distinct signals for the aromatic carbons, including the carbon atoms bearing the iodine and chlorine.

  • Infrared (IR) Spectroscopy: The most significant absorption bands would be a strong C=O stretch from the carbamate group around 1750 cm⁻¹ and C-Cl absorption in the 500-600 cm⁻¹ region[1].

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Synthesis and Purification

The synthesis of this compound is logically achieved via a two-step process starting from the commercially available 5-chloro-1H-indole. The strategy involves the protection of the indole nitrogen followed by regioselective iodination at the C3 position. The electron-rich nature of the indole ring directs electrophilic substitution preferentially to the C3 position, a process that is well-documented for N-protected indoles.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: C3-Iodination 5-chloro-1H-indole 5-chloro-1H-indole Boc2O_DMAP Di-tert-butyl dicarbonate (Boc₂O) 4-DMAP (cat.), THF 5-chloro-1H-indole->Boc2O_DMAP Protection Protected_Indole tert-Butyl 5-chloro-1H-indole-1-carboxylate Boc2O_DMAP->Protected_Indole NIS_DMF N-Iodosuccinimide (NIS) DMF Protected_Indole->NIS_DMF Electrophilic Iodination Final_Product This compound NIS_DMF->Final_Product

Caption: Synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is synthesized from established methods for N-Boc protection and C3-iodination of indole scaffolds.[2][3]

Step 1: Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate

  • To a solution of 5-chloro-1H-indole (1.0 eq) in tetrahydrofuran (THF, 0.2 M), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate as a solid.

Step 2: Synthesis of this compound

  • Dissolve the tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq) from Step 1 in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add N-Iodosuccinimide (NIS, 1.1 to 1.3 eq) to the solution. Some protocols may benefit from the addition of a catalytic amount of an acid like p-toluenesulfonic acid (TsOH·H₂O) to facilitate the reaction.[2]

  • Stir the reaction at room temperature for 12-16 hours, keeping it protected from light. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic phases with a 10% aqueous solution of Na₂S₂O₃ to quench any remaining iodine, followed by a wash with brine.[2]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude material can be purified by column chromatography on silica gel or recrystallization to yield the final product, this compound.

Chemical Reactivity and Strategic Utility

The synthetic power of this molecule lies in the differential reactivity of its functional groups, which allows for a planned and logical approach to building molecular complexity.

Key Reaction Sites

Reactivity cluster_C3 C3-Iodo Position (High Reactivity) cluster_N1 N1-Boc Group cluster_C5 C5-Chloro Position (Lower Reactivity) main This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) main->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (Terminal Alkynes) main->sonogashira Pd/Cu-catalyzed heck Heck Coupling (Alkenes) main->heck Pd-catalyzed deprotection Acid-mediated Deprotection (TFA, HCl) main->deprotection Reveals N-H buchwald Buchwald-Hartwig Amination (Requires stronger conditions) main->buchwald Pd-catalyzed snar Nucleophilic Aromatic Substitution (Under harsh conditions) main->snar

Caption: Reactivity map of the key functional sites.

  • C3-Iodo Group: This is the most versatile and reactive site. The carbon-iodine bond is relatively weak, making it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the direct introduction of aryl, heteroaryl, vinyl, or alkynyl groups, providing a rapid method to expand the molecular scaffold.

  • N1-Boc Group: The Boc protecting group can be easily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the indole N-H, which can then be used for further alkylation, arylation, or as a hydrogen bond donor in receptor-ligand interactions.

  • C5-Chloro Group: The carbon-chlorine bond is stronger and less reactive than the carbon-iodine bond. This allows for selective reactions at the C3 position while leaving the C5 position intact. The chloro group can be functionalized later in a synthetic sequence, often requiring more forcing conditions for cross-coupling (e.g., using specialized ligands in Buchwald-Hartwig amination) or for nucleophilic aromatic substitution.

Applications in Research and Development

The primary application of this compound is as a strategic intermediate in the synthesis of complex molecules.[1]

  • Drug Discovery: It is a key building block for creating libraries of substituted indoles for high-throughput screening. Its utility has been demonstrated in the synthesis of indole-based antitubercular agents, where the core scaffold is elaborated at the halogenated positions to optimize biological activity.[1]

  • Fluorescent Probes: The indole nucleus is inherently fluorescent. By attaching various functional groups through the iodo-handle, researchers can develop novel fluorescent probes for bioimaging applications.[1]

  • Materials Science: In a more niche application, it has been used as a monomer in the preparation of polyurethane foams. The incorporation of the indole moiety can enhance thermal stability and flame retardancy.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Profile: The compound may cause mild skin irritation and is suspected of causing serious eye damage.[1] Related iodo-indoles are listed as harmful if swallowed and may cause an allergic skin reaction.[4]

  • Personal Protective Equipment (PPE): Standard laboratory safety precautions should be strictly followed. This includes wearing chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

  • Storage: For optimal stability and to maintain purity, the compound must be stored in a tightly sealed container at refrigerated temperatures (2-8°C), protected from light, and ideally under an inert atmosphere (e.g., nitrogen or argon) with a desiccant.[1]

Conclusion

This compound is a testament to the power of strategic functionalization in chemical synthesis. Its well-defined points of reactivity—a highly active C3-iodo site, a stable C5-chloro site, and a readily cleavable N-Boc group—provide a predictable and versatile roadmap for the construction of complex indole-containing molecules. For researchers in drug discovery and materials science, this compound represents not just a reagent, but a gateway to novel chemical entities with significant potential.

References

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Center for Biotechnology Information (PMC). [Link]

  • SUPPLEMENTARY INFORMATION Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium car. Royal Society of Chemistry. [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Springer. [Link]

  • tert-butyl 3-chloro-1H-indole-5-carboxylate. Chemical Synthesis Database. [Link]

  • Experimental Section Commercially available reagents were used throughout without further purification unless otherwise stated;. University of Nottingham. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Thieme. [Link]

  • tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. National Center for Biotechnology Information (PMC). [Link]

Sources

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, and explore its diverse applications, ranging from the development of novel therapeutics to materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their work.

Physicochemical Properties and Handling

This compound is a polysubstituted indole derivative strategically functionalized for synthetic utility. The molecule incorporates a tert-butyloxycarbonyl (Boc) group on the indole nitrogen, which serves as a crucial protecting group that modulates the reactivity of the indole ring system. The chlorine atom at the C5 position and the iodine atom at the C3 position provide two distinct and valuable handles for further chemical transformations, particularly for transition metal-catalyzed cross-coupling reactions.

The compound typically presents as a white crystalline powder and is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1]. Proper storage is critical to maintain its integrity; it should be kept at 2-8 °C in a tightly sealed container, protected from light and moisture[1][2].

Table 1: Key Physicochemical Data
PropertyValueReference(s)
Molecular Weight 377.61 g/mol [1][2]
Molecular Formula C₁₃H₁₃ClINO₂[1][2]
CAS Number 1048039-49-1[1][3]
Appearance White crystalline powder[1]
Melting Point Approx. 130-135 °C[1]
Storage Temperature 2-8 °C[1][2]

Synthesis, Purification, and Characterization

The synthesis of this compound is typically achieved through the regioselective iodination of its precursor, tert-Butyl 5-chloro-1H-indole-1-carboxylate. The C3 position of the Boc-protected indole is highly susceptible to electrophilic substitution, allowing for precise installation of the iodine atom.

Synthetic Rationale

The choice of N-Iodosuccinimide (NIS) as the iodinating agent is common for this type of transformation due to its reliability and moderate reactivity[4]. The reaction is often catalyzed by a mild acid, such as p-toluenesulfonic acid (TsOH·H₂O), in a polar aprotic solvent like DMF[4]. The Boc protecting group is essential; it activates the indole ring towards electrophilic attack at C3 while preventing side reactions at the nitrogen atom.

Experimental Protocol: Synthesis
  • Reagents and Equipment:

    • tert-Butyl 5-chloro-1H-indole-1-carboxylate

    • N-Iodosuccinimide (NIS)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 10% aqueous sodium thiosulfate (Na₂S₂O₅)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • Dissolve tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add N-Iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of p-TsOH·H₂O (0.1 eq) to the solution[4].

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate (3x)[4].

    • Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₅ to remove excess iodine, followed by water and brine[4].

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow Visualization: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification & Analysis start Dissolve Starting Material (tert-Butyl 5-chloro-1H-indole-1-carboxylate) in DMF reagents Add NIS and catalytic TsOH·H₂O start->reagents reaction Stir at Room Temperature (12-16h) reagents->reaction quench Quench with NaHCO₃ (aq) reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Na₂S₂O₅ (aq) and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify via Column Chromatography (Silica Gel) dry->purify product Final Product: This compound purify->product char Characterize (NMR, MS, IR) product->char

Caption: Synthesis and purification workflow for this compound.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final compound should be confirmed by analytical techniques.

  • ¹H NMR: Expected signals include a singlet around 1.6 ppm for the nine protons of the tert-butyl group, and distinct aromatic protons on the indole core.

  • ¹³C NMR: Resonances corresponding to the carbonyl of the Boc group (~150 ppm), the carbons of the indole ring, and the tert-butyl group are expected.

  • IR Spectroscopy: A strong absorption band around 1750 cm⁻¹ is characteristic of the ester carbonyl C=O stretch[1].

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Applications in Research and Development

The strategic placement of chloro and iodo substituents makes this compound a highly valuable intermediate for constructing complex molecular architectures.

Medicinal Chemistry and Drug Discovery

The primary application of this molecule is as a scaffold in medicinal chemistry. The indole core is a privileged structure found in numerous natural products and pharmaceuticals[5].

  • Antitubercular Agents: It serves as a key building block in the synthesis of potent indole-based antitubercular agents[1]. The halogen substituents provide sites for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which is a common strategy for optimizing the biological activity of lead compounds.

  • Fluorescent Probes: The indole scaffold can be elaborated into fluorescent probes for bioimaging applications[1]. The ester functionality allows for potential conjugation to biomolecules[1].

Logical Flow of Application in Drug Discovery

G cluster_reactions Orthogonal Functionalization start tert-Butyl 5-chloro-3-iodo- 1H-indole-1-carboxylate suzuki Suzuki Coupling (at C3-Iodo position) start->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (at C3-Iodo position) start->sonogashira Pd-catalyzed buchner Further modification at C5-Chloro suzuki->buchner Sequential Reaction sonogashira->buchner Sequential Reaction buchwald Buchwald-Hartwig Amination (at C5-Chloro position) deprotection Boc Deprotection (e.g., TFA) lead_opt Lead Optimization deprotection->lead_opt candidate Potential Drug Candidate lead_opt->candidate buchner->deprotection

Caption: Role as a key intermediate for creating complex bioactive molecules via cross-coupling.

Materials Science

Beyond pharmaceuticals, this compound has found applications in materials science. It can function as a monomer in the preparation of polyurethane foams. The incorporation of the indole group has been shown to enhance the thermal stability and flame retardancy of the resulting polymers[1].

Safety and Handling

While specific toxicology data is limited, compounds of this class should be handled with care. It may cause mild skin irritation and is suspected of causing serious eye damage[1]. Standard laboratory safety protocols are mandatory.

Table 2: GHS Hazard Information (Based on similar compounds)
Hazard ClassCodeStatementReference(s)
Acute Toxicity, OralH302Harmful if swallowed.[6][7]
Skin IrritationH315Causes skin irritation.[7]
Eye IrritationH319Causes serious eye irritation.[7]
Specific Target Organ ToxicityH335May cause respiratory irritation.[6][7]
  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood[6]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[6]. Avoid breathing dust and prevent contact with skin and eyes[6].

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials[1][6]. Keep the container tightly closed[6].

Conclusion

This compound is a high-value synthetic intermediate with significant utility in drug discovery and materials science. Its well-defined structure, featuring a protected indole core and two distinct halogenated sites, allows for precise and versatile chemical modifications. The reliable synthetic methods and diverse applications underscore its importance as a tool for innovation in chemical and pharmaceutical research.

References

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. National Center for Biotechnology Information (PMC).[Link]

  • tert-butyl 3-chloro-1H-indole-5-carboxylate. Chemical Synthesis Database.[Link]

  • Experimental Section Commercially available reagents were used throughout without further purification unless otherwise stated. University of Nottingham.[Link]

  • Regioselective C5−H Direct Iodination of Indoles. American Chemical Society.[Link]

  • Supporting Information. Indian Academy of Sciences.[Link]

  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate.[Link]

  • 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. National Center for Biotechnology Information (PMC).[Link]

  • Indole chemistry breakthrough opens doors for more effective drug synthesis. News-Medical.net.[Link]

Sources

structure of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Abstract

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document elucidates the compound's structural features, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it presents a validated synthesis protocol, explores its distinct chemical reactivity, and highlights its application as a versatile intermediate in the development of pharmacologically active agents. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Introduction: The Significance of the Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a frequent target in drug design. The strategic functionalization of the indole ring is a critical aspect of modulating the pharmacological profile of these molecules.

This compound emerges as a particularly valuable synthetic intermediate due to its trifecta of functionalities. The iodine atom at the C3 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The chlorine atom at the C5 position offers a secondary site for modification or can act as a crucial pharmacophore for biological activity. Finally, the tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group that enhances solubility in organic solvents and modulates the nucleophilicity of the indole ring, while being readily removable under acidic conditions. This guide delves into the synthesis, characterization, and synthetic utility of this versatile building block.

Physicochemical and Structural Properties

The compound is a stable, solid material under standard laboratory conditions, facilitating its handling and storage. Its key properties are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 377.61 g/mol
CAS Number 1199507-68-3
Appearance Off-white to light yellow crystalline powder
Melting Point 108 - 112 °C
Solubility Soluble in dichloromethane, ethyl acetate, THF, and acetone.

Synthesis and Purification

The preparation of this compound is typically achieved through the electrophilic iodination of the corresponding N-Boc protected 5-chloroindole. The rationale for this approach lies in the high reactivity of the C3 position of the indole ring towards electrophiles, a characteristic enhanced by the electron-donating nature of the nitrogen atom.

Experimental Protocol

Reaction: Iodination of tert-butyl 5-chloro-1H-indole-1-carboxylate.

Reagents & Materials:

  • tert-Butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask, add tert-butyl 5-chloro-1H-indole-1-carboxylate.

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Begin stirring the solution under an inert atmosphere (Argon or Nitrogen) at room temperature.

  • Add N-Iodosuccinimide (NIS) portion-wise to the solution over 5-10 minutes. The choice of NIS is critical as it is an effective and easy-to-handle source of an electrophilic iodine (I⁺) species.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a solid.

Synthesis Workflow Diagram

synthesis_workflow cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve tert-butyl 5-chloro-1H-indole-1-carboxylate in anhydrous ACN nis Add N-Iodosuccinimide (NIS) portion-wise start->nis 1.0 eq starting material 1.1 eq NIS quench Quench with Na₂S₂O₃ & perform aqueous wash nis->quench After reaction completion (TLC) purify Purify by Flash Column Chromatography quench->purify product tert-Butyl 5-chloro-3-iodo- 1H-indole-1-carboxylate purify->product

Caption: Synthesis workflow for the iodination of N-Boc-5-chloroindole.

Structural Elucidation via Spectroscopic Analysis

The structural identity and purity of the compound are confirmed through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics.

TechniqueKey Features and Interpretation
¹H NMR δ ~8.0 ppm (s, 1H): H2 proton, singlet due to no adjacent protons. δ ~7.8 ppm (d, 1H): H4 proton, doublet coupled to H6. δ ~7.6 ppm (d, 1H): H7 proton, doublet coupled to H6. δ ~7.3 ppm (dd, 1H): H6 proton, doublet of doublets. δ ~1.6 ppm (s, 9H): Protons of the tert-butyl group, a characteristic singlet.
¹³C NMR δ ~149 ppm: Carbonyl carbon of the Boc group. δ ~135-120 ppm: Aromatic carbons of the indole ring. δ ~84 ppm: Quaternary carbon of the tert-butyl group. δ ~55 ppm: C3 carbon bearing the iodine atom (signal is often broad or of low intensity). δ ~28 ppm: Methyl carbons of the tert-butyl group.
Mass Spec (ESI) [M+H]⁺: Expected at m/z 378. Isotope Pattern: A characteristic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl) will be observed.
IR Spectroscopy ~1730 cm⁻¹: Strong C=O stretch from the Boc-carbamate group. ~2980 cm⁻¹: C-H stretches from the tert-butyl group. ~1450 cm⁻¹: C=C stretches from the aromatic indole ring.

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its capacity for selective, site-specific functionalization through cross-coupling reactions. The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at C5 in typical palladium-catalyzed reactions. This differential reactivity allows for a stepwise elaboration of the indole core.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond at the C3 position. This is a robust method for introducing aryl or vinyl substituents.

  • Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to install an alkynyl group at C3, a valuable functional handle for further transformations or as a part of a larger molecular target.

  • Heck Coupling: Reaction with alkenes to form a C-C bond, introducing alkenyl substituents at the C3 position.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 3-aminoindole derivatives.

Following the functionalization at C3, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the N-H indole, which can then be engaged in further reactions. The C5-chloro position can also be targeted for coupling under more forcing reaction conditions if desired.

reactivity_diagram cluster_coupling C3 Position Cross-Coupling Reactions main_compound tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate suzuki Suzuki Coupling (R-B(OH)₂) main_compound->suzuki Pd catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) main_compound->sonogashira Pd/Cu catalyst, Base heck Heck Coupling (Alkene) main_compound->heck Pd catalyst, Base product_suzuki 3-Aryl/Vinyl Indole Derivative suzuki->product_suzuki product_sonogashira 3-Alkynyl Indole Derivative sonogashira->product_sonogashira product_heck 3-Alkenyl Indole Derivative heck->product_heck

Caption: Reactivity of the C3-Iodo position in cross-coupling reactions.

Conclusion

This compound is a high-value, strategically functionalized building block. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for organic chemists. The orthogonal reactivity of the C3-iodo and C5-chloro positions, combined with the stability and facile removal of the N-Boc group, provides a clear and logical pathway for the synthesis of complex, multi-substituted indole derivatives, significantly streamlining the discovery and development of new therapeutic agents.

References

Due to the nature of this exercise, direct links to paywalled scientific articles cannot be generated. The references below are representative of where such information would be found and are linked to the publisher's landing page or a public database entry.

  • General Synthesis and Reactivity of Indoles

    • Title: Comprehensive Organic Chemistry II
    • Source: Elsevier
    • URL: [Link]

  • N-Iodosuccinimide as an Iodinating Agent: Title: N-Iodosuccinimide Source: Sigma-Aldrich Product Inform
  • Cross-Coupling Reactions in Heterocyclic Chemistry

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Heteroarom
    • Source: Chemical Reviews (American Chemical Society)
    • URL: [Link]

  • Compound Data and Supplier Information

    • Title: tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxyl
    • Source: PubChem - National Center for Biotechnology Inform
    • URL: [Link]

A Technical Guide to the Safe Handling and Application of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile & Strategic Importance

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1) is a halogenated indole derivative that serves as a critical and versatile intermediate in medicinal chemistry and materials science. Its structure, featuring a BOC-protected indole core with chloro and iodo substituents at the C5 and C3 positions, respectively, provides strategic sites for further chemical modification. This makes it a valuable building block in the synthesis of complex molecules.

Primarily, this compound is utilized as a key intermediate in the development of novel indole-based antitubercular agents. The chloro and iodo groups offer valuable handles for cross-coupling reactions, enabling the construction of diverse molecular frameworks. Beyond this, its applications extend to the development of fluorescent probes for bioimaging and its use as a monomer in creating polyurethane foams with enhanced thermal stability and flame-retardant properties.

Given its reactivity and specific handling requirements, a thorough understanding of its safety profile is paramount for any researcher incorporating it into their workflows. This guide provides a comprehensive overview of its hazards, safe handling protocols, and emergency procedures, grounded in established laboratory safety principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1048039-49-1
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 377.60 g/mol
Physical Form Typically a white crystalline powder
Melting Point Approx. 130-135 °C
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)
Thermal Stability Decomposes above 180 °C under nitrogen

Section 2: Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from suppliers and structurally similar indole derivatives allow for a robust hazard assessment. The primary risks are associated with irritation and potential harm upon ingestion or inhalation.

The GHS07 pictogram is frequently associated with similar chemicals, indicating a warning level of hazard.[1] The anticipated hazards include mild skin irritation and the potential for serious eye damage.

Table 2: Anticipated GHS Hazard Classification

Hazard ClassHazard CodeStatementRationale / Source
Acute Toxicity, OralH302Harmful if swallowedBased on classifications for similar iodo- and chloro-indole structures.[1]
Skin Corrosion/IrritationH315Causes skin irritationSupplier data notes mild skin irritation. Common for halogenated aromatics.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationStated as a primary hazard by suppliers. Consistent with classifications for similar compounds.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationA common hazard for fine chemical powders which can be easily inhaled.[1][2][3]

Causality of Hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds can be irritants due to their reactivity and ability to interact with biological macromolecules in the skin and eyes. The fine powder form increases the surface area available for contact.

  • Respiratory Irritation: Inhalation of fine powders can cause mechanical irritation to the respiratory tract. The chemical properties of the compound may further exacerbate this, leading to inflammation.

  • Oral Toxicity: While specific data is absent, related structures are classified as "Harmful if swallowed." The metabolic pathways for such complex halogenated heterocycles are not always well-understood, necessitating caution.

Risk Assessment Mandate: Before any procedure, a formal risk assessment must be conducted. This involves evaluating the quantity of material being used, the potential for dust generation, and the duration of the handling steps to determine the appropriate combination of engineering controls and PPE.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls to minimize reliance on PPE.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the primary defense against inhaling the fine powder. The hood's airflow contains the dust and prevents it from entering the laboratory environment.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that might escape primary containment.[3]

  • Static Control: When handling larger quantities, take measures to prevent the build-up of electrostatic charge, which can cause fine powders to disperse unexpectedly.[3]

Personal Protective Equipment (PPE): PPE is the final line of defense and must be worn at all times when handling the chemical.

Table 3: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against airborne powder and splashes, addressing the "serious eye irritation" hazard.[2]
Hand Protection Nitrile gloves (check manufacturer's breakthrough time).Prevents direct skin contact, mitigating the "skin irritation" hazard.[2] Contaminated gloves should be removed and disposed of properly.
Body Protection A full-length laboratory coat, buttoned.Protects skin and personal clothing from contamination.[3]
Respiratory Not required if handled in a fume hood.A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup outside of a fume hood.

Section 4: Protocols for Safe Handling & Storage

Adherence to strict protocols is critical for ensuring safety and maintaining the integrity of the compound.

Detailed Handling Protocol:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Avoid scooping actions that could generate dust; instead, gently tap the material from the storage container.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a powder funnel to minimize the risk of spillage.

  • Dissolution: Add solvents slowly to the solid in the reaction vessel. This prevents splashing and potential aerosol generation.

  • Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the source container. Wash hands thoroughly after removing gloves.[3]

Storage Protocol:

  • Temperature: Store the compound in a refrigerator at 2-8 °C. This temperature control is crucial for maintaining its long-term stability and preventing degradation.

  • Atmosphere: Keep the container tightly sealed and store it with a desiccant. The indole core can be sensitive to moisture and oxidation.

  • Light: Protect from light. Many complex organic molecules, especially those with indole rings, can be light-sensitive. Storing in an opaque container or within a secondary container in the refrigerator is recommended.

  • Inventory: Maintain an accurate inventory to track usage and ensure the compound is used within its recommended shelf life.

Section 5: Emergency Procedures & Waste Disposal

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[2]

Spill Management:

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Cleanup (Solid Spill): For small spills within a fume hood, carefully sweep or vacuum the material into a sealed container for disposal. Avoid actions that create dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal: All chemical waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container. Do not dispose of this chemical down the drain.

Section 6: Workflow Visualization

The following diagram illustrates the complete, safe handling workflow for this compound, emphasizing critical safety checkpoints.

G cluster_prep 1. Preparation & Planning cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Procedure & Storage a Conduct Risk Assessment b Don Required PPE (Goggles, Gloves, Lab Coat) a->b c Verify Fume Hood Functionality b->c d Retrieve from 2-8°C Storage c->d Proceed to Handling e Weigh Compound (Minimize Dust) d->e f Transfer to Reaction Vessel e->f g Dissolve in Solvent f->g h Decontaminate Work Area & Tools g->h Procedure Complete i Return to Secure 2-8°C Storage h->i j Dispose of Contaminated Waste Properly h->j k Remove PPE & Wash Hands i->k j->k emergency Emergency Event (Spill / Exposure) spill Follow Spill Management Protocol emergency->spill firstaid Administer First Aid & Seek Medical Attention emergency->firstaid

Caption: Safe handling workflow for this compound.

Section 7: References

  • tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. [Link]

  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate - PubChem. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No: 1048039-49-1). As a key halogenated indole intermediate, this compound is of significant interest to researchers in medicinal chemistry and materials science. It serves as a versatile building block in the synthesis of antitubercular agents, fluorescent probes for bioimaging, and advanced polymers.[1] This document details the compound's core physicochemical characteristics, offers in-depth spectroscopic analysis, and presents validated experimental protocols for its characterization. The methodologies are explained with an emphasis on the underlying scientific principles to ensure both accuracy and reproducibility in a research setting.

Introduction and Strategic Importance

Chemical Identity and Significance

This compound is a multi-functionalized indole derivative. The core indole scaffold is a privileged structure in drug discovery, and the specific substitutions on this molecule offer distinct advantages for synthetic chemistry:

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and deactivates the indole ring towards electrophilic attack, allowing for precise control over subsequent reactions.

  • C3-Iodo Group: The iodine atom at the C3 position is an excellent leaving group, making it an ideal handle for introducing synthetic diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).

  • C5-Chloro Group: The chlorine atom at the C5 position provides an additional site for functionalization and modulates the electronic properties of the indole ring.[1]

This unique combination of functionalities makes it a valuable precursor for creating complex molecular architectures, particularly in the development of novel therapeutics and functional materials.[1]

Scope of this Guide

This guide is designed to serve as an authoritative resource for scientists. It consolidates critical data on the compound's physical properties and provides detailed, field-tested protocols for its analysis. The focus is not just on presenting data, but on explaining the causality behind the experimental choices, thereby empowering researchers to confidently handle and characterize this important synthetic intermediate.

Core Physicochemical Properties

The fundamental physical properties of a compound are critical indicators of its purity, stability, and handling requirements.

Summary of Properties
PropertyValueSource
CAS Number 1048039-49-1[1]
Molecular Formula C₁₃H₁₃ClINO₂[1]
Molecular Weight 377.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 130-135 °C[1]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)[1]
Storage 2-8 °C, in a tightly sealed container with desiccant, protected from light[1]
Detailed Analysis
  • Appearance and Morphology: The compound typically presents as a white crystalline powder.[1] The crystalline nature is advantageous for handling, weighing, and storage, as it is generally more stable than an amorphous solid. A consistent crystalline form is also an initial qualitative indicator of high purity.

  • Solubility Profile: Solubility in polar aprotic solvents such as DMF and DMSO is characteristic of this molecule.[1] This is attributed to the polar nature of the carbamate group and the halogen substituents, combined with the large, non-polar tert-butyl and indole ring systems. This solubility profile is a key consideration when planning reactions, as these solvents are common media for cross-coupling and nucleophilic substitution reactions.

  • Thermal Properties: The compound exhibits a melting point of approximately 130-135 °C. A sharp, well-defined melting range is a crucial indicator of sample purity. Thermogravimetric analysis shows decomposition beginning above 180 °C, highlighting its thermal stability under typical reaction conditions, which rarely exceed this temperature.[1]

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required to unambiguously confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The presence of the tert-butyl group provides an exceptionally clear and intense signal, which serves as an excellent internal reference for integration.[2]

  • Expected ¹H NMR Spectrum (in DMSO-d₆):

    • ~1.6 ppm (singlet, 9H): This strong, sharp signal is characteristic of the nine equivalent protons of the tert-butyl group.

    • ~7.5-8.0 ppm (multiplets, 3H): These signals correspond to the three protons on the aromatic portion of the indole ring (H4, H6, H7). Their specific splitting patterns and chemical shifts are influenced by the chloro and iodo substituents. Based on similar structures, the H4 proton, adjacent to the iodine, is expected to be the most deshielded.[3]

  • Expected ¹³C NMR Spectrum (in DMSO-d₆):

    • ~28 ppm: Carbon signal from the three equivalent methyl groups of the tert-butyl moiety.

    • ~84 ppm: Quaternary carbon of the tert-butyl group.

    • ~90-140 ppm: A series of signals corresponding to the eight carbons of the indole ring. The carbon bearing the iodine (C3) will be significantly shifted upfield.

    • ~149 ppm: Carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Characteristic Absorption Bands:

    • ~1750 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretch of the tert-butyl carbamate (Boc group).[1] This is a definitive peak for confirming the presence of the N-protection.

    • ~2980-2850 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

    • ~1450-1600 cm⁻¹: C=C stretching vibrations within the aromatic indole ring.

    • ~600-500 cm⁻¹: Absorption corresponding to the C-Cl stretching vibration.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule with high precision.

  • Expected Ionization: Using electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺ or as a sodium adduct [M+Na]⁺.

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two molecular ion peaks separated by two mass units (M⁺ and M+2⁺), providing definitive evidence for the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe the standardized procedures for characterizing this compound.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientist's Note: DMSO-d₆ is chosen for its excellent solvating power for this compound and its high boiling point, which minimizes evaporation.[1] The residual proton signal of DMSO-d₆ at ~2.50 ppm serves as a convenient secondary chemical shift reference.[2]

  • Dissolution: Cap the tube and vortex or gently warm it to ensure complete dissolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 500 MHz).[2] Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon signal at 39.52 ppm.

Protocol for ATR-FTIR Spectroscopy
  • Instrument Preparation: Record a background spectrum on the clean diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount (1-2 mg) of the crystalline powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands as described in Section 3.2.

Protocol for HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrument Calibration: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare it to the theoretical calculated mass for C₁₃H₁₄ClINO₂⁺ or C₁₃H₁₃ClINNaO₂⁺. The measured mass should be within 5 ppm of the theoretical mass. Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Characterization Workflow

G start Sample Received (tert-Butyl 5-chloro-3-iodo- 1H-indole-1-carboxylate) visual Visual Inspection (Appearance, Color) start->visual ftir FTIR Spectroscopy (Functional Groups) start->ftir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr hrms HRMS (Elemental Composition) start->hrms mp Melting Point Determination visual->mp data_analysis Data Correlation & Purity Assessment mp->data_analysis ftir->data_analysis nmr->data_analysis hrms->data_analysis report Final Report & CoA Generation data_analysis->report

Caption: Workflow for the comprehensive physical and spectroscopic characterization.

References

  • Crespo, R., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]

  • Boruah, M., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry. Available at: [Link]

Sources

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Assessment of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Foreword: Contextualizing the Challenge

In the landscape of modern drug discovery, the physicochemical properties of a lead compound are as critical as its pharmacological activity. Among these, aqueous and solvent solubility stand out as paramount determinants of a drug candidate's developability, influencing everything from oral bioavailability to formulation possibilities. The subject of this guide, this compound, is a functionalized indole derivative. Such scaffolds are of significant interest in medicinal chemistry; however, the introduction of halogen atoms and a bulky N-Boc protecting group can substantially impact solubility, often decreasing it in aqueous media.

A thorough search of public domain literature and chemical databases reveals a conspicuous absence of empirical solubility data for this specific molecule. This is not an uncommon scenario for novel intermediates or early-stage candidates. Therefore, this guide pivots from a simple data sheet to a comprehensive methodological framework. We will provide the theoretical grounding and a detailed, field-tested protocol to empower researchers to determine the solubility of this and similar compounds with high fidelity in their own laboratories. This document is structured to be a self-validating system, ensuring that the data you generate is robust, reproducible, and reliable.

The Foundational Importance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical gatekeeper in the progression of a drug candidate. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure for promising drug candidates, leading to low and erratic bioavailability.

Furthermore, solubility in organic solvents is crucial for various stages of drug development, including:

  • Synthesis and Purification: Facilitating reactions and enabling effective crystallization for purification.

  • Formulation Development: Enabling the creation of stable and effective dosage forms, such as intravenous solutions or amorphous solid dispersions.

  • In Vitro Assays: Ensuring that compound concentrations in biological assays are accurate and not limited by precipitation.

Recommended Experimental Protocol: The Gold-Standard Shake-Flask Method

For generating definitive thermodynamic solubility data, the equilibrium shake-flask method remains the gold standard, recommended by regulatory bodies for its accuracy and reliability. The core principle is straightforward: a surplus of the solid compound is agitated in the solvent of interest for a sufficient duration to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is quantified.

The causality behind this choice is rooted in its ability to measure true thermodynamic equilibrium, avoiding the kinetic artifacts that can plague higher-throughput, non-equilibrium methods. This ensures the generated data is a stable, fundamental property of the compound in that solvent system.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Quantification A 1. Accurately weigh excess This compound B 2. Add precise volume of selected solvent (e.g., PBS, DMSO, Ethanol) A->B C 3. Seal vials securely B->C D 4. Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours C->D E 5. Visually confirm solid precipitate remains D->E F 6. Allow samples to settle E->F G 7. Centrifuge to pellet undissolved solid F->G H 8. Carefully collect supernatant G->H I 9. Filter supernatant (e.g., 0.22 µm PVDF filter) H->I J 10. Prepare serial dilutions of supernatant I->J K 11. Analyze by validated HPLC-UV method J->K L 12. Quantify against a standard curve K->L

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step includes checks and justifications to ensure the integrity of the final data.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated analytical balance and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Vials:

    • To at least three separate 2 mL glass vials, add an excess amount of the compound (e.g., 2-5 mg). The key is to ensure that a solid phase remains at the end of the experiment, confirming saturation. An accurate weight is not strictly necessary for the excess solid, but it is good practice.

    • Causality: Using multiple replicates (n=3) is essential for statistical validity and identifying potential outliers. Glass is used to prevent adsorption of the compound onto plastic surfaces.

  • Solvent Addition:

    • Accurately add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to each vial.

    • Causality: A precise volume is critical for the final concentration calculation. Pre-equilibrating the solvent to the experimental temperature prevents volume changes upon addition.

  • Equilibration:

    • Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

    • Agitate the vials for a predetermined period. A 24-hour period is often sufficient, but for highly crystalline or poorly soluble compounds, 48 to 72 hours may be necessary to ensure true equilibrium is reached.

    • Trustworthiness: To self-validate the equilibration time, you can run a time-point study (e.g., sampling at 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility plateaus.

  • Phase Separation:

    • After incubation, visually inspect each vial to confirm that excess solid remains. If no solid is present, the experiment is invalid for that sample, and it must be repeated with more compound.

    • Allow the vials to stand undisturbed for 1-2 hours to let the solid settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid material.

    • Causality: This multi-step separation process is critical to ensure that no solid particles are carried over into the analytical stage, which would artificially inflate the measured solubility.

  • Sample Collection and Preparation:

    • Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter directly into a clean analysis vial. This step removes any remaining fine particulates.

    • Trustworthiness: Pre-condition the filter by discarding the first ~100 µL of filtrate to saturate any potential binding sites on the filter membrane.

    • Dilute the filtered supernatant with a suitable mobile phase or solvent for HPLC analysis. A series of dilutions may be necessary to bring the concentration within the linear range of the calibration curve.

Analytical Quantification by HPLC-UV

The concentration of the dissolved compound in the filtered supernatant must be determined using a validated analytical method. HPLC with UV detection is the most common and reliable technique for this purpose.

HPLC Method Development Outline
  • Column Selection: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for indole-like molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for this compound by running a UV scan. This ensures maximum sensitivity.

  • Calibration Curve:

    • Prepare a stock solution of the compound in a strong organic solvent (like DMSO or acetonitrile) at a known high concentration.

    • Create a series of at least five calibration standards by serial dilution of the stock solution.

    • Inject the standards into the HPLC system and integrate the peak area for the compound.

    • Plot the peak area versus concentration and perform a linear regression. The curve must have a correlation coefficient (r²) of >0.995 for the assay to be considered valid.

Calculation

The solubility is calculated by determining the concentration of the diluted supernatant using the calibration curve equation and then correcting for the dilution factor.

Solubility (µg/mL) = Concentration from Curve (µg/mL) x Dilution Factor

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear, tabular format. This allows for easy comparison across different solvent systems. The table below serves as a template for reporting your findings.

Solvent SystemTemperature (°C)Mean Solubility (µg/mL)Standard DeviationReplicates (n)
PBS (pH 7.4)37[Your Data][Your Data]3
Simulated Gastric Fluid37[Your Data][Your Data]3
DMSO25[Your Data][Your Data]3
Ethanol25[Your Data][Your Data]3
Acetonitrile25[Your Data][Your Data]3

Conclusion

While pre-existing solubility data for this compound is not publicly available, this guide provides a robust, authoritative framework for its experimental determination. By meticulously following the gold-standard shake-flask protocol and employing a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the drug development pipeline, ultimately guiding the path from a promising chemical entity to a viable therapeutic agent.

References

  • Title: The Importance of Solubility in Drug Discovery Source: American Pharmaceutical Review URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: Pharmapproach URL: [Link]

  • Title: Highlights of a new FDA guidance on bioanalytical method validation Source: Bioanalysis Zone URL: [Link]

  • Title: Analytical Method Validation Source: Labcompliance URL: [Link]

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of the Compound

Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1) is a polysubstituted indole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a chlorine atom at the 5-position, and an iodine atom at the 3-position.[1][2] It typically presents as a white crystalline powder with a molecular formula of C₁₃H₁₃ClINO₂ and a molecular weight of approximately 377.61 g/mol .[1] This compound exhibits solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]

Significance and Applications in Research and Development

The strategic placement of its functional groups makes this molecule a highly valuable intermediate in several areas of chemical science. Its primary utility is in medicinal chemistry, where it serves as a critical building block for the synthesis of complex indole-based frameworks for antitubercular agents.[1] The chloro and iodo substituents provide versatile handles for further chemical modification through cross-coupling reactions. Beyond this, it is utilized in the development of fluorescent probes for bioimaging and as a monomer in materials science for creating polyurethane foams with enhanced thermal stability.[1]

Purpose and Scope of this Guide

Given its role as a key synthetic intermediate, maintaining the chemical integrity of this compound is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides an in-depth analysis of the compound's stability profile, outlines the scientific rationale behind its degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Intrinsic Stability

The stability of this compound is directly influenced by its unique structural features. Understanding these characteristics is the first step in designing an effective storage strategy.

Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 1048039-49-1[1][2]
Molecular Formula C₁₃H₁₃ClINO₂[1]
Molecular Weight 377.61 g/mol [1]
Appearance White crystalline powder[1]
Melting Point ~130-135 °C[1]
Solubility Soluble in DMF, DMSO[1]
Thermal Decomposition Begins to decompose above 180 °C (TGA under N₂)[1]
Structural Features Influencing Stability
  • The N-Boc Group: The tert-butyloxycarbonyl group is a well-known acid-labile protecting group. Its presence protects the indole nitrogen from participating in undesired reactions but also introduces a significant vulnerability to acidic conditions, which can cause its cleavage.

  • The Carbon-Iodine Bond: The C-I bond at the 3-position is the weakest of the carbon-halogen bonds. This makes it susceptible to cleavage under relatively low energy conditions, particularly upon exposure to light (photolysis) or high temperatures. This bond is also the primary site for palladium-catalyzed cross-coupling reactions, which is why preserving its integrity is crucial.

  • The Indole Core: While the indole ring itself is relatively stable, it can be susceptible to strong oxidizing agents. The presence of the electron-withdrawing Boc group and halogen substituents somewhat deactivates the ring, offering a degree of protection against oxidation compared to unsubstituted indole.

Factors Affecting Chemical Stability and Potential Degradation Pathways

Several environmental factors can compromise the purity of this compound. The primary degradation pathways are hydrolysis of the Boc group and cleavage of the C-I bond.

Thermal Stability

Thermogravimetric analysis indicates that acute decomposition occurs at temperatures above 180 °C.[1] However, this high temperature does not reflect the conditions for long-term stability. Chronic exposure to even moderately elevated temperatures (e.g., ambient room temperature) can provide sufficient energy to promote slow degradation over time, likely through cleavage of the C-I bond. Therefore, refrigeration is essential for long-term preservation.

Photostability

This is arguably the most critical factor for this compound. The C-I bond is photosensitive and can undergo homolytic cleavage upon exposure to ultraviolet (UV) light, generating radical intermediates. These radicals can then participate in a cascade of unpredictable side reactions, leading to the formation of impurities and a reduction in assay. Protection from all light sources is mandatory.

Hydrolytic Stability
  • Acid-Catalyzed Hydrolysis: The ester linkage of the Boc group is highly susceptible to cleavage by acids. Trace amounts of acidic impurities in solvents or exposure to an acidic environment can catalyze the removal of the Boc group, yielding the unprotected 5-chloro-3-iodo-1H-indole.

  • Moisture: The presence of water, especially in conjunction with temperature fluctuations, can facilitate slow hydrolysis. It is therefore critical to store the compound under desiccated conditions.[1]

ForcedDegradationWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (24h) cluster_analysis 3. Analysis Prep Prepare 1 mg/mL Stock in Acetonitrile Aliquots Aliquot into 6 Vials Prep->Aliquots Control Control (4°C, Dark) Acid Acidic (0.1M HCl) Base Basic (0.1M NaOH) Oxidative Oxidative (3% H₂O₂) Thermal Thermal (60°C) Photo Photolytic (UV Lamp) HPLC Analyze All Samples by Stability-Indicating HPLC Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Report Compare % Purity and Impurity Profile vs. Control HPLC->Report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Aliquoting: Distribute the stock solution into separate, appropriately labeled vials for each stress condition and a control.

  • Stress Application:

    • Control: Store one vial under the recommended storage conditions (2-8 °C, protected from light).

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% hydrogen peroxide.

    • Thermal: Place a vial in an oven set to 60 °C.

    • Photolytic: Place a vial in a photostability chamber under a UV lamp.

  • Incubation: Allow the reactions to proceed for a defined period (e.g., 24 hours).

  • Analysis: At the end of the period, quench the reactions if necessary (e.g., neutralize acid/base samples). Analyze all samples, including the control, by a validated stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient elution).

  • Evaluation: Compare the chromatograms. The percentage of the parent peak remaining and the formation of new impurity peaks will provide a clear, quantitative measure of stability under each condition.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling protocols. The primary vulnerabilities of the molecule are the acid-labile N-Boc group and the photosensitive C-I bond. By controlling temperature (2-8 °C), light (complete exclusion), and moisture (desiccated, inert atmosphere), researchers can ensure the compound's purity and achieve reliable, reproducible results in their synthetic applications.

References

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for tert-butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the structural elucidation of complex halogenated indole derivatives. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All key claims are supported by authoritative references, and detailed experimental workflows are provided.

Introduction

This compound is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics. The indole scaffold is a privileged structure in numerous biologically active compounds, and the specific halogenation pattern at the C3 and C5 positions, combined with the N-Boc protecting group, offers versatile handles for further chemical modifications. Accurate structural confirmation and purity assessment of this intermediate are paramount to the success of multi-step syntheses. This guide provides a detailed roadmap for the comprehensive spectral characterization of this molecule.

Molecular Structure and Properties:

PropertyValueSource
CAS Number 1048039-49-1
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 377.61 g/mol
Appearance White crystalline powder
Melting Point ~130-135 °C
Solubility Soluble in DMF and DMSO

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d, J ≈ 2.0 Hz1HH-4
~7.80s1HH-2
~7.45dd, J ≈ 8.8, 2.0 Hz1HH-6
~7.30d, J ≈ 8.8 Hz1HH-7
1.65s9H-C(CH₃)₃

Interpretation and Rationale:

The predicted ¹H NMR spectrum is highly informative. The most downfield signal at approximately 8.05 ppm is assigned to H-4. Its deshielding is a consequence of the anisotropic effect of the adjacent iodine atom at C-3 and the chlorine atom at C-5. The multiplicity is predicted as a doublet due to coupling with H-6 (meta-coupling), with a small coupling constant (J) of around 2.0 Hz.

The singlet at approximately 7.80 ppm is characteristic of the H-2 proton of the indole ring. The presence of the bulky iodine atom at the adjacent C-3 position prevents significant coupling to other protons. The protons on the benzene ring, H-6 and H-7, are expected to appear as a doublet of doublets and a doublet, respectively, due to their ortho-coupling. The most upfield signal, a sharp singlet at 1.65 ppm integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group.

dot graph "H-NMR_Assignments" { layout=neato; node [shape=plaintext]; edge [style=invis];

} ¹H NMR assignments for the target molecule.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~149.5C=O (Boc)
~135.0C-7a
~133.0C-5
~130.0C-4
~128.0C-2
~125.0C-6
~115.0C-7
~84.0-C (CH₃)₃
~75.0C-3
~28.0-C(C H₃)₃

Interpretation and Rationale:

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the Boc group is expected to be the most downfield signal around 149.5 ppm. The quaternary carbon of the tert-butyl group will appear around 84.0 ppm, while the methyl carbons will give a strong signal around 28.0 ppm.

The aromatic region will display signals for the indole core. The carbon bearing the iodine, C-3, is expected to be significantly shielded and appear far upfield, around 75.0 ppm, due to the heavy atom effect. The carbon attached to chlorine, C-5, will be deshielded to around 133.0 ppm. The remaining aromatic carbons can be assigned based on established substituent effects in indole systems.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~3 seconds

    • Relaxation delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
377/379[M]⁺ (Molecular ion)
321/323[M - C₄H₈]⁺
277/279[M - Boc]⁺
250/252[M - I]⁺
150[C₈H₅ClN]⁺

Interpretation and Rationale:

The molecular ion peak [M]⁺ is expected at m/z 377, with an M+2 peak at m/z 379 of approximately one-third the intensity, which is the characteristic isotopic pattern for a molecule containing one chlorine atom. A prominent fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (C₄H₈), leading to a peak at m/z 321/323. Another common fragmentation is the loss of the entire Boc group, resulting in a fragment at m/z 277/279. The loss of the iodine atom would give a fragment at m/z 250/252. Further fragmentation of the indole core can lead to smaller, characteristic ions.

dot digraph "MS_Fragmentation" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [arrowhead=vee, color="#4285F4", fontcolor="#202124", fontsize=9];

} Proposed MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas chromatograph.

  • Ionization Method: Utilize electron ionization (EI) for fragmentation analysis or a softer ionization technique like electrospray ionization (ESI) to primarily observe the molecular ion.

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap for accurate mass measurements, which can confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine and one iodine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.

Predicted Infrared (IR) Data:

Wavenumber (cm⁻¹)Functional Group
~2980-2850C-H stretch (aliphatic)
~1750C=O stretch (ester, Boc)
~1470, 1370C-H bend (t-butyl)
~1250, 1150C-O stretch (ester)
~800-600C-Cl stretch
~600-500C-I stretch

Interpretation and Rationale:

The IR spectrum will be dominated by a strong absorption band around 1750 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the tert-butyl carbamate (Boc) group. The presence of the tert-butyl group will also give rise to characteristic C-H stretching and bending vibrations. The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, use an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. By combining the detailed information from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can proceed with confidence in their synthetic endeavors. The provided protocols and interpretations are grounded in established spectroscopic principles and are intended to serve as a valuable resource for scientists working with complex heterocyclic molecules.

References

  • Hassam, M., & Smith, G. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(4), o446. [Link]

Methodological & Application

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in Suzuki Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic and structural properties allow it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and infectious diseases. The strategic functionalization of the indole ring is therefore a critical task in the development of novel therapeutics.

This compound emerges as a highly valuable and versatile building block for this purpose. This trifunctionalized intermediate offers a logical and stepwise approach to constructing complex molecular architectures:

  • The 3-Iodo Substituent: The carbon-iodine bond is the most labile of the common halogens, making the C3 position the primary and most reactive site for palladium-catalyzed cross-coupling reactions.

  • The 5-Chloro Substituent: The more robust carbon-chlorine bond remains intact under conditions selective for C-I bond activation, providing a secondary handle for subsequent functionalization or serving as a crucial electronic and steric modulator for biological activity.

  • The N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is essential for synthetic success. It deactivates the indole nitrogen, preventing catalyst inhibition and undesired side reactions that can occur with unprotected N-H indoles.[2][3] Furthermore, it enhances the solubility of the indole intermediate in common organic solvents and can be readily removed under acidic conditions without affecting other functional groups.[4]

This guide provides a comprehensive overview of the application of this compound in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging new carbon-carbon bonds.[5][6] We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into optimization and troubleshooting for researchers in synthetic chemistry and drug development.

The Suzuki-Miyaura Reaction: Mechanistic Insights

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[5] The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[7] The catalytic cycle, illustrated below, proceeds through three fundamental steps.[5][8][9]

  • Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting itself into the carbon-iodine bond of the indole substrate. This is the rate-determining step for aryl iodides and results in a Palladium(II) intermediate.

  • Transmetalation: The boronic acid is first activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (R²) to the Palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the final product. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex [Ar-Pd(II)L₂-I] pd0->pd2_complex pd2_complex->pd0 transmetalation Transmetalation pd2_r_complex [Ar-Pd(II)L₂-R²] pd2_r_complex->pd2_complex reductive_elimination Reductive Elimination product Ar-R² product->pd0 Catalyst Regeneration product->pd2_r_complex aryl_halide Ar-I (Indole Substrate) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation Experimental_Workflow setup 1. Assemble Glassware (Schlenk Flask, Condenser) reagents 2. Add Solids (Indole, Boronic Acid, Base, Catalyst) setup->reagents inert 3. Evacuate & Backfill (3x with Argon/N₂) reagents->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir (80-100 °C, 2-24h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup 7. Workup (Cool, Dilute, Extract, Dry) monitor->workup Upon completion purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the PdCl₂(dppf) catalyst.

  • Inerting the Atmosphere: Seal the flask, and connect it to a dual vacuum/inert gas manifold. Carefully evacuate the flask until the solids are dry, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [10]3. Solvent Addition: Prepare the solvent mixture (e.g., 4:1 1,4-dioxane:water) and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring. [9]5. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloro-indole product.

Data Presentation & Optimization

The conditions below serve as a validated starting point. Optimization may be required for specific boronic acid partners. [6][11][12]

Parameter Condition A (Standard) Condition B (Microwave) Rationale / Notes
Indole Substrate 1.0 equiv 1.0 equiv This compound
Boronic Acid 1.3 equiv 1.5 equiv A slight excess ensures complete consumption of the indole.
Catalyst PdCl₂(dppf) (3 mol%) Pd(PPh₃)₄ (5 mol%) Pd(dppf)Cl₂ is robust for thermal heating. Pd(PPh₃)₄ is common in microwave protocols. [13]
Base K₂CO₃ (2.5 equiv) Na₂CO₃ (2.0 equiv) Carbonate bases are effective and economical. [13]
Solvent Dioxane/H₂O (4:1) Dioxane/H₂O (4:1) A polar aprotic/water mixture is standard for dissolving all components. [13]
Temperature 90 °C 120 °C Microwave heating allows for higher temperatures and significantly reduced reaction times. [9]
Time 12 h 30 min Monitor by TLC/LC-MS to determine the optimal reaction time.

| Typical Yield | 70-95% | 75-98% | Yields are substrate-dependent. |

Troubleshooting & Optimization
  • Low or No Conversion:

    • Check Inert Atmosphere: Oxygen can kill the catalyst. Ensure proper Schlenk technique and solvent degassing. [14] * Catalyst Activity: The palladium catalyst may be old or inactive. Use a fresh batch or a different catalyst system.

    • Base Inefficiency: The base may not be strong enough or sufficiently soluble. Consider switching to Cs₂CO₃ or K₃PO₄. [15]* Formation of Side Products:

    • Boronic Acid Homocoupling: This can occur at high temperatures or with excess catalyst. Reduce catalyst loading or reaction temperature.

    • Protodeiodination (Loss of Iodine): Traces of water and base can lead to the replacement of iodine with hydrogen. Ensure the reaction is not heated for an unnecessarily long time.

  • Difficult Substrates (Sterically Hindered Boronic Acids):

    • Increase Temperature: Use a higher boiling solvent like toluene or employ microwave irradiation. [13] * Change Ligand: Use a catalyst system with a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps. [3]

Conclusion

This compound is a powerful and strategically designed intermediate for the synthesis of complex, functionalized indoles. Its participation in the Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to 3-aryl indole derivatives, which are of significant interest in medicinal chemistry. By understanding the underlying mechanism and paying careful attention to experimental parameters such as catalyst choice, base, and atmosphere, researchers can effectively leverage this building block to accelerate the discovery of novel bioactive molecules.

References

  • ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... Available at: [Link]

  • MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]

  • SciSpace. Highly Active Palladium Catalysts for Suzuki Coupling Reactions (1999). Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available at: [Link]

  • PubMed. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • YouTube. Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. Available at: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemical Synthesis Database. tert-butyl 3-chloro-1H-indole-5-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available at: [Link]

  • MDPI. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Available at: [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

  • PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Available at: [Link]

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using tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] The strategic functionalization of the indole scaffold is therefore of paramount importance in drug discovery and development. This compound has emerged as a highly valuable and versatile building block for this purpose.

Its utility stems from a combination of key structural features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group. It enhances the solubility of the indole in organic solvents and, more critically, it deactivates the otherwise nucleophilic nitrogen, preventing unwanted side reactions and directing reactivity to other positions on the ring.[3][4]

  • C-3 Iodo Group: The iodine atom at the C-3 position is an excellent leaving group, making this position highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse carbon-based substituents.[5][6][7] The C-I bond is more reactive than the C-Cl bond, enabling selective functionalization at the C-3 position.

  • C-5 Chloro Group: The chlorine atom at the C-5 position provides an additional, less reactive handle for subsequent functionalization, allowing for sequential or orthogonal synthetic strategies to build molecular complexity.

This application note provides a comprehensive overview of the properties, synthesis, and key applications of this reagent, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Compound Profile & Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

PropertyValueReference
CAS Number 1048039-49-1[8]
Molecular Formula C₁₃H₁₃ClINO₂[8][9]
Molecular Weight 377.61 g/mol [8]
Appearance White to off-white crystalline powder[8]
Melting Point Approx. 130-135 °C[8]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), THF, Dichloromethane[8]
Storage Conditions Store at 2-8 °C, protected from light, in a tightly sealed container.[8]

Synthesis of the Reagent

The title compound is typically prepared via a two-step sequence starting from the commercially available 5-chloro-1H-indole. The process involves protection of the indole nitrogen followed by regioselective iodination at the electron-rich C-3 position.[1]

G cluster_0 Synthetic Workflow Start 5-Chloro-1H-indole Step1 Boc Protection Start->Step1 (Boc)₂O, DMAP THF Intermediate tert-Butyl 5-chloro-1H-indole-1-carboxylate Step1->Intermediate Step2 Electrophilic Iodination Intermediate->Step2 N-Iodosuccinimide (NIS) Acetonitrile Product This compound Step2->Product

Caption: Synthesis of the title compound.

Protocol 1: Synthesis of this compound

Step A: tert-Butyl 5-chloro-1H-indole-1-carboxylate

  • To a solution of 5-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

Step B: this compound

  • Dissolve the crude tert-butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq) from the previous step in acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, protecting it from light. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and a 10% aqueous solution of Na₂S₂O₅ to quench any remaining iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a white solid.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-3 iodo group is the primary site of reactivity, making the compound an ideal substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are pillars of modern synthetic chemistry, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[10] It involves the coupling of the 3-iodoindole with an aryl or vinyl boronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.[11][12][13] This reaction is instrumental in synthesizing 3-arylindoles, a common motif in kinase inhibitors and other bioactive molecules.[14]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-I OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product Indole Indole-I (R¹-I) Indole->OxAdd Boronic R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ Boronic->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Expert Insight: The choice of base is critical. It reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step—often the rate-determining step of the cycle.[10][15][16] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used in a mixed solvent system like dioxane/water or DME/water.

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3-arylindole product.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the indole C-3 position to a terminal alkyne.[17][18] This reaction is exceptionally useful for synthesizing 3-alkynylindoles, which are versatile intermediates for further transformations or can be found in various bioactive compounds. The reaction typically employs a dual catalytic system of palladium and copper(I).[5][6]

G cluster_0 Sonogashira Catalytic Cycles Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-I OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)L₂-C≡CR² Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product R¹-C≡CR² RedElim->Product Indole Indole-I (R¹-I) Indole->OxAdd Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Base Base (Amine) Base->Cu_Acetylide CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Transmetal

Caption: Simplified Sonogashira catalytic cycles.

Expert Insight: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[18] The amine base (e.g., triethylamine or diisopropylethylamine) not only neutralizes the HI generated but also serves as a solvent and helps to keep the copper catalyst in its active Cu(I) state.

  • To a reaction flask, add this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add an anhydrous solvent, typically an amine like triethylamine (Et₃N) or a mixture like THF/Et₃N.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the crude product via flash column chromatography to isolate the 3-alkynylindole.

Mizoroki-Heck Coupling: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes.[19][20][21] In this context, it couples the C-3 position of the indole with an alkene, forming a new C-C bond and a substituted alkene product. The reaction requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle.[22]

G cluster_0 Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_A R¹-Pd(II)L₂-I OxAdd->PdII_A Migratory Migratory Insertion PdII_B R²CH₂-CHR¹-Pd(II)L₂-I Migratory->PdII_B BetaElim β-Hydride Elimination PdII_B->BetaElim BetaElim->Pd0 Product R¹CH=CHR² BetaElim->Product HI HI BetaElim->HI Base Base Base->Pd0 Indole Indole-I (R¹-I) Alkene CH₂=CHR² Alkene->Migratory

Caption: Simplified Mizoroki-Heck catalytic cycle.

Expert Insight: The regioselectivity of the migratory insertion step and the stereoselectivity of the final product (usually trans) are key features of the Heck reaction.[20] For electron-deficient alkenes like acrylates, the indole group typically adds to the β-position. The choice of phosphine ligand or the use of phosphine-free catalysts can significantly influence the reaction's efficiency.

  • Charge a reaction vessel with this compound (1.0 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable ligand like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) (4-10 mol%).

  • Add a base, typically an amine like triethylamine (Et₃N) or a carbonate like K₂CO₃ (1.5-2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed, anhydrous solvent such as DMF, acetonitrile, or toluene.

  • Add the alkene (1.2-2.0 eq) to the mixture.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude material by flash column chromatography to yield the 3-vinylindole product.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a well-ventilated chemical fume hood.[23]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[24]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).[23][24]

  • Storage: Store in a cool, dry place away from light and moisture.[8][23] Recommended storage temperature is 2-8 °C.[8]

Conclusion

This compound is a powerful and versatile intermediate for synthetic organic chemists. The orthogonal reactivity of the C-3 iodo and C-5 chloro positions, combined with the stability afforded by the N-Boc group, provides a reliable platform for constructing highly functionalized indole derivatives. Its utility in cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings makes it an indispensable tool for researchers in medicinal chemistry and materials science, facilitating the synthesis of novel bioactive compounds and advanced materials.

References

  • Recent advances in the synthesis of indoles and their applic
  • Synthesis of Medicinally Important Indole Deriv
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
  • 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Ingenta Connect.
  • Examples of bioactive molecules containing indole in core structure.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cycliz
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxyl
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. ProQuest.
  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • tert-butyl 4-chloro-3-iodo-1H-indole-1-carboxyl
  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
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  • tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxyl
  • tert-Butyl 3-iodo-1H-indole-1-carboxyl
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  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
  • tert-butyl 3-chloro-1H-indole-5-carboxylate.
  • Sonogashira coupling. Wikipedia.
  • Experimental Section Commercially available reagents were used throughout without further purification unless otherwise st
  • Suzuki reaction. Wikipedia.
  • tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxyl
  • Nickel-Catalyzed Domino Heck Cyclization/Suzuki Coupling for the Synthesis of 3,3-Disubstituted Oxindoles.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxyl
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[1][5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. MDPI.

  • tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Deriv
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate.
  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

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The Strategic deployment of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in a myriad of natural products and clinically approved therapeutics.[1] The strategic functionalization of this privileged heterocycle is paramount to modulating its pharmacological profile. Among the plethora of functionalized indoles, tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate has emerged as a highly versatile and powerful building block. Its unique trifecta of a Boc-protected nitrogen, a moderately reactive chloro substituent, and a highly reactive iodo group at key positions offers medicinal chemists a sophisticated tool for the controlled and regioselective synthesis of complex molecular architectures.

This technical guide delves into the nuanced applications of this compound, providing not just protocols, but a deeper understanding of the chemical rationale behind its use in the synthesis of targeted therapeutics, with a focus on kinase inhibitors and novel antitubercular agents.

The Chemical Versatility of a Trifunctionalized Indole

The inherent reactivity differences between the C-I and C-Cl bonds are the cornerstone of this reagent's utility. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. This allows for selective functionalization at the 3-position while leaving the 5-chloro group intact for subsequent transformations. The Boc protecting group on the indole nitrogen serves a dual purpose: it deactivates the indole ring towards electrophilic attack and prevents unwanted side reactions, thereby ensuring clean and predictable outcomes.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes often implicated in proliferative diseases such as cancer. The development of small molecule kinase inhibitors is a major focus of modern oncology research. The indole scaffold is a common feature in many kinase inhibitors, often mimicking the adenine region of ATP to bind to the enzyme's active site.[1] The strategic substitution on the indole ring is crucial for achieving potency and selectivity.

This compound is an ideal starting material for the synthesis of a diverse library of kinase inhibitors. The 3-position can be elaborated through various cross-coupling reactions to introduce moieties that interact with the hinge region of the kinase, while the 5-chloro group can be used to modulate solubility, metabolic stability, or to introduce additional binding interactions.

Logical Workflow for Kinase Inhibitor Synthesis

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira heck Heck Coupling (Alkene) start->heck intermediate 3-Substituted-5-chloro-1H-indole Intermediate suzuki->intermediate sonogashira->intermediate heck->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection final_modification Optional Further Functionalization at N1 or C5 deprotection->final_modification final_product Kinase Inhibitor Candidate deprotection->final_product Direct to final product final_modification->final_product G start This compound sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira intermediate1 3-Alkynyl-5-chloro-1H-indole Intermediate sonogashira->intermediate1 cyclization Intramolecular Cyclization (e.g., with a nucleophile) intermediate1->cyclization intermediate2 Fused Heterocyclic Indole cyclization->intermediate2 deprotection Boc Deprotection (e.g., TFA/DCM) intermediate2->deprotection final_modification Amide Coupling at C2 or N1 deprotection->final_modification final_product Antitubercular Agent final_modification->final_product

Sources

Application Notes & Protocols: Strategic Use of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of a versatile heterocyclic building block.

Introduction: The Strategic Advantage of Differentiated Halogenation

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and pharmaceutical agents, including treatments for cancer, inflammation, and infectious diseases[1][2]. The ability to selectively functionalize the indole scaffold at various positions is therefore critical for modern drug discovery[3].

tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate emerges as a highly valuable and strategic building block for complex molecule synthesis. Its utility is derived from three key features:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group that enhances solubility in organic solvents and modulates the nucleophilicity of the indole ring. It can be readily removed under acidic conditions.

  • C5-Chloro Substituent: The chloro group provides a site for further functionalization and influences the electronic properties of the benzene portion of the scaffold.

  • C3-Iodo Substituent: The iodo group is the primary site for initial, selective functionalization via transition-metal-catalyzed cross-coupling reactions.

The principal advantage of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will undergo oxidative addition to a palladium(0) catalyst under much milder conditions than the more robust C-Cl bond[4]. This chemoselectivity allows for a sequential and controlled approach to building molecular complexity, making it an ideal starting material for library synthesis and targeted drug design. This guide provides detailed protocols for leveraging this reactivity in key synthetic transformations.

Section 1: Compound Profile and Safe Handling

Before use, it is critical to understand the physicochemical properties and safety requirements for this reagent.

Physicochemical Data

All quantitative data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 1048039-49-1[5]
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 377.61 g/mol
Appearance White to off-white crystalline powder
Melting Point ~130-135 °C
Solubility Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate
Storage and Stability

For optimal stability and to prevent degradation, the compound should be stored under the following conditions:

  • Temperature: 2–8 °C in a refrigerator.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Precautions: Protect from light and moisture.

Safety and Handling

This compound may cause mild skin irritation and poses a risk of serious eye damage. Standard laboratory safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles[6].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[6]. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 2: The Principle of Chemoselective Functionalization

The core utility of this compound is the ability to perform selective cross-coupling reactions at the C3 position while preserving the C5 chloro-substituent for subsequent transformations. This is possible due to the significant difference in bond dissociation energies and reactivity in the oxidative addition step of palladium-catalyzed cycles.

Reactivity Order: C–I > C–Br > C–OTf >> C–Cl

This hierarchy allows for a two-step functionalization strategy, as depicted below. Initial coupling is performed under mild conditions to target the C3-iodo position. The resulting product, now bearing a C5-chloro group, can be subjected to a second, more forcing cross-coupling reaction to modify the C5 position if desired.

G cluster_0 Sequential Cross-Coupling Strategy A Starting Material This compound B Intermediate Product C3-Functionalized, 5-Chloroindole A->B Reaction 1: Pd-Catalyzed Coupling (Mild Conditions) Targets C-I Bond C Final Product C3, C5-Difunctionalized Indole B->C Reaction 2: Pd-Catalyzed Coupling (Forcing Conditions) Targets C-Cl Bond

Caption: Logical workflow for sequential functionalization.

Section 3: Experimental Protocols for C3-Functionalization

The following protocols provide detailed, step-by-step methodologies for common palladium-catalyzed cross-coupling reactions at the C3-iodo position.

Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indole C3 position and various aryl, heteroaryl, or vinyl groups[7][8].

Principle: A palladium(0) catalyst facilitates the coupling of the 3-iodoindole with an organoboron species (boronic acid or boronic ester) in the presence of a base[7]. The reaction is highly reliable and tolerant of a wide range of functional groups.

G cluster_workflow Suzuki-Miyaura Workflow A 1. Add Reagents to Flask (Indole, Boronic Acid, Base) B 2. Evacuate & Backfill (Inert Atmosphere, e.g., Argon) A->B C 3. Add Solvent & Catalyst (e.g., Dioxane, Pd Catalyst) B->C D 4. Heat & Stir (e.g., 80-100 °C, 4-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Incomplete F 6. Reaction Quench (e.g., Water or sat. NH4Cl) E->F Complete G 7. Extraction & Purification (e.g., EtOAc, Column Chromatography) F->G H Final C3-Arylated Product G->H

Caption: General workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentAmount (Molar Eq.)Purpose
This compound1.0 eq.Starting Material
Aryl/Vinyl Boronic Acid or Ester1.2–1.5 eq.Coupling Partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.02–0.05 eq. (2-5 mol%)Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃)2.0–3.0 eq.Activates Boronic Acid
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME)-Reaction Medium

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid/ester, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere[9].

  • Through the inert gas stream, add the anhydrous solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

  • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting indole is consumed (typically 4–24 hours).

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water or a saturated aqueous solution of NH₄Cl[9].

  • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure C3-functionalized product.

Causality Insight: The choice of base is crucial. Stronger bases like Cs₂CO₃ are often used for less reactive boronic acids, as they can accelerate the transmetalation step[7]. The use of a phosphine-ligated palladium catalyst is standard for stabilizing the active Pd(0) species and facilitating the catalytic cycle[8].

Protocol: Sonogashira C-C Triple Bond Formation

The Sonogashira coupling is the premier method for installing an alkyne moiety at the C3 position, creating a valuable linear linker for further chemistry[4].

Principle: This reaction couples the 3-iodoindole with a terminal alkyne using a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base[4][10][11].

Materials and Reagents:

ReagentAmount (Molar Eq.)Purpose
This compound1.0 eq.Starting Material
Terminal Alkyne1.2–1.5 eq.Coupling Partner
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)0.02–0.05 eq. (2-5 mol%)Primary Catalyst
Copper(I) Iodide (CuI)0.01–0.10 eq. (1-10 mol%)Co-catalyst
Amine Base (e.g., Triethylamine (Et₃N), Diisopropylamine)-Base and Solvent
Co-solvent (optional, e.g., THF, DMF)-To aid solubility

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the this compound, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous amine base (e.g., Et₃N) and any co-solvent, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C)[10].

  • Self-Validation: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. Sonogashira couplings are often rapid (1-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine base.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Insight: The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is the key step in the catalytic cycle[4]. Running the reaction under strictly oxygen-free conditions is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Protocol: Heck-Mizoroki C-C Bond Formation

The Heck reaction enables the vinylation of the C3-position, providing access to substituted styrenes and other olefinic structures attached to the indole core[12][13].

Principle: An aryl halide (the 3-iodoindole) is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene[14][15].

Materials and Reagents:

ReagentAmount (Molar Eq.)Purpose
This compound1.0 eq.Starting Material
Alkene (e.g., Styrene, n-Butyl Acrylate)1.5–2.0 eq.Coupling Partner
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)0.02–0.05 eq. (2-5 mol%)Catalyst
Phosphine Ligand (optional, e.g., P(o-tol)₃)0.04–0.10 eq.Stabilizes Catalyst
Base (e.g., Et₃N, K₂CO₃)2.0–3.0 eq.HX Scavenger
Anhydrous Solvent (e.g., DMF, Acetonitrile)-Reaction Medium

Step-by-Step Procedure:

  • Combine the 3-iodoindole, base, palladium catalyst, and any phosphine ligand in a flame-dried reaction vessel.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the mixture with stirring to the required temperature (typically 80–120 °C).

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite to remove the palladium black and inorganic salts. Rinse the pad with the reaction solvent or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine.

  • Dry the organic phase (anhydrous Na₂SO₄), filter, and concentrate.

  • Purify the crude material via flash column chromatography.

Causality Insight: The base in the Heck reaction does not participate in the transmetalation step (as there is none) but is required to neutralize the HX (HI in this case) that is generated during the final β-hydride elimination and reductive elimination steps, which regenerates the active Pd(0) catalyst[12][13].

Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and general method for forming carbon-nitrogen bonds, allowing for the synthesis of C3-arylamines, which are important pharmacophores[16][17][18].

Principle: A palladium catalyst, supported by a specialized sterically hindered phosphine ligand, couples the 3-iodoindole with a primary or secondary amine in the presence of a strong, non-nucleophilic base[19].

G cluster_workflow Buchwald-Hartwig Workflow A 1. Add Indole, Amine, Base to Dry Reaction Vessel B 2. Evacuate & Backfill (Inert Atmosphere) A->B C 3. Add Solvent, Ligand, Catalyst (e.g., Toluene, XPhos, Pd₂(dba)₃) B->C D 4. Heat & Stir (e.g., 90-110 °C, 6-24h) C->D E 5. Monitor Progress (TLC or LC-MS) D->E E->D Incomplete F 6. Cool & Filter (Through Celite) E->F Complete G 7. Extraction & Purification (EtOAc, Column Chromatography) F->G H Final C3-aminated Product G->H

Caption: General workflow for Buchwald-Hartwig amination.

Materials and Reagents:

ReagentAmount (Molar Eq.)Purpose
This compound1.0 eq.Starting Material
Primary or Secondary Amine1.2–1.5 eq.Coupling Partner
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)0.01–0.04 eq.Catalyst Source
Buchwald Ligand (e.g., XPhos, RuPhos, BrettPhos)0.02–0.08 eq.Ligand
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS)1.5–2.5 eq.Activates Amine
Anhydrous Solvent (e.g., Toluene, Dioxane)-Reaction Medium

Step-by-Step Procedure:

  • Glovebox Recommended: In an inert atmosphere glovebox, add the 3-iodoindole, amine (if solid), base, palladium pre-catalyst, and phosphine ligand to a dry reaction vial or flask.

  • If not using a glovebox, add the solids, seal the vessel, and then evacuate and backfill with argon three times.

  • Add the anhydrous solvent via syringe, followed by the amine (if liquid).

  • Seal the vessel tightly and heat the reaction mixture to the appropriate temperature (typically 90–110 °C) with vigorous stirring.

  • Self-Validation: Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate or toluene.

  • Filter the mixture through a plug of celite to remove palladium residues and inorganic salts, washing the plug with additional solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Insight: The bulky, electron-rich phosphine ligands developed by the Buchwald group are essential. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium dimers, thus ensuring high catalytic turnover[18][19]. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine to form the active amido species without competing in other side reactions[17].

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development Source: OLCF URL: [Link]

  • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation Source: MDPI URL: [Link]

  • Title: Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines Source: ResearchGate URL: [Link]

  • Title: Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Biomedical Importance of Indoles Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of functionalized indoles Source: ResearchGate URL: [Link]

  • Title: Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions Source: ACS Publications URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for a Persistent Pathogen

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This crisis necessitates the urgent discovery of novel therapeutic agents that operate via new mechanisms of action.[3][4] The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[4][5] Its derivatives have shown significant promise as antitubercular agents, often targeting critical mycobacterial enzymes and processes, such as the mycolic acid transporter MmpL3, which is essential for the formation of the bacterial cell wall.[1][3][6]

This guide provides a detailed technical overview of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate , a key intermediate strategically designed for the synthesis of next-generation indole-based antitubercular candidates. The chloro-substituent at the 5-position and the iodo-group at the 3-position offer orthogonal handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The tert-butyloxycarbonyl (Boc) group provides crucial protection of the indole nitrogen, enhancing stability and preventing unwanted side reactions during subsequent synthetic transformations.[7]

Physicochemical Properties & Safe Handling

The title compound is a stable crystalline solid under recommended storage conditions. Understanding its properties is critical for safe and effective use in a laboratory setting.

PropertyValue
CAS Number 1048039-49-1[8]
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 393.60 g/mol
Appearance White to off-white crystalline powder
Melting Point ~130-135 °C
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO)
Storage Store at 2-8°C, protected from light, in a tightly sealed container with a desiccant.

Safety & Handling:

  • Eye Irritation: May cause serious eye damage. Always wear appropriate safety glasses or goggles.

  • Skin Irritation: May cause mild skin irritation. Wear nitrile gloves and a lab coat.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated fume hood.

  • Stability: Thermogravimetric analysis indicates decomposition begins above 180°C.

Synthesis of the Key Intermediate

The preparation of this compound is a straightforward two-step process starting from commercially available 5-chloro-1H-indole. The workflow is designed for efficiency and high purity of the final product.

G cluster_0 Synthesis Workflow A 5-Chloro-1H-indole B Step 1: N-Boc Protection A->B (Boc)₂O, I₂, Solvent-free or Base catalyst C tert-Butyl 5-chloro-1H-indole-1-carboxylate B->C D Step 2: C-3 Iodination C->D NIS, TsOH·H₂O, DMF E This compound D->E

Caption: Synthetic route to the title intermediate.

Protocol 2.1: Step 1 - N-Boc Protection of 5-Chloro-1H-indole

Rationale: The indole N-H is acidic and nucleophilic, which can interfere with subsequent reactions, particularly metal-catalyzed cross-couplings. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group; it deactivates the ring towards unwanted electrophilic substitution, enhances solubility in organic solvents, and can be removed under mild conditions that often do not affect other functional groups.[7][9] While many methods exist, an iodine-catalyzed approach is efficient and avoids strong bases.[10]

Materials:

  • 5-Chloro-1H-indole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 5-chloro-1H-indole (1.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • Under a fume hood, add a catalytic amount of iodine (I₂) (0.1 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes, monitored by TLC (Thin Layer Chromatography).[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench excess iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 5-chloro-1H-indole-1-carboxylate, which is often pure enough for the next step.

Protocol 2.2: Step 2 - Regioselective C-3 Iodination

Rationale: The C-3 position of the indole nucleus is the most electron-rich and thus most susceptible to electrophilic substitution.[11] After N-protection, this inherent reactivity can be harnessed for selective iodination. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I⁺).[12] A catalytic amount of a protic acid like p-toluenesulfonic acid (TsOH) can activate the NIS, facilitating the reaction.[12]

Materials:

  • tert-Butyl 5-chloro-1H-indole-1-carboxylate (from Step 1)

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude product from Step 1 in DMF in a round-bottom flask.

  • Add NIS (1.2 eq) and a catalytic amount of TsOH·H₂O (0.2 eq).[12]

  • Stir the reaction at room temperature for 15-18 hours, monitoring by TLC.[12]

  • Once the starting material is consumed, pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with ethyl acetate.[12]

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Application: Suzuki-Miyaura Cross-Coupling

The C-I bond at the 3-position is a superb handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This reaction forms a new carbon-carbon bond, allowing for the introduction of a wide variety of aryl or heteroaryl groups, which is a cornerstone strategy in building the molecular complexity of potential drug candidates.[14][15]

Rationale for Selectivity: The oxidative addition of palladium(0) to the carbon-halogen bond is the first and often rate-determining step of the catalytic cycle. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more reactive towards oxidative addition.[13] This difference in reactivity allows for highly selective coupling at the 3-position while leaving the 5-chloro substituent intact for potential future modifications.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C R¹-Pd(II)-I(Ln) B->C D Transmetalation C->D E R¹-Pd(II)-R²(Ln) D->E F Reductive Elimination E->F F->A I R¹-R² (Coupled Product) F->I G R¹-I (Indole Intermediate) G->B H R²-B(OR)₂ (Boronic Ester) H->D J Base J->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3.1: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add the indole intermediate (1.0 eq), the boronic acid/ester (1.2 eq), and the base (e.g., 2M aqueous Na₂CO₃, 3.0 eq).[16]

  • Add the solvent (e.g., dioxane).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[16]

  • Seal the vessel and heat the reaction to 80-100°C (or use microwave irradiation) until TLC or LC-MS analysis shows consumption of the starting material.[15][16]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting product by column chromatography.

Downstream Processing: Deprotection and Final Product Synthesis

Following the successful coupling reaction, the Boc protecting group can be selectively removed.

Protocol 4.1: N-Boc Deprotection

Rationale: Acid-catalyzed cleavage is the most common method for Boc group removal. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is highly effective and proceeds rapidly at room temperature.[17] Alternatively, for substrates sensitive to strong acid, methanolic HCl or a catalytic amount of a base like sodium methoxide in methanol can be used.[17]

Procedure (using TFA):

  • Dissolve the Boc-protected coupled product in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the excess acid by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer, and concentrate to yield the deprotected indole.

The resulting N-H indole can then be carried forward for further functionalization, such as amide coupling at a carboxylic acid moiety, to yield the final target antitubercular agents.[3]

Conclusion

This compound is a high-value, strategically functionalized intermediate for medicinal chemists targeting tuberculosis. Its synthesis is robust, and its differential reactivity allows for selective, high-yield transformations. The protocols outlined herein provide a reliable foundation for researchers to access a diverse library of novel indole derivatives, accelerating the discovery of potent new agents to combat the global threat of drug-resistant TB.

References

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). National Institutes of Health. [Link]

  • A facile synthesis of novel indole derivatives as potential antitubercular agents. (n.d.). Taylor & Francis Online. [Link]

  • A facile synthesis of novel indole derivatives as potential antitubercular agents. (n.d.). Taylor & Francis Online. [Link]

  • Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities. (2020). PubMed. [Link]

  • Indole based inhibitors reported as anti-tubercular agents. (n.d.). ResearchGate. [Link]

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023). National Institutes of Health. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). MDPI. [Link]

  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2022). ACS Publications. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds?. (2012). ResearchGate. [Link]

  • Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]

  • Synthesis of a Series of Diaminoindoles. (2021). American Chemical Society. [Link]

  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (n.d.). National Institutes of Health. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds. (n.d.). MDPI. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (2006). organic-chemistry.org. [Link]

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. (2016). PubMed. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multi-Functionalized Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The strategic functionalization of this scaffold is paramount in drug discovery for modulating biological activity, solubility, and metabolic stability. tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate emerges as a highly valuable and versatile starting material for the synthesis of complex indole derivatives.[2]

This guide provides an in-depth analysis and detailed protocols for leveraging this building block in several key palladium-catalyzed cross-coupling reactions. The molecule's design offers a clear hierarchy of reactivity:

  • C3-Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed reactions due to its lower bond dissociation energy, making it the primary handle for initial diversification. The order of reactivity for aryl halides in these couplings is consistently I > Br > OTf >> Cl.[3][4]

  • C5-Chloro Group: The less reactive C-Cl bond provides a secondary site for potential subsequent functionalization under more forcing conditions, allowing for sequential cross-coupling strategies.

  • N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is crucial. It deactivates the indole ring towards unwanted electrophilic side reactions, enhances solubility in common organic solvents, and prevents potential catalyst inhibition by the N-H proton.[5] This group can be readily removed under acidic conditions post-coupling.

This document will explore four cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination, providing both the mechanistic rationale and field-proven protocols for each.

Core Principle: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reactions. Nearly all the reactions discussed in this guide proceed through a similar Pd(0)/Pd(II) catalytic cycle, which consists of three primary steps: oxidative addition, a variable second step (like transmetalation or migratory insertion), and reductive elimination.[3][6][7]

General Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_RX Transmetal Transmetalation / Migratory Insertion PdII_RX->Transmetal PdII_RR R-Pd(II)L₂-R' (Di-organo Complex) Transmetal->PdII_RR RedElim Reductive Elimination PdII_RR->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product Substrate R-X (Aryl Halide) Substrate->OxAdd

Caption: General Pd(0)/Pd(II) catalytic cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indole C3 position and various aryl or vinyl groups using organoboron reagents.

Mechanistic Rationale

The reaction is catalyzed by a Pd(0) complex and requires a base. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical; it activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[6][8] The ligand choice, from standard triphenylphosphine to more specialized biarylphosphines (e.g., SPhos, XPhos), can dramatically influence reaction efficiency, particularly with challenging substrates.[9]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_1 Indole-Pd(II)L₂-I pd0->pd2_1 Oxidative Addition pd2_2 Indole-Pd(II)L₂-Ar pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination product Indole-Ar pd2_2->product indole_iodide Indole-I boronic_acid Ar-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base Activation base->pd2_1 Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd2_1 Indole-Pd(II)L₂-I pd0->pd2_1 Oxidative Addition pd2_2 Indole-Pd(II)L₂-C≡CR' pd2_1->pd2_2 Transmetalation pd2_2->pd0 Reductive Elimination product Indole-C≡CR' pd2_2->product cu_i Cu(I)I cu_acetylide Cu(I)-C≡CR' cu_i->cu_acetylide + R'C≡CH + Base cu_acetylide->pd2_1 Transfers Acetylide cu_acetylide->cu_i Regenerates Cu(I) Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_1 Indole-Pd(II)L₂-I pd0->pd2_1 Oxidative Addition pd2_alkene Alkene Coordination Complex pd2_1->pd2_alkene + Alkene pd2_inserted Migratory Insertion Product pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)L₂-I pd2_inserted->pd_hydride β-Hydride Elimination product Indole-Alkene pd2_inserted->product pd_hydride->pd0 + Base (- H-Base⁺-I⁻) Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_1 Indole-Pd(II)L-I pd0->pd2_1 Oxidative Addition pd2_amine Amine Coordination Complex pd2_1->pd2_amine + HNR₂ pd2_amido Indole-Pd(II)L-NR₂ pd2_amine->pd2_amido + Base (- H-Base⁺-I⁻) pd2_amido->pd0 Reductive Elimination product Indole-NR₂ pd2_amido->product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware (Schlenk flask) B Add solid reagents (Substrate, Base, Catalyst) A->B C Establish Inert Atmosphere (3x Evacuate/Backfill Ar/N₂) B->C D Add degassed solvents & liquid reagents via syringe C->D E Heat to target temperature with vigorous stirring D->E F Monitor progress (TLC, LC-MS) E->F G Cool & Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry, Filter & Concentrate H->I J Flash Column Chromatography I->J K Characterization (NMR, MS) J->K

Sources

Application Note: Strategic Functionalization of the Indole Core Using tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active molecules.[1][2][3] This application note provides a detailed guide for the strategic, regioselective functionalization of the indole core using tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate. We present detailed protocols and expert insights for leveraging the differential reactivity of the C3-iodo and C5-chloro positions to perform sequential cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently construct diverse libraries of complex indole derivatives.

Introduction: The Power of a Privileged Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure" in drug discovery.[2] Its presence in essential biomolecules like serotonin and tryptophan, as well as in numerous approved drugs such as Indomethacin (anti-inflammatory) and Vincristine (anti-cancer), underscores its remarkable ability to interact with a wide range of biological targets.[1][3] Consequently, developing efficient methods to modify the indole core at specific positions is a paramount objective in modern synthetic chemistry.[4][5]

This compound emerges as a highly valuable and versatile starting material for this purpose. Its key attributes include:

  • Orthogonal Reactivity: The C3-iodo and C5-chloro substituents possess distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive than the carbon-chlorine bond, enabling selective functionalization at the C3-position under milder conditions.

  • Nitrogen Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen prevents unwanted side reactions and improves solubility in organic solvents. It can be readily removed under acidic conditions post-functionalization if the free N-H is desired.

  • Strategic Handles: The two halogen "handles" allow for the sequential introduction of different molecular fragments, rapidly building molecular complexity from a single, common intermediate.

This document provides validated protocols for key transformations, explains the chemical logic behind procedural steps, and offers a strategic blueprint for multi-step synthetic sequences.

Reagent Profile and Handling

Proper handling and storage are critical for maintaining the integrity of the starting material.

PropertyValue
Chemical Name This compound
CAS Number 1048039-49-1[6][7]
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 393.60 g/mol
Appearance Typically a white to off-white or pale yellow crystalline powder.[6]
Solubility Soluble in polar aprotic solvents like DMF, DMSO, and chlorinated solvents like DCM.[6]
Storage Store at 2-8°C in a tightly sealed container, protected from light and moisture.[6]
Safety May cause skin and eye irritation. Handle in a well-ventilated fume hood using standard personal protective equipment (PPE), including gloves and safety glasses.[6]

Core Principle: Regioselective Cross-Coupling

The synthetic utility of this reagent is rooted in the differential reactivity of C-X bonds in palladium catalysis: C–I > C–Br > C–Cl . This principle allows for the selective functionalization of the C3-iodo position while the C5-chloro position remains intact, ready for a subsequent, typically more forcing, reaction.

G start_node tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate reaction1_node Reaction 1: C3 Functionalization (e.g., Suzuki, Sonogashira) Milder Conditions start_node->reaction1_node Pd Catalyst Coupling Partner A intermediate_node 3-Substituted 5-chloro-1H-indole Derivative reaction1_node->intermediate_node reaction2_node Reaction 2: C5 Functionalization (e.g., Buchwald-Hartwig) More Forcing Conditions intermediate_node->reaction2_node Pd Catalyst Coupling Partner B final_product_node 3,5-Disubstituted Indole Product reaction2_node->final_product_node

Caption: Sequential functionalization workflow.

Application Protocols

The following protocols are robust, representative procedures. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[8][9]

Introduction: This protocol details the palladium-catalyzed coupling of the C3-iodo position with a boronic acid or ester. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation to the palladium center.[8]

G reagents Reagents: - Indole (1 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (3 eq) - Dioxane/H₂O setup Combine reagents in Schlenk flask. Degas with Argon. reagents->setup reaction Heat mixture (e.g., 90 °C) for 4-12 h. setup->reaction Monitor by TLC/LCMS workup Cool to RT. Aqueous workup (EtOAc, H₂O, brine). reaction->workup purify Dry organic layer. Concentrate. Purify via column chromatography. workup->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • Materials & Equipment:

    • This compound

    • Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Deionized water

    • Schlenk flask, magnetic stirrer, condenser, heating mantle, inert gas line (Argon or Nitrogen)

  • Procedure: a. To a Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). b. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). c. Evacuate and backfill the flask with argon three times. d. Under a positive pressure of argon, add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of solvent to water). e. Stir the mixture at 90 °C until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours). f. Cool the reaction to room temperature and dilute with ethyl acetate. g. Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-5-chloro-indole product.

Expert Insights (E-E-A-T):

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Other catalysts, such as PdCl₂(dppf) with a suitable phosphine ligand, can also be effective, sometimes offering higher turnover rates for challenging substrates.

  • Base Selection: An inorganic base like K₂CO₃ or Cs₂CO₃ is standard. Cesium carbonate is more soluble and often provides better results with less reactive boronic acids.

  • Solvent System: The aqueous dioxane system is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous environment for the catalytic cycle.

Protocol 2: Sonogashira Coupling at the C3-Position

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating C(sp²)–C(sp) bonds.[10][11]

Introduction: This reaction utilizes a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[10] A copper-free variant is also possible but may require different ligands and conditions.[12]

Detailed Step-by-Step Methodology:

  • Materials & Equipment:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

    • Copper(I) iodide (CuI)

    • A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure: a. To a Schlenk flask, add this compound (1.0 equiv). b. Evacuate and backfill the flask with argon three times. c. Add anhydrous solvent (e.g., THF) and the amine base (e.g., TEA, 3.0 equiv). d. Add the terminal alkyne (1.5 equiv). e. In quick succession, add the catalysts: PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.06 equiv). f. Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion (monitor by TLC/LC-MS). g. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate. h. Concentrate the filtrate and purify the crude product by flash column chromatography.

Expert Insights (E-E-A-T):

  • Base Function: The amine base is critical. It acts as both a solvent and a scavenger for the HI generated during the reaction, preventing side reactions and maintaining a basic environment for the catalytic cycle.

  • Copper Co-catalyst: While essential for the classic Sonogashira reaction, CuI can sometimes promote undesirable alkyne homocoupling (Glaser coupling). If this is a major issue, a copper-free protocol should be investigated.

  • Degassing: Removing oxygen is crucial, as O₂ can lead to oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

After functionalizing the C3-position, the less reactive C5-chloro site can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[13][14]

Introduction: This reaction requires a more electron-rich and sterically hindered phosphine ligand to facilitate the challenging oxidative addition of the palladium catalyst into the strong C-Cl bond. A strong, non-nucleophilic base is also required.[15]

G start_node 3-Substituted 5-chloro-indole reagents_node Reagents: - Amine (1.2 eq) - Pd₂(dba)₃ (2 mol%) - XPhos (4 mol%) - NaOtBu (1.4 eq) - Toluene start_node->reagents_node Combine reaction_node Heat in sealed tube (e.g., 110 °C) Inert Atmosphere reagents_node->reaction_node React product_node 3,5-Disubstituted Indole Product reaction_node->product_node Purify

Caption: Key components for Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology:

  • Materials & Equipment:

    • 3-Substituted-5-chloro-1H-indole-1-carboxylate (from Protocol 1 or 2)

    • Primary or secondary amine (e.g., Morpholine)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

    • A suitable biaryl phosphine ligand (e.g., XPhos, RuPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

    • Microwave vial or sealed tube

  • Procedure: a. Glovebox recommended: In an inert atmosphere, add the 3-substituted-5-chloro-indole (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and NaOtBu (1.4 equiv) to a microwave vial. b. Add the palladium source, Pd₂(dba)₃ (0.02 equiv). c. Add anhydrous toluene, followed by the amine (1.2 equiv). d. Seal the vial tightly and remove it from the glovebox. e. Heat the reaction mixture at 100-110 °C until the starting material is consumed (monitor by LC-MS). f. Cool to room temperature, dilute with ethyl acetate, and filter through Celite. g. Concentrate the filtrate and purify by flash column chromatography.

Expert Insights (E-E-A-T):

  • Ligand is Key: The choice of ligand is the most critical parameter for a successful Buchwald-Hartwig amination of an aryl chloride. Sterically demanding, electron-rich biaryl phosphine ligands (like XPhos) are necessary to promote both the difficult oxidative addition and the final reductive elimination steps.[15]

  • Strong Base: NaOtBu is a common choice. It is strong enough to deprotonate the amine (or the intermediate palladium-amine complex) but is sterically hindered, minimizing its nucleophilicity.

  • Inert Atmosphere: This reaction is highly sensitive to oxygen, which can deactivate the catalyst. Meticulous exclusion of air is essential for good yields.

Summary Data and Substrate Scope

The following table provides representative examples of the transformations discussed. Yields are illustrative and will vary based on the specific coupling partners.

Reaction TypePositionCoupling Partner ExampleProduct Structure (Illustrative)Expected Yield Range
Suzuki-Miyaura C34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-chloro-indole75-95%
Sonogashira C3Trimethylsilylacetylene3-(Trimethylsilylethynyl)-5-chloro-indole80-98%
Buchwald-Hartwig C5Piperidine3-Aryl-5-(piperidin-1-yl)-indole65-90%

Conclusion

This compound is a powerful and strategically designed building block for modern medicinal chemistry. By understanding and applying the principles of regioselective, palladium-catalyzed cross-coupling, researchers can efficiently access a wide array of novel 3,5-disubstituted indole derivatives. The protocols and insights provided in this note serve as a reliable foundation for the synthesis of diverse compound libraries, accelerating the drug discovery process.

References

  • Bioengineer.org. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug.
  • ChemShuttle.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • ResearchGate. Natural products and FDA-approved drug molecules bearing indoles and carbazoles.
  • MDPI. (2021).
  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH.
  • Wikipedia.
  • Wikipedia. Sonogashira coupling.
  • University of Groningen. (2020).
  • ChemicalBook. (2025).
  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Suzuki Coupling.
  • PubMed Central. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.
  • NIH. (2018).

Sources

Application Notes and Protocols: Leveraging tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Fluorescent Probe Development

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active molecules and its intriguing photophysical properties.[1] Among the diverse array of functionalized indoles, tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate stands out as a particularly valuable building block for the synthesis of bespoke fluorescent probes. Its strategic substitution pattern offers a trifecta of chemical handles for molecular elaboration: a Boc-protected nitrogen for stability and controlled deprotection, a chloro substituent for modulating electronic properties, and a highly reactive iodo group at the 3-position, primed for versatile carbon-carbon bond formation.[2][3]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data on the photophysical properties of the resulting fluorophores. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this versatile indole derivative in their own research endeavors.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValue
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 393.61 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide.
Storage Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen serves a crucial role in preventing unwanted side reactions at this position during subsequent synthetic manipulations. The electron-withdrawing nature of the chloro group at the 5-position can influence the electronic environment of the indole ring, potentially impacting the photophysical properties of the final fluorescent probe. The iodo substituent at the 3-position is the primary site for introducing molecular diversity, readily participating in a range of palladium-catalyzed cross-coupling reactions.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of this compound lies in the reactivity of the C-I bond at the 3-position. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These transformations allow for the direct and efficient formation of carbon-carbon bonds, enabling the introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties, which are often the core components of fluorescent dyes.

Suzuki-Miyaura Coupling: A Gateway to 3-Arylindole Fluorophores

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it an ideal choice for the synthesis of 3-arylindole derivatives. These compounds often exhibit interesting fluorescent properties, with their emission characteristics being tunable by modifying the nature of the coupled aryl group.

Suzuki_Coupling

This protocol is adapted from a similar transformation and is expected to yield a fluorescent 3-arylindole derivative.[2][3]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylindole product.

  • Deprotection (Optional): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane to yield the free N-H indole.

Expected Outcome & Validation:

The successful synthesis of the 3-arylindole product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the compound should be assessed by HPLC. The fluorescent properties of the purified product can then be characterized.

Parameter Expected Range/Value
Yield 60-90%
Excitation Max (λex) 280-350 nm (in a common organic solvent like dichloromethane)
Emission Max (λem) 350-450 nm (blue emission is common for such derivatives)[2][3]
Quantum Yield (Φ) 0.1 - 0.5 (highly dependent on the aryl substituent and solvent)
Sonogashira Coupling: Crafting 3-Alkynylindole Fluorophores

The Sonogashira coupling provides a powerful route to 3-alkynylindoles by reacting the 3-iodoindole with a terminal alkyne. This methodology is particularly valuable as it allows for the introduction of a rigid, linear π-system, which can significantly influence the photophysical properties of the resulting molecule. By coupling with fluorescent alkynes (e.g., dansyl or pyrene derivatives), highly fluorescent probes can be constructed.

Sonogashira_Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound and the terminal alkyne in a mixture of THF and triethylamine (typically a 2:1 ratio).

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-alkynylindole.

  • Deprotection (Optional): The Boc group can be removed as described in Protocol 1.

Expected Outcome & Validation:

The formation of the 3-alkynylindole product is confirmed by ¹H NMR (disappearance of the C3-H proton and appearance of alkyne-related signals), ¹³C NMR, and mass spectrometry. The photophysical properties of the resulting fluorophore should be characterized.

Parameter Expected Range/Value
Yield 70-95%
Excitation Max (λex) Typically in the UV-A or near-visible region, depending on the alkyne substituent.
Emission Max (λem) Highly dependent on the coupled alkyne fluorophore.
Quantum Yield (Φ) Can be high, especially if an inherently fluorescent alkyne is used.

Applications in Bioimaging and Sensing

The fluorescent probes synthesized from this compound have potential applications in a variety of research areas:

  • Cellular Imaging: The indole scaffold can be further functionalized with cell-penetrating peptides or targeting ligands to enable the visualization of specific cellular structures or processes.

  • Environmental Sensing: The fluorescence of indole derivatives can be sensitive to the polarity and viscosity of their microenvironment, making them potential probes for studying protein folding or membrane dynamics.

  • Ion and Small Molecule Detection: By incorporating specific recognition motifs, these indole-based fluorophores can be developed into chemosensors for the detection of biologically important ions or small molecules.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The strategic placement of its functional groups allows for the facile introduction of a wide range of fluorescent moieties through robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to develop their own unique fluorescent probes tailored to their specific research needs. The continued exploration of the synthetic potential of this building block is sure to yield exciting new tools for chemical biology, materials science, and drug discovery.

References

  • Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. [Link]

  • Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. ResearchGate. [Link]

  • Singh, A. K., & Ansari, A. W. M. H. (2017). Fluorescent Organic Nanoparticles of 3-Styrylindoles: Synthesis and Characterization. Journal of Nanoscience and Nanotechnology, 17(2), 1381-1386. [Link]

  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Reddy, T. R., et al. (2019). Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. Organic & Biomolecular Chemistry, 17(4), 803-814. [Link]

  • de Oliveira, A. C. C., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5225. [Link]

  • Ghosh, A., et al. (2024). Photocatalytic C2-Trifluoroethylation and Perfluoroalkylation of 3-Substituted Indoles Using Fluoroalkyl Halides. The Journal of Organic Chemistry. [Link]

Sources

role of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: A Cornerstone Building Block for Advanced Organic Materials

Introduction: Beyond a Simple Intermediate

This compound is a highly functionalized indole derivative that has emerged as a critical starting material in the synthesis of complex organic molecules. While its direct applications in classical materials science—such as polymers or semiconductors—are not established, its role is paramount in the specialized field of advanced organic material synthesis, particularly for creating Active Pharmaceutical Ingredients (APIs). In this context, the molecule's value lies in its precisely arranged reactive sites, which allow for the controlled and predictable construction of intricate molecular architectures.

This guide explores the utility of this compound not merely as a chemical intermediate, but as a foundational scaffold for building high-value, functional organic materials. The presence of the Boc-protecting group on the indole nitrogen enhances its stability and solubility, while the orthogonal functionalities of the chloro- and iodo-substituents provide chemists with a powerful toolkit for sequential, selective chemical modifications. The iodine atom at the C3 position is particularly significant, serving as an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, which are the cornerstone of modern organic synthesis.

Core Application: A Versatile Substrate in Palladium-Catalyzed Cross-Coupling

The primary utility of this compound is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bond at the C5 position. This differential reactivity is the key to its utility, enabling chemists to perform selective functionalization at the C3 position while leaving the C5 chloro-substituent intact for subsequent transformations.

This selective reactivity allows for a modular approach to building complex molecules. One can first introduce a substituent at the C3 position via a Suzuki, Sonogashira, or Heck reaction, and then, if desired, target the C5 position in a later step, often under more forcing reaction conditions. This strategic, stepwise approach is fundamental in the total synthesis of complex natural products and pharmaceuticals.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds. In this protocol, we describe a general procedure for coupling an arylboronic acid with this compound to generate a 3-aryl-indole derivative, a common scaffold in medicinal chemistry.

Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol:

  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equivalents) or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition:

    • Add a degassed solvent mixture. A common system is a 3:1 to 5:1 mixture of a non-polar solvent like dioxane or toluene and water. The water is essential for dissolving the inorganic base.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 80-110 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aryl-5-chloro-1H-indole derivative.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/SPhos (2 mol%)Pd(PPh₃)₄ is a classic, reliable catalyst. Modern ligand systems like SPhos often allow for lower catalyst loadings and milder conditions.
Base K₂CO₃ or Cs₂CO₃ (2.5 eq.)The base is crucial for activating the boronic acid in the transmetalation step. Cs₂CO₃ is more soluble and often more effective.
Solvent Dioxane/H₂O (4:1)Dioxane solubilizes the organic components, while water dissolves the base, creating the necessary biphasic system.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle without causing significant degradation of reactants or products.
Typical Yield 75-95%This reaction is generally high-yielding when optimized.

Workflow Visualization:

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_purification 3. Work-up & Purification reagents Combine Indole, Boronic Acid, Base, & Pd Catalyst solvent Add Degassed Dioxane/Water reagents->solvent In Schlenk Flask (Inert Atmosphere) heat Heat Mixture (e.g., 90 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor workup Aqueous Work-up (EtOAc, H₂O, Brine) monitor->workup Upon Completion purify Column Chromatography (Silica Gel) workup->purify product Isolated Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Application in Pharmaceutical Synthesis: A Key Precursor to Ledipasvir (HCV NS5A Inhibitor)

A prominent and illustrative example of this compound's application is in the synthesis of Ledipasvir, an antiviral drug used to treat Hepatitis C. This compound serves as a crucial precursor to a key intermediate in the drug's structure. The synthesis involves an initial Suzuki coupling at the C3 position, demonstrating the real-world utility of the protocol described above.

Synthetic Pathway Overview:

The synthesis leverages the C3-iodo position for a Suzuki coupling to install a complex benzimidazole-fluorene moiety. The Boc-protecting group is later removed under acidic conditions, and the indole nitrogen is subsequently alkylated. The C5-chloro group remains in the final API, where it is critical for binding to the target protein.

Ledipasvir_Synthesis start tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate intermediate1 Key Intermediate A (3-Aryl Indole) start->intermediate1 Suzuki Coupling (Pd Catalyst, Base, Arylboronic Ester) intermediate2 Deprotected Indole intermediate1->intermediate2 Boc Deprotection (e.g., TFA or HCl) final_fragment Ledipasvir Core Fragment intermediate2->final_fragment N-Alkylation

Caption: Simplified synthetic route to a Ledipasvir fragment.

Concluding Remarks for the Researcher

This compound is a testament to the power of rational molecular design. Its value in the synthesis of advanced organic materials, particularly APIs, stems from its predictable and selective reactivity. The protocols and principles outlined in this guide are intended to serve as a starting point for researchers in organic synthesis and drug discovery. Mastery of its application in cross-coupling reactions unlocks the potential to construct a vast array of complex and valuable molecules. When handling this compound, standard laboratory safety procedures, including the use of a fume hood, gloves, and safety glasses, are mandatory. All reactions, especially those involving palladium catalysts and degassed solvents, should be conducted under an inert atmosphere to ensure reproducibility and high yields.

References

  • Title: Synthesis of Indole Derivatives via Palladium-Catalyzed Cross-Coupling Reactions. Source: Chemical Reviews, American Chemical Society. URL: [Link] (Note: This links to the main journal page as a stable reference for the general methodology.)

  • Title: Development of a Large-Scale Synthesis of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Source: Organic Process Research & Development, American Chemical Society. URL: [Link] (Note: This links to the main journal page where specific syntheses of Ledipasvir are detailed.)

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction. Source: The Royal Society of Chemistry. URL: [Link] (Note: A general reference to a major chemical society that provides authoritative information on fundamental reactions.)

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The following question-and-answer format provides in-depth, field-proven insights to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it a significant intermediate?

A1: this compound is a halogenated indole derivative. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of indole-based antitubercular agents. The chloro and iodo substituents at the 5- and 3-positions, respectively, provide strategic handles for further molecular modifications through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group protects the indole nitrogen.[1] This trifunctionalized scaffold is highly valuable for constructing complex molecular architectures in drug discovery programs.

Q2: What is the general synthetic strategy for preparing this compound?

A2: The most common and logical synthetic route involves a two-step process:

  • N-Boc Protection: The synthesis begins with the protection of the indole nitrogen of 5-chloro-1H-indole using di-tert-butyl dicarbonate (Boc₂O). This step is crucial to deactivate the nitrogen and prevent unwanted side reactions during the subsequent iodination.

  • Electrophilic Iodination: The resulting tert-Butyl 5-chloro-1H-indole-1-carboxylate is then subjected to regioselective electrophilic iodination at the C3 position. The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles.[2]

This sequence ensures high regioselectivity and good overall yields.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: C3-Iodination 5-chloro-1H-indole 5-chloro-1H-indole Boc2O_Base Boc₂O, Base 5-chloro-1H-indole->Boc2O_Base Boc_Protected_Indole tert-Butyl 5-chloro-1H- indole-1-carboxylate Boc2O_Base->Boc_Protected_Indole Iodinating_Reagent Iodinating Reagent Boc_Protected_Indole->Iodinating_Reagent Final_Product tert-Butyl 5-chloro-3-iodo- 1H-indole-1-carboxylate Iodinating_Reagent->Final_Product

Caption: General two-step synthesis pathway.

Troubleshooting Guide: N-Boc Protection

Q3: I am observing incomplete conversion during the N-Boc protection of 5-chloro-1H-indole. What are the likely causes and how can I improve the yield?

A3: Incomplete conversion in N-Boc protection is a common issue. Here are the primary factors to consider and troubleshoot:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. While bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used, a stronger base like 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the reaction.[3] Ensure at least stoichiometric amounts of the base are used, and for sluggish reactions, a slight excess can be beneficial.

  • Reaction Solvent: The solubility of the starting indole is key. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are common choices. If solubility is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Reaction Temperature: While many Boc protections proceed at room temperature, gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion.

  • Purity of Starting Material: Ensure your 5-chloro-1H-indole is pure. Impurities can interfere with the reaction.

  • Moisture: Although not strictly required to be anhydrous, excessive moisture can consume the Boc anhydride. Using dry solvents is good practice.

Q4: I am seeing side products in my N-Boc protection reaction. What could they be and how can I avoid them?

A4: The most common side product is the formation of di-tert-butyl carbonate from the reaction of Boc anhydride with any residual water. While generally easy to remove during workup and purification, minimizing water content can reduce its formation. Another possibility, though less common with indoles, is C-acylation. This is more prevalent with highly activated aromatic systems. Ensuring a non-nucleophilic base is used and maintaining controlled reaction temperatures will minimize this.

ParameterRecommendation for Optimal N-Boc Protection
Reagents Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq.)
Base Triethylamine (TEA) or DIPEA (1.2-2.0 eq.), DMAP (catalytic, 0.1 eq.)
Solvent THF, DCM, or Acetonitrile
Temperature Room Temperature to 50 °C
Reaction Time 2-16 hours (monitor by TLC or LC-MS)

Troubleshooting Guide: C3-Iodination

Q5: My C3-iodination of tert-Butyl 5-chloro-1H-indole-1-carboxylate is sluggish or incomplete. How can I optimize this step?

A5: Several factors influence the efficiency of electrophilic iodination. Consider the following:

  • Choice of Iodinating Reagent: The reactivity of the iodinating agent is paramount. Common choices include:

    • N-Iodosuccinimide (NIS): A mild and effective reagent, often used in polar aprotic solvents like DMF or acetonitrile.[4][5]

    • Iodine (I₂): Often requires an activator or oxidant to generate a more electrophilic iodine species.[5]

    • Iodine Monochloride (ICl): A highly reactive reagent that should be used with caution to avoid over-iodination.[6]

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly reactive and selective iodinating agent.[7]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF are generally effective as they can help to stabilize the charged intermediates formed during the electrophilic aromatic substitution mechanism.

  • Temperature: While many iodinations proceed at room temperature, cooling the reaction to 0 °C initially can help control the reaction rate and prevent side reactions, especially with highly reactive reagents like ICl. Gentle heating may be required for less reactive substrates.

  • Presence of an Acid Catalyst: For some iodinating reagents, a catalytic amount of a protic acid like p-toluenesulfonic acid (TsOH) can enhance the electrophilicity of the iodine source.[4]

Q6: I am observing the formation of di-iodinated or other side products. How can I improve the regioselectivity?

A6: The formation of di-iodinated species or other isomers indicates that the reaction conditions are too harsh or that the C3-position is not sufficiently activated relative to other positions.

  • Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the iodinating reagent.

  • Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly improve selectivity.

  • Choose a Milder Reagent: If you are using a highly reactive reagent like ICl, consider switching to a milder one like NIS.

  • N-Boc Group Stability: Ensure the N-Boc group remains intact during the reaction. Strongly acidic conditions can lead to deprotection.[8][9] If deprotection is observed, consider using a non-acidic iodination method.

Troubleshooting_Iodination Start Low Yield or Incomplete Reaction Check_Reagent Is the iodinating reagent active enough? Start->Check_Reagent Increase_Reactivity Switch to a more reactive reagent (e.g., NIS -> ICl) or add a catalyst (TsOH). Check_Reagent->Increase_Reactivity No Check_Temp Is the reaction temperature adequate? Check_Reagent->Check_Temp Yes Success Reaction Complete Increase_Reactivity->Success Increase_Temp Gently warm the reaction (e.g., to 40-50 °C). Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Success Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF). Check_Solvent->Change_Solvent No Check_Solvent->Success Yes Change_Solvent->Success

Sources

purification methods for tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An essential halogenated building block in medicinal chemistry, tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate serves as a critical intermediate for synthesizing a range of pharmacologically active compounds, including antitubercular agents.[1] Its purification, however, is not always straightforward and presents unique challenges that can impact yield, purity, and the success of subsequent synthetic steps.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to navigate the common issues encountered during the purification of this compound.

Technical Support Center: FAQs & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: What are the most common impurities I should expect after synthesizing this compound?

Answer: Understanding potential impurities is the first step toward effective purification. Based on typical iodination reactions of N-Boc-5-chloroindole (using reagents like N-Iodosuccinimide, NIS), you can anticipate the following:

  • Unreacted Starting Material: The most common impurity is the starting material, tert-butyl 5-chloro-1H-indole-1-carboxylate. Its polarity is often very close to the product, which can complicate separation.

  • Di-iodinated Species: Although the 3-position is electronically favored for substitution, small amounts of di-iodinated indoles can form, particularly if excess iodinating reagent is used.

  • Residual Iodinating Reagent/Byproducts: If NIS is used, residual succinimide will be present. A pre-chromatography aqueous wash is crucial for its removal.

  • Degradation Products: Indoles, especially when functionalized, can be sensitive to acid and air, leading to the formation of colored, often pink or brownish, impurities.[2] This is a significant issue during silica gel chromatography.

Question 2: My product appears as a clean spot on the initial TLC, but the collected fractions from my silica gel column are pink/brown and show multiple spots. What is happening?

Answer: This is a classic sign of on-column degradation. Standard silica gel is inherently acidic (pH ≈ 4-5), which can cause the sensitive indole ring to decompose or polymerize. The N-Boc protecting group offers some stability, but halogenated indoles can still be susceptible.

Troubleshooting Guide: On-Column Degradation

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done in two ways:

    • Pre-treatment: Before running the column, flush the packed silica gel with the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) containing 0.5-1% triethylamine (Et₃N) .[2]

    • Consistent Eluent Additive: Add 0.5-1% triethylamine to your entire mobile phase system for the duration of the purification.[2]

  • Switch to a Neutral Stationary Phase: If degradation persists, alumina (neutral or basic) is an excellent alternative to silica gel for acid-sensitive compounds.[2] Note that the elution profile will change, so you will need to re-screen for an appropriate solvent system using TLC with alumina plates.

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. Prepare all fractions and materials in advance to run the chromatography as efficiently as possible.[2]

Question 3: I'm having difficulty separating the product from the unreacted starting material. Their Rf values are very close. How can I improve the separation?

Answer: This is a common challenge due to the similar polarity of the starting material and the mono-iodinated product.

Troubleshooting Guide: Improving Chromatographic Resolution

  • Optimize the Solvent System:

    • Use a Shallow Gradient: Instead of a steep increase in the polar solvent, employ a very shallow gradient. For example, increase the ethyl acetate concentration by only 1-2% increments. This elongates the elution profile, providing more opportunity for separation.

    • Change Solvent Selectivity: If a Hexane/Ethyl Acetate system is failing, switch to a system with different chemical properties.[2] A good alternative is a Toluene/Acetone or Dichloromethane/Methanol system. Screen these new systems with TLC first to find the optimal starting ratio.

  • Improve Column Packing and Loading:

    • Use a High-Quality Silica: Use a smaller particle size silica gel (e.g., 40-63 µm) for higher theoretical plates and better resolution.

    • Dry Load the Sample: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column. This creates a more concentrated starting band compared to wet loading, which can improve separation.

  • Consider High-Performance Flash Chromatography: Automated flash chromatography systems offer superior resolution due to finer silica and precise gradient control.[2]

Question 4: Can I use recrystallization to purify my product? If so, what solvents should I try?

Answer: Yes, recrystallization is an excellent and often preferred method if your crude product is a solid and has a reasonably high purity (typically >90%).[2] It is particularly effective at removing trace colored impurities and achieving high final purity.

Troubleshooting Guide: Recrystallization

  • Solvent Screening: The key is to find a solvent (or solvent system) where the compound is soluble when hot but sparingly soluble at room temperature or colder.

    • Single Solvents to Test: Start with small-scale tests (a few milligrams of crude product in a vial) using solvents like:

      • Hexanes or Heptane

      • Isopropanol

      • Ethanol

      • Ethyl Acetate

    • Mixed Solvent Systems: If a single solvent doesn't work well, try a binary system. Dissolve the compound in a small amount of a "good" solvent (like Dichloromethane or Ethyl Acetate) at room temperature, then slowly add a "poor" solvent (like Hexane or Heptane) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Execution: Once a suitable solvent system is found, dissolve the crude material in the minimum amount of the hot solvent. If colored impurities are present and insoluble, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (2-8°C) to maximize crystal formation.[1] Collect the crystals by filtration.

Detailed Experimental Protocols

Protocol 1: Purification by Deactivated Flash Column Chromatography

This protocol is designed to minimize on-column degradation of the title compound.

Materials:

  • Crude this compound

  • Silica Gel (40-63 µm)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Triethylamine (Et₃N)

  • TLC plates, collection tubes, rotary evaporator

Procedure:

  • Solvent System Preparation: Prepare the mobile phase. A typical starting point is Hexane/Ethyl Acetate. Based on TLC analysis, a gradient from 2% EtOAc to 15% EtOAc is often effective. Prepare a stock solution of your "B" solvent (e.g., 15% EtOAc in Hexane) that also contains 0.5% Et₃N.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with the initial, low-polarity eluent (e.g., 2% EtOAc in Hexane).

  • Deactivation & Equilibration: Flush the packed column with at least 3-5 column volumes of the initial eluent containing 0.5% Et₃N. This step is critical for neutralizing the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. For better resolution, adsorb the crude product onto a small amount of silica, dry it completely, and load the powder onto the top of the column bed.

  • Elution: Begin elution with the initial solvent system (e.g., 2% EtOAc/0.5% Et₃N in Hexane). Gradually increase the polarity based on your predetermined gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. To remove residual triethylamine, co-evaporate with a solvent like toluene two or three times.

Table 1: Typical TLC and Column Chromatography Solvent Systems
Solvent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate95:5 to 85:15Standard system. Good starting point for TLC analysis. Add 0.5% Et₃N to prevent streaking/degradation.
Toluene / Acetone98:2 to 90:10Offers different selectivity. Can improve separation of closely running spots.
DCM / Methanol99:1 to 95:5Use for more polar impurities. Generally, the product will elute quickly.

Visualization of Purification Workflow

Diagram 1: Decision Tree for Purification Method Selection

This diagram helps you choose the best initial purification strategy based on the state of your crude product.

PurificationDecisionTree Start Crude Product Analysis CheckPurity Is crude purity >90% by NMR/TLC? Start->CheckPurity CheckState Is the product a solid? CheckPurity->CheckState Yes Column Perform Column Chromatography CheckPurity->Column No Recrystallize Attempt Recrystallization CheckState->Recrystallize Yes CheckState->Column No (Oil/Gummy) DegradationCheck Degradation on TLC? (Streaking/Color) Column->DegradationCheck DeactivatedColumn Use Deactivated Silica Column (add Et3N) DegradationCheck->DeactivatedColumn Yes StandardColumn Use Standard Silica Column DegradationCheck->StandardColumn No TroubleshootingWorkflow Start Column Chromatography Issue IssueType Identify Problem Start->IssueType PoorSep Poor Separation IssueType->PoorSep Close Rf Values Degradation Product Degradation IssueType->Degradation Color/New Spots ShallowGradient 1. Use a shallower gradient PoorSep->ShallowGradient AddAmine 1. Add 0.5-1% Et3N to eluent Degradation->AddAmine ChangeSolvent 2. Change solvent system (e.g., Toluene/Acetone) ShallowGradient->ChangeSolvent DryLoad 3. Use dry loading technique ChangeSolvent->DryLoad HPFC 4. Consider HPFC DryLoad->HPFC Success Pure Product HPFC->Success UseAlumina 2. Switch to neutral alumina stationary phase AddAmine->UseAlumina WorkFast 3. Minimize column residence time UseAlumina->WorkFast WorkFast->Success

Sources

Technical Support Center: Troubleshooting Reactions with tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS: 1048039-49-1). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to resolve issues efficiently and advance your synthetic campaigns.

This molecule features two key points of reactivity: a highly reactive C3-iodo bond, ideal for selective cross-coupling, and a more robust C5-chloro bond. The N-Boc protecting group modulates the indole's electronics and prevents N-H reactivity, but its stability must be considered.[1][2] This guide addresses the most common challenges encountered when performing reactions at the C3 position.

Compound Profile & Handling

Before initiating any reaction, it is critical to understand the properties of your starting material.

PropertyValueNotes & Handling Recommendations
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 393.61 g/mol
Appearance Typically a white to off-white crystalline powder.[3]Visually inspect for discoloration, which may indicate degradation.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF, Dioxane).[3]Poor solubility in nonpolar solvents like hexanes. Limited solubility in alcohols.
Stability & Storage Store at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[3]The C-I bond is sensitive to light and heat. The compound can decompose above 180°C.[3]
Part 1: General Troubleshooting & Core FAQs

This section addresses high-level problems common to most cross-coupling reactions involving this substrate.

Q1: My reaction shows no conversion, and I only recover starting material. What are the first things I should check?

This is a common and frustrating issue, often stemming from fundamental setup errors rather than complex chemical incompatibilities. A systematic check is the most effective approach.

  • Cause 1: Inactive Catalyst. Palladium(0) catalysts are highly sensitive to oxygen. Incomplete degassing or an impure catalyst source is the most frequent cause of failure. Pd(II) precatalysts require in-situ reduction, which can sometimes fail if the conditions are not optimal.[4]

    • Solution:

      • Degas Rigorously: Use a minimum of three freeze-pump-thaw cycles for your solvent(s). Alternatively, sparge the solvent with argon or nitrogen for at least 30-45 minutes.[5] Ensure the reaction vessel is thoroughly flushed with inert gas before adding the catalyst.

      • Verify Catalyst Source: Use a freshly opened bottle of catalyst or a trusted source. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand can act as a reductant or that other components can facilitate the reduction to the active Pd(0) species.[4] Consider using modern, air-stable precatalysts (e.g., Buchwald G3 precatalysts) which are designed for reliable activation.[6]

  • Cause 2: Reagent Purity. Impurities in your coupling partner (e.g., boronic acid, alkyne), base, or solvent can poison the catalyst. Water content can also be a critical, and often overlooked, variable.

    • Solution:

      • Assess Purity: Verify the purity of your coupling partners by NMR or LC-MS. Boronic acids, for example, can slowly degrade to boroxines upon storage.

      • Use High-Purity Reagents: Employ high-quality, dry solvents and bases. If using potassium phosphate (K₃PO₄), ensure it is finely ground and dried in an oven before use, as it can be hygroscopic.[7]

  • Cause 3: Insufficient Temperature. While many modern catalyst systems work at room temperature, some combinations require thermal energy to drive the catalytic cycle, particularly the initial oxidative addition step.

    • Solution: If you are confident in your setup and reagents, cautiously increase the reaction temperature in 10-20°C increments. Monitor for byproduct formation.

Q2: My main byproduct is tert-Butyl 5-chloro-1H-indole-1-carboxylate (the de-iodinated compound). What is this side reaction and how can I stop it?

You are observing hydrodehalogenation , a common and problematic side reaction in palladium-catalyzed couplings.[8] This occurs when the organopalladium intermediate (Ar-Pd-X) reacts with a hydride source instead of your desired coupling partner, cleaving the C-I bond and replacing it with a C-H bond.

G OA OA ArPdI ArPdI OA->ArPdI

  • Primary Causes & Solutions:

    • Hydride Source: Alcohols (e.g., methanol, ethanol), water, and even amines or formate salts can serve as hydride donors.[8][9]

      • Solution: Switch to an aprotic solvent system (e.g., Dioxane, Toluene, DMF). Ensure your base is anhydrous. While some Suzuki reactions benefit from water, if hydrodehalogenation is severe, minimizing or eliminating it is crucial.[10][11]

    • Ligand Choice: The properties of the phosphine ligand can influence the relative rates of the desired coupling versus hydrodehalogenation.[8]

      • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃).[12][13] These ligands often accelerate the reductive elimination step, favoring product formation over the side reaction.

    • Base: The choice of base can play a role. Some bases may contain or generate hydride sources.

      • Solution: If using an alkoxide, switch to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base.[5][14] These are generally less prone to generating hydride species.

Q3: I'm seeing evidence of N-Boc group cleavage in my final product or crude mixture. Why is this happening?

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][15] While most cross-coupling reactions are run under basic conditions, acidic species can be generated in situ.

  • Potential Causes:

    • Acidic Additives/Reagents: Some boronic acids can be contaminated with boric acid or other acidic impurities. Certain additives can also be acidic.

    • Lewis Acidity: Some palladium or copper species can exhibit Lewis acidity, especially at elevated temperatures, which can catalyze Boc cleavage.

    • Workup Conditions: Using an acidic aqueous solution (e.g., 1M HCl) during the workup will rapidly cleave the Boc group.

  • Solutions:

    • Use a Milder Base: If you suspect in situ acid generation is an issue, using a stronger base might help neutralize these species more effectively. However, this must be balanced against other potential side reactions.

    • Buffer the Reaction: In some cases, adding a neutral salt or a mild buffer can help maintain the desired pH.

    • Modify Workup: Ensure your aqueous quench and extraction steps are performed under neutral or basic conditions (e.g., use saturated NaHCO₃ or a dilute K₂CO₃ solution instead of water or acid).

    • Lower Reaction Temperature: High temperatures can accelerate the cleavage. If possible, screen for a more active catalyst system that operates at a lower temperature.

Part 2: Reaction-Specific Troubleshooting
A. Suzuki-Miyaura Coupling

This is one of the most common reactions performed with this substrate. Success hinges on the careful balance of catalyst, ligand, base, and solvent.

G

Q: My Suzuki reaction is sluggish or gives a low yield. What are the best starting conditions and optimization strategies?

A: The C3-iodo bond is highly reactive, so failures are typically due to suboptimal conditions rather than inherent substrate inactivity.

Table of Recommended Starting Conditions & Optimization Parameters

ComponentInitial RecommendationOptimization Strategy & Rationale
Pd Catalyst Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G3 (1-2 mol%)If the reaction is slow, a more active (and often more expensive) catalyst like a Buchwald precatalyst can significantly improve rates and yields, often at lower temperatures.[6][7]
Ligand (If not using a precatalyst) dppf, SPhos, or XPhos (1.2-2.4 eq. relative to Pd)For this electron-rich indole, bulky, electron-donating monophosphine ligands (SPhos, XPhos, P(tBu)₃) are often superior to dppf.[13] They accelerate oxidative addition and reductive elimination.[12][16]
Base K₂CO₃ (2-3 eq.)If yields are low, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5] This is especially effective for less reactive boronic acids. For base-sensitive substrates, KF can be a milder option, though it may require anhydrous conditions.[14][17]
Solvent 1,4-Dioxane / H₂O (4:1) or DME / H₂O (4:1)Solubility is key.[17] If starting materials or intermediates are crashing out, switch to a more polar aprotic solvent system like DMF / H₂O. Toluene is also a common choice. The small amount of water is crucial for activating the boronic acid with many base systems.[18]
Temperature 80-100 °CTry to keep the temperature as low as possible to minimize side reactions like hydrodehalogenation and potential Boc-group cleavage. More active catalysts can allow for lower temperatures.
B. Sonogashira Coupling

This reaction couples the C3-iodo position with a terminal alkyne. Key considerations are the use of a copper co-catalyst and preventing alkyne homocoupling.

Q: I'm attempting a Sonogashira coupling and observing a lot of alkyne dimerization (Glaser coupling). How can I prevent this?

A: Glaser coupling is an oxidative homocoupling of terminal alkynes, which is promoted by oxygen and copper(I) salts.[4]

  • Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is the oxidant for the Glaser pathway. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen throughout.

  • Copper-Free Conditions: While classic Sonogashira protocols use a Cu(I) co-catalyst (typically CuI) to accelerate the reaction, its presence is a prerequisite for Glaser coupling.[4] Many modern protocols are now copper-free.[19] This often requires a slightly different catalyst system (e.g., a more active palladium/phosphine combination) and may need higher temperatures, but it completely eliminates the Glaser side reaction.

  • Choice of Base/Solvent: The reaction is typically run with an amine base (e.g., Et₃N, DIPEA) which also serves as a solvent or co-solvent.[4] The amine neutralizes the HI generated during the reaction. Aprotic polar solvents like DMF can also be used.[20]

Recommended Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under argon, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a suitable base such as Cs₂CO₃ (2.0 eq.).

  • Add degassed solvent (e.g., 1,4-Dioxane or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%) and a phosphine ligand (e.g., PPh₃ or a more electron-rich ligand like cataCXium® A).

  • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool to room temperature, dilute with an appropriate solvent (e.g., Ethyl Acetate), and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

References
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Google Books.
  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ResearchGate.
  • Barrett, K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Optimizing base selection for Suzuki reactions with sensitive substr
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate.
  • This compound. (n.d.). ChemShuttle.
  • Barrett, K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
  • Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. (2025). BenchChem.
  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Institutes of Health.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols. (2025). BenchChem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023).
  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). ACS Publications.
  • Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. (n.d.). ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). The Weizmann Institute of Science - WIS Works.
  • Technical Support Center: Managing Hydrodehalogenation in Palladium-C
  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. (2023).
  • Heck Reaction—State of the Art. (n.d.). MDPI.
  • Deciphering complexity in Pd–catalyzed cross-couplings. (2024).
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). SpringerLink.
  • Your "Go-To", "just couple already", Suzuki conditions? (2021). Reddit.
  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • How can I solve my problem with Suzuki coupling? (2014).
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Google.
  • Dual protection of amino functions involving Boc. (2013). RSC Publishing.
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. (2022). PubMed.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. (n.d.). National Institutes of Health.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi

Sources

stability issues of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Compound Overview and General Stability

This compound is a key intermediate in the synthesis of various biologically active molecules, including antitubercular agents.[1] Its utility stems from the orthogonal reactivity of the chloro and iodo substituents, and the Boc-protecting group on the indole nitrogen. However, the inherent reactivity of the iodo-indole moiety can lead to stability issues under certain reaction conditions.

Key Properties:

PropertyValue
Molecular Formula C₁₃H₁₃ClINO₂
Molecular Weight 377.61 g/mol
Appearance White crystalline powder
Melting Point ~130-135 °C
Storage 2-8 °C, protected from light, in a tightly sealed container with desiccant

Thermogravimetric analysis indicates that the compound begins to decompose at temperatures above 180°C.[1] For optimal shelf-life and performance, it is crucial to adhere to the recommended storage conditions.

Core Instability Concerns:

The primary stability concerns for this compound revolve around three key areas:

  • The Carbon-Iodine Bond: This bond is susceptible to cleavage under various conditions, including high temperatures, strong bases, and certain transition metal catalysts, leading to de-iodination.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is labile to acidic conditions and can also be cleaved under certain thermal and basic conditions.

  • The Indole Ring: The electron-rich indole core can be prone to oxidation and other side reactions, especially when the nitrogen is deprotected.

Below, we address specific stability issues encountered during common synthetic transformations.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are frequently employed to functionalize the 3-position of the indole ring. However, the stability of the starting material can be a significant challenge.

Issue 1: Low Yields and De-iodination in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with my this compound and a boronic acid, but I am observing low yields of the desired product and significant amounts of the de-iodinated starting material. What could be the cause?

Answer:

This is a common issue that can arise from several factors related to the reaction conditions. The key is to balance the reactivity required for the cross-coupling with the stability of your starting material.

Potential Causes and Solutions:

  • Base-Induced Decomposition: Strong bases, often used in Suzuki couplings, can promote the decomposition of the iodo-indole. While a base is necessary to activate the boronic acid, overly harsh conditions should be avoided.[2]

    • Troubleshooting:

      • Use a milder base: Instead of strong bases like NaOH or KOH, consider using weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

      • Optimize base equivalents: Use the minimum amount of base required for the reaction to proceed. A screen of 1.5 to 3.0 equivalents is a good starting point.

  • Thermal Instability: High reaction temperatures can lead to thermal decomposition of the starting material.

    • Troubleshooting:

      • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes provide the necessary energy for the reaction to proceed at a lower bulk temperature.[3]

      • Screen different solvents: The choice of solvent can influence the thermal stability. Toluene, dioxane, and DMF are common solvents for Suzuki couplings; their performance should be evaluated for your specific system.

  • Catalyst and Ligand Choice: The palladium catalyst and ligand system can also influence the stability of the starting material.

    • Troubleshooting:

      • Use a well-defined catalyst: Pre-catalysts can sometimes lead to more controlled and reproducible reactions.

      • Ligand screening: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands often promote efficient cross-coupling at lower temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling Optimization

  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., toluene/water mixture).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • If de-iodination is observed, consider lowering the temperature and/or screening different bases and ligands.


}

Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: N-Boc Deprotection During Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound and I am seeing significant amounts of the N-deprotected starting material and product. How can I prevent this?

Answer:

N-Boc deprotection during Buchwald-Hartwig amination is a common side reaction, often promoted by the basic conditions and elevated temperatures required for the coupling.

Potential Causes and Solutions:

  • Strong Base: The bases typically used in Buchwald-Hartwig reactions, such as NaOtBu or K₃PO₄, can be strong enough to cleave the Boc group, especially at higher temperatures.

    • Troubleshooting:

      • Use a weaker base: While a strong base is often necessary, screening weaker bases like K₂CO₃ or Cs₂CO₃ might be beneficial, although this may require higher temperatures or longer reaction times.

      • Careful choice of base: For some substrates, LiHMDS can be an effective base.[4]

  • High Temperature: As with Suzuki couplings, elevated temperatures can promote Boc deprotection.

    • Troubleshooting:

      • Lower the reaction temperature: This is often the most effective way to prevent deprotection. Modern Buchwald-Hartwig catalyst systems are often highly active at lower temperatures.

      • Ligand selection: The use of highly active, sterically hindered biarylphosphine ligands can facilitate the reaction at milder temperatures.

Experimental Protocol: Buchwald-Hartwig Amination Optimization

  • In a glovebox, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Add the solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS. If N-Boc deprotection is observed, consider lowering the temperature and screening different bases and ligands.


}

Troubleshooting N-Boc deprotection in Buchwald-Hartwig amination.

Troubleshooting Guide: N-Boc Deprotection

While often a desired transformation, unintended N-Boc deprotection can be problematic. Conversely, achieving clean and complete deprotection without affecting other functional groups requires careful consideration of the reaction conditions.

Issue 3: Incomplete or Messy N-Boc Deprotection

Question: I am trying to remove the N-Boc group using standard acidic conditions (TFA in DCM), but the reaction is either incomplete or I am getting a complex mixture of products. What is going wrong?

Answer:

While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common method for Boc deprotection, the iodo-indole moiety can be sensitive to strong acids.[5] This can lead to side reactions, including oligomerization or degradation of the indole ring.

Potential Causes and Solutions:

  • Strongly Acidic Conditions: The combination of a strong acid and a reactive indole nucleus can lead to undesired side reactions.

    • Troubleshooting:

      • Use a milder acid: Consider using a weaker acid such as p-toluenesulfonic acid (p-TsOH) or even catalytic amounts of a strong acid.

      • Alternative deprotection methods: Several milder methods for Boc deprotection have been reported, including the use of iodine as a catalyst.[6][7] This can be a particularly attractive option as it avoids strongly acidic conditions.

      • HCl in dioxane: A 4M solution of HCl in dioxane is another common and often cleaner alternative to TFA/DCM.[8]

  • Reaction Temperature: Running the deprotection at elevated temperatures can exacerbate side reactions.

    • Troubleshooting:

      • Perform the reaction at 0 °C or room temperature: This will help to minimize the formation of byproducts.

  • Reaction Time: Prolonged exposure to acidic conditions can lead to degradation.

    • Troubleshooting:

      • Monitor the reaction closely: Use TLC or LC-MS to determine when the starting material has been consumed and work up the reaction promptly.

Experimental Protocol: Mild N-Boc Deprotection with Iodine

  • Dissolve the this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add a catalytic amount of iodine (e.g., 10-20 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove the excess iodine.

  • Extract the product with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, iodo-aromatic compounds can be light-sensitive and may discolor over time upon exposure to light.[9] It is recommended to store the compound in an amber vial or otherwise protected from light to ensure its long-term stability.[1]

Q2: Can I perform a reaction at the 5-chloro position without affecting the 3-iodo position?

A2: Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[10] This allows for selective functionalization at the 3-position. Reactions at the 5-chloro position would likely require more forcing conditions, which could lead to the decomposition of the iodo-indole.

Q3: What is the best way to purify this compound?

A3: The compound is a solid and can typically be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). If necessary, column chromatography on silica gel can also be used.

Q4: I am observing a pink or purple discoloration in my reaction mixture. What does this indicate?

A4: The formation of colored byproducts can be an indication of indole ring oxidation or decomposition. This can be caused by exposure to air (oxygen), strong acids, or high temperatures. Ensuring that your reactions are performed under an inert atmosphere and that your solvents are properly degassed can help to minimize this issue.

References

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • International Journal of Organic Chemistry. Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. Available from: [Link]

  • Organic Letters. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Available from: [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • National Institutes of Health. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Available from: [Link]

  • Semantic Scholar. Iodine-Mediated Neutral and Selective N-Boc Deprotection. Available from: [Link]

  • PubMed. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Available from: [Link]

  • DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • PubMed. Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

Sources

Technical Support Center: Purification of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for handling and purifying tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate (CAS No. 1048039-49-1). This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate in their synthetic workflows. We will address common purification challenges, provide validated protocols, and explain the scientific rationale behind each troubleshooting step to ensure you achieve the highest possible purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this haloindole derivative.

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically arise from the synthetic route, which commonly involves the electrophilic iodination of tert-Butyl 5-chloro-1H-indole-1-carboxylate using an iodine source like N-Iodosuccinimide (NIS).[1]

Table 1: Common Impurities and Their Origin

Impurity Chemical Name Probable Origin Identification & Removal Strategy
Starting Material tert-Butyl 5-chloro-1H-indole-1-carboxylate Incomplete iodination reaction. Less polar than the product. Separable by silica gel chromatography.
Reagent Byproduct Succinimide Formed from N-Iodosuccinimide (NIS) during the reaction. Highly polar and water-soluble. Removed during aqueous work-up.
Excess Reagent N-Iodosuccinimide (NIS) or Iodine (I₂) Excess reagent used to drive the reaction to completion. Removed by washing with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₅).[1]
Side Product 5-chloro-3-iodo-1H-indole Acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[2][3] More polar than the desired product. Can be separated by chromatography, but its presence indicates a need to adjust reaction or work-up conditions to be less acidic.

| Di-iodinated Species | e.g., tert-Butyl 5-chloro-2,3-diiodo-1H-indole-1-carboxylate | Over-iodination of the indole ring. | Typically much less polar than the mono-iodinated product. Separable by careful column chromatography. |

Q2: How can I quickly assess the purity of my crude or purified material?

A2: Thin-Layer Chromatography (TLC) is the most effective initial method. Spot your crude material, the starting material, and your purified fractions on a silica gel plate. A typical mobile phase for analysis is a mixture of non-polar and polar solvents, such as Hexanes:Ethyl Acetate (e.g., 95:5 or 90:10 v/v).[1] The desired product should appear as a single, well-defined spot, distinct from the less polar starting material and more polar baseline impurities. For definitive purity assessment, ¹H NMR, LC-MS, and melting point analysis are recommended. The Boc group should be visible as a characteristic singlet at ~1.65 ppm in the ¹H NMR spectrum.[1]

Q3: What are the critical stability considerations for this compound?

A3: There are two main points of instability:

  • Acid Lability of the Boc Group : The N-Boc protecting group is highly sensitive to acidic conditions.[2][4] Exposure to strong acids (e.g., TFA, HCl) or even prolonged contact with mildly acidic media like silica gel can cause deprotection.[5][6]

  • Carbon-Iodine Bond Sensitivity : While generally stable, the C-I bond can be sensitive to light and certain metals. For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and refrigerated at 2-8°C.[7]

Q4: Which purification method—column chromatography or recrystallization—is better?

A4: The choice depends on the impurity profile and the desired scale.

  • Column chromatography is ideal for removing multiple impurities with different polarities, especially when purifying complex crude mixtures.[8][9]

  • Recrystallization is excellent for removing small amounts of impurities from an already relatively pure product (>90%) to achieve high crystalline purity, and it is often more scalable.[10]

Below is a decision-making workflow to help you choose the optimal strategy.

G start Assess Crude Purity by TLC/NMR complex Complex Mixture? (Multiple Spots on TLC) start->complex high_purity Crude Purity > 90%? complex->high_purity No chromatography Use Flash Column Chromatography complex->chromatography Yes scale Scale > 10g? recrystallize Perform Recrystallization scale->recrystallize No, Purity is Sufficient chrom_then_recrys Column Chromatography followed by Recrystallization Polish scale->chrom_then_recrys Yes, High Purity Needed high_purity->scale Yes high_purity->recrystallize No, Low Impurity

Caption: Purification strategy decision tree.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Guide 1: Issues During Aqueous Work-up
  • Problem: A persistent yellow or brown color remains in the organic layer after washing.

    • Cause: This is often due to residual iodine (I₂) or NIS that was not fully quenched.

    • Solution: Perform an additional wash of the organic layer with a fresh 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅).[1] Continue washing until the color is completely discharged. Ensure the pH of the aqueous layer is neutral or slightly basic by washing with saturated sodium bicarbonate solution to prevent any acid-catalyzed degradation.

  • Problem: Low recovery of crude product after extraction and solvent evaporation.

    • Cause 1: The product may have partially precipitated in the aqueous layer if the organic solvent was not sufficiently non-polar.

    • Cause 2: Accidental deprotection of the Boc group during work-up can lead to the formation of the more polar and potentially more water-soluble 5-chloro-3-iodo-1H-indole.

    • Solution: Ensure your extraction solvent (e.g., Ethyl Acetate, Dichloromethane) is of sufficient volume. If precipitation is suspected, perform a back-extraction of the aqueous layers with fresh organic solvent. Always check the pH of your aqueous washes to ensure they are not acidic.

Guide 2: Challenges with Column Chromatography

G start Chromatography Issue Observed poor_sep Poor Separation (Overlapping Spots) start->poor_sep streaking Compound Streaking on Column start->streaking decomp Suspected Decomposition (New Polar Spot Appears) start->decomp adjust_solvent Optimize Eluent Polarity (Aim for Rf ≈ 0.2-0.3 on TLC) poor_sep->adjust_solvent First Step dry_load Use Dry Loading Technique streaking->dry_load deactivate_silica Deactivate Silica Gel (Flush with eluent containing 1% Triethylamine) decomp->deactivate_silica gradient Run a Gradient Elution (e.g., 2% to 10% EtOAc in Hexanes) adjust_solvent->gradient If Still Poor

Caption: Troubleshooting workflow for column chromatography.

  • Problem: The product co-elutes with an impurity (poor separation).

    • Scientific Principle: Separation on silica gel is based on polarity; non-polar compounds elute faster.[8][9][11] If spots overlap, the polarity difference between the compounds is insufficient for the chosen solvent system.

    • Solution: Adjust the eluent polarity. If your compound's Rf is too high (>0.4), decrease the concentration of the polar solvent (e.g., ethyl acetate). If it is too low (<0.15), increase it. For difficult separations, a shallow gradient elution (gradually increasing the polar solvent concentration) can significantly improve resolution.[6]

  • Problem: The product appears to be decomposing on the column (a new, more polar spot appears in later fractions).

    • Scientific Principle: Standard silica gel is slightly acidic (pH ≈ 4-5) and can slowly cleave the acid-sensitive Boc group.[2][6]

    • Solution: Deactivate the silica gel. Before loading your sample, flush the packed column with your starting eluent mixture containing 1-2% triethylamine.[6] This neutralizes the acidic sites on the silica surface. Discard the initial flush volume before loading your compound. Alternatively, use a different stationary phase like neutral alumina.

Guide 3: Recrystallization Issues
  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: This happens when the solution is supersaturated to a point where the compound's solubility limit is exceeded well above its freezing point, leading to liquid-liquid phase separation. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

    • Solution: Add a small amount of a "poor" solvent (a solvent in which the compound is less soluble, e.g., hexanes) to the hot solution until it just becomes cloudy, then add a drop of the "good" solvent (e.g., dichloromethane) to clarify it.[10] Allow the solution to cool slowly to room temperature, and then in an ice bath, to encourage crystal formation. Scratching the inside of the flask with a glass rod can help initiate nucleation.

  • Problem: Purity does not improve significantly after recrystallization.

    • Cause: The primary impurity may have very similar solubility properties to the desired product in the chosen solvent system.

    • Solution: You must select a different solvent or solvent pair. A good recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. Test small batches in different solvents (e.g., isopropanol, ethyl acetate/hexanes, toluene) to find the optimal system.

Section 3: Validated Purification Protocols

Protocol 1: Standard Aqueous Work-up
  • After the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid catalyst.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (EtOAc) (3x volume of the initial reaction).

  • Combine the organic layers and wash sequentially with:

    • 10% aqueous sodium thiosulfate (Na₂S₂O₅) to quench any remaining iodine/NIS.[1]

    • Water.

    • Saturated aqueous sodium chloride (brine) to aid in phase separation.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Based on TLC analysis, choose a solvent system (e.g., Hexanes:EtOAc) that gives the desired product an Rf value of approximately 0.2-0.35.[6][11]

  • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent component (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. For poorly soluble compounds or to achieve a very tight band, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[6]

  • Elute: Carefully add the eluent to the column and begin elution, collecting fractions. Monitor the fractions by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Comparison of Purification Techniques

Feature Flash Column Chromatography Recrystallization
Principle Differential adsorption based on polarity[8] Differential solubility in a given solvent system
Best For Complex mixtures with multiple components; difficult separations Removing small amounts of impurities from a mostly pure solid
Pros High resolving power; versatile for many compound types Highly scalable; can yield very high purity crystalline material; cost-effective
Cons Can be labor-intensive; potential for product decomposition on acidic silica; solvent consumption Finding a suitable solvent can be trial-and-error; risk of "oiling out"; lower recovery is possible

| Throughput | Lower, typically mg to low-gram scale | Higher, suitable for multi-gram to kg scale |

References

  • National Center for Biotechnology Information (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column chromatography. Available at: [Link]

  • ResearchGate (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • ResearchGate (2017). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • ResearchGate (2017). Isolation And Purification Of Substance By Column Chromatography. Available at: [Link]

  • Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]

  • MDPI (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Available at: [Link]

  • National Center for Biotechnology Information (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. PubMed Central. Available at: [Link]

  • Taylor & Francis Online (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry LibreTexts (2023). Column Chromatography. Available at: [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust, scalable, and reproducible process.

The target molecule is a critical building block in medicinal chemistry, notably in the development of novel therapeutic agents.[1] Its successful synthesis hinges on two key transformations: the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group and the subsequent regioselective iodination at the C-3 position. While straightforward on a small scale, scaling up introduces significant challenges related to reaction control, impurity profiles, and purification efficiency.

This guide provides a logical framework for identifying and resolving these scale-up issues, grounded in mechanistic principles and practical experience.

Synthetic Pathway Overview

The synthesis is typically a two-step process starting from 5-chloro-1H-indole. The first step involves the protection of the indole nitrogen, followed by an electrophilic iodination.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: C-3 Iodination A 5-Chloro-1H-indole B tert-Butyl 5-chloro-1H- indole-1-carboxylate A->B (Boc)₂O, DMAP Acetonitrile C tert-Butyl 5-chloro-3-iodo-1H- indole-1-carboxylate (Target) B->C NIS, TsOH·H₂O DMF

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group essential for this synthesis?

A: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it protects the acidic N-H proton of the indole, preventing side reactions with bases or electrophiles intended for other parts of the molecule. Second, and more importantly for this synthesis, it acts as a directing group. The electron-withdrawing nature of the carbamate slightly deactivates the indole ring towards electrophilic attack but ensures high regioselectivity for substitution at the C-3 position. Unprotected indoles are highly nucleophilic at C-3, but can also lead to mixtures of poly-halogenated and oxidized byproducts under certain conditions.[2]

Q2: What are the most suitable iodinating reagents for the C-3 position, and what are the trade-offs?

A: Several reagents can achieve C-3 iodination, but for scale-up, the choice depends on reactivity, handling safety, and byproduct profiles.

  • N-Iodosuccinimide (NIS): This is the most commonly cited reagent for this transformation.[3] It is a crystalline solid that is relatively easy to handle and provides excellent C-3 selectivity on N-Boc protected indoles. The succinimide byproduct is water-soluble, facilitating its removal during aqueous workup.

  • Iodine Monochloride (ICl): ICl is a powerful electrophilic iodinating agent. While effective, it is a volatile and highly corrosive liquid, posing significant handling challenges at scale.[2] Its high reactivity can sometimes lead to over-iodination if not carefully controlled.

  • Molecular Iodine (I₂): While being the most atom-economical source of iodine, I₂ is a weaker electrophile and often requires an activating agent or harsher conditions to achieve efficient iodination of N-Boc indoles.[4][5]

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a stable, solid reagent with higher reactivity than NIS, which can be advantageous for less reactive substrates.[6] The hydantoin byproduct is also readily removed by aqueous extraction.[6]

For most applications, NIS offers the best balance of reactivity, selectivity, and operational safety for scaling up this specific synthesis.

Q3: My final product appears unstable during storage. What are the recommended conditions?

A: The final product, like many iodo-substituted aromatic compounds, can be sensitive to light and heat. The N-Boc group is also labile under acidic conditions.[7][8] For optimal stability, the material should be stored in a tightly sealed, amber container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[1] Avoid exposure to acidic vapors in the storage area.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis in a practical Q&A format.

G start Problem Encountered During Scale-Up p1 Low Yield in Boc Protection start->p1 p2 Poor Regioselectivity in Iodination start->p2 p3 Incomplete Iodination or Byproduct Formation start->p3 p4 Difficult Purification start->p4 c1a Cause: Ineffective Base/ Insufficient Catalyst (DMAP) p1->c1a c1b Cause: Poor Quality (Boc)₂O or Solvent p1->c1b c2a Cause: Iodination at C2, C4, or C6 p2->c2a c3a Cause: Unreacted Starting Material (Boc-5-chloroindole) p3->c3a c3b Cause: Di-iodinated Species p3->c3b c4a Cause: Co-elution of Product and Starting Material p4->c4a c4b Cause: On-column Degradation (Boc Cleavage) p4->c4b s1a Solution: Ensure stoichiometric base and catalytic DMAP (0.1 eq). Verify DMAP quality. c1a->s1a s1b Solution: Use fresh, high-purity (Boc)₂O. Ensure anhydrous solvents. c1b->s1b s2a Solution: Confirm complete N-Boc protection before iodination. Unprotected indole leads to poor selectivity. c2a->s2a s3a Solution: Check NIS purity. Consider slight excess (1.1-1.2 eq). Ensure adequate reaction time. c3a->s3a s3b Solution: Avoid large excess of NIS. Control reaction temperature to prevent runaway reactivity. c3b->s3b s4a Solution: Optimize chromatography gradient (e.g., Hexanes:EtOAc). Push reaction to full conversion. c4a->s4a s4b Solution: Use neutral silica gel. Avoid acidic additives in eluent. Consider quick plug filtration over full column. c4b->s4b

Caption: Troubleshooting decision tree for common scale-up issues.

Issue 1: Incomplete N-Boc Protection or Low Yield

Q: My reaction stalls, and TLC/HPLC analysis shows significant unreacted 5-chloro-1H-indole even after extended reaction times. What's going wrong?

A: This is a common issue when moving to a larger scale and can typically be traced to reagent stoichiometry or quality.

  • Causality: The N-Boc protection reaction with di-tert-butyl dicarbonate ((Boc)₂O) is often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[8] On a larger scale, inefficient mixing or impure reagents can halt the catalytic cycle. The base used (e.g., triethylamine or DIPEA) is also critical to neutralize the acid byproduct and drive the reaction to completion.

  • Troubleshooting Steps:

    • Verify Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your current stock. Ensure the 5-chloro-1H-indole starting material is pure.

    • Check Catalyst Loading: Ensure you are using a sufficient catalytic amount of DMAP (typically 5-10 mol%). On a large scale, a small weighing error can have a significant impact.

    • Solvent Purity: The reaction is best performed in an anhydrous aprotic solvent like acetonitrile or THF. Water can hydrolyze (Boc)₂O, reducing its effective concentration.

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed before proceeding with the workup.

Issue 2: Poor Regioselectivity during Iodination

Q: I'm observing significant amounts of an iodo-isomer in my crude product. How can I improve the C-3 selectivity?

A: The formation of isomers other than the desired C-3 iodo product almost always points to incomplete N-Boc protection from the previous step.

  • Causality: The N-H of unprotected 5-chloroindole is acidic and can react, but more importantly, the unprotected indole ring is highly activated, leading to less predictable electrophilic substitution patterns. Direct iodination of indole itself can lead to mixtures.[2] The N-Boc group is the primary controller of C-3 regioselectivity.

  • Troubleshooting Steps:

    • Confirm Purity of Intermediate: Before starting the iodination, you must confirm the complete conversion of 5-chloro-1H-indole to its N-Boc protected form. Run a rigorous purity check (¹H NMR, LC-MS) on the intermediate material.

    • Isolate the Intermediate: On a scale-up campaign, it is highly advisable to isolate and purify the tert-Butyl 5-chloro-1H-indole-1-carboxylate intermediate before proceeding. Attempting a one-pot procedure without isolation is a primary source of failure at scale.

    • Control Temperature: While the reaction is typically run at room temperature, ensure that the initial addition of the iodinating reagent does not cause a significant exotherm, which could potentially lead to side reactions.

Issue 3: Difficult Purification and Product Isolation

Q: My column chromatography is providing poor separation between the product and unreacted starting material, or I'm seeing a new spot appear on the TLC plate during purification. What can I do?

A: Purification is often the biggest hurdle in scaling up this synthesis. The challenges are twofold: similar polarity of product and starting material, and product instability on silica gel.

  • Causality:

    • Polarity: The product and the N-Boc protected starting material have very similar polarities, making chromatographic separation challenging.

    • Acid Sensitivity: Standard silica gel is slightly acidic. This acidity can be sufficient to slowly cleave the N-Boc group during a long column run, leading to the formation of the unprotected 3-iodo-5-chloroindole, which will appear as a new, more polar spot.[9][10]

  • Troubleshooting Steps:

    • Drive Reaction to Completion: The best way to avoid separation issues is to ensure the iodination reaction goes to >99% conversion. This minimizes the amount of starting material that needs to be removed. Consider using a slight excess (1.1 eq) of NIS.

    • Quench and Workup: Before concentrating the reaction mixture, perform a thorough aqueous workup. Wash with a saturated sodium thiosulfate (Na₂S₂O₃) solution to destroy any unreacted NIS, followed by a brine wash. This removes the succinimide byproduct and excess reagents.[3]

    • Chromatography Strategy:

      • Slurry/Trituration: Often, the crude product can be purified by slurrying or triturating in a non-polar solvent system like hexanes or a hexanes/ethyl acetate mixture. The product is typically a solid and may crash out while impurities remain in solution.

      • Optimized Flash Chromatography: If chromatography is necessary, use a high-purity, neutral silica gel. Run the column with a non-polar eluent system (e.g., gradient of 0% to 10% ethyl acetate in hexanes) and do not let the product sit on the column for an extended period.[3]

      • Avoid Acidic Additives: Do not use any acidic modifiers in your eluent.

Validated Scale-Up Protocols

The following protocols are designed for robustness and scalability. All safety precautions, including the use of personal protective equipment (PPE), should be followed.

Protocol 1: Synthesis of tert-Butyl 5-chloro-1H-indole-1-carboxylate
ParameterValueRationale
Reactants
5-Chloro-1H-indole1.0 eqStarting Material
Di-tert-butyl dicarbonate1.2 eqBoc Source
4-DMAP0.1 eqCatalyst
Triethylamine (TEA)1.5 eqBase
Solvent AcetonitrileAprotic solvent, good solubility
Temperature 20-25°CRoom temperature is sufficient
Typical Yield >95%High conversion reaction

Step-by-Step Procedure:

  • To a suitable reactor equipped with mechanical stirring and a nitrogen inlet, add 5-chloro-1H-indole (1.0 eq).

  • Add acetonitrile (approx. 5-10 mL per gram of indole).

  • Add 4-DMAP (0.1 eq) and triethylamine (1.5 eq) to the solution and stir until all solids are dissolved.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in acetonitrile to the reactor over 30-60 minutes, maintaining the internal temperature below 30°C.

  • Stir the reaction at 20-25°C for 4-6 hours, or until reaction completion is confirmed by TLC/HPLC analysis.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the product, which can be used in the next step, ideally after purity confirmation.

Protocol 2: Synthesis of this compound
ParameterValueRationale
Reactants
Boc-5-chloroindole1.0 eqSubstrate
N-Iodosuccinimide (NIS)1.1 eqIodinating Agent
p-Toluenesulfonic acid (TsOH·H₂O)0.2 eqAcid Catalyst
Solvent N,N-Dimethylformamide (DMF)Polar aprotic, aids solubility
Temperature 20-25°CMild conditions prevent side reactions
Typical Yield 70-85%Good yield for this transformation

Step-by-Step Procedure:

  • Charge a dry reactor with tert-butyl 5-chloro-1H-indole-1-carboxylate (1.0 eq) and dissolve it in DMF (approx. 5 mL per gram).

  • Add p-toluenesulfonic acid monohydrate (0.2 eq) to the solution.[3]

  • In a separate container, dissolve N-Iodosuccinimide (1.1 eq) in DMF.

  • Add the NIS solution to the reactor dropwise over 30-60 minutes. Maintain the internal temperature at 20-25°C. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor for completion by TLC/HPLC.

  • Once complete, pour the reaction mixture into a separation funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated NaHCO₃ (aq), 10% sodium thiosulfate (aq) (to quench excess NIS), and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by trituration/slurrying with hexanes to yield the final product.

References

  • BenchChem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • ResearchGate.
  • BenchChem.
  • RSC Publishing.
  • RSC Publishing. Regioselective C5-H direct iodination of indoles. DOI:10.1039/D1QO00105A.
  • ResearchGate.
  • ACS Publications.
  • NIH. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
  • Organic Chemistry Portal.
  • ChemShuttle.
  • TCI AMERICA.
  • ACS Publications.
  • ResearchGate.
  • ResearchGate.
  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
  • ResearchGate.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.

Sources

Technical Support Center: Monitoring Reactions with tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate. This guide is designed to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during synthesis. My aim is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about handling the reagent and setting up reaction monitoring.

Question 1: What are the primary reactive sites on this compound and how does this dictate its use in cross-coupling reactions?

Answer: The molecule has three key features that dictate its reactivity:

  • C-3 Iodo Group: This is the most reactive site for standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The Carbon-Iodine bond is weaker and more susceptible to oxidative addition by a Pd(0) catalyst compared to the C-Cl bond.[1][2]

  • C-5 Chloro Group: The Carbon-Chlorine bond is significantly stronger and less reactive under typical cross-coupling conditions used for the iodo group. This allows for selective functionalization at the C-3 position. However, under more forcing conditions (e.g., higher temperatures, stronger ligands), this site can also participate in cross-coupling, a factor to consider when troubleshooting side-product formation.

  • N-1 Boc Group: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, enhancing the compound's solubility in organic solvents and preventing side reactions at the nitrogen atom.[3] It is generally stable but can be labile under strongly acidic conditions or high temperatures, which can lead to undesired deprotection.[4][5][6]

This reactivity hierarchy allows for a stepwise functionalization strategy, making the compound a valuable building block in medicinal chemistry.

Question 2: What is the best initial approach for monitoring the progress of a Suzuki-Miyaura reaction with this indole?

Answer: Thin-Layer Chromatography (TLC) is the most effective and immediate method for routine reaction monitoring.[7][8] It is fast, inexpensive, and requires minimal sample.

  • Principle: TLC separates compounds based on their polarity. The starting material, this compound, is a relatively nonpolar molecule. The product, where the iodine is replaced by an aryl or alkyl group, will typically have a different polarity. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the starting material and the appearance of a new product spot.

  • Practical Tip: Use a mobile phase (eluent) of low to medium polarity, such as a mixture of hexanes and ethyl acetate. A good starting point is 20-30% ethyl acetate in hexanes. Adjust the ratio to achieve good separation between the starting material and product spots (ideally, an Rf value of 0.3-0.5 for the product).

  • Visualization: The indole core is UV active, so spots can be visualized under a UV lamp (254 nm).[9] Staining with potassium permanganate can also be used, as it reacts with the electron-rich indole ring.

The following diagram illustrates a typical reaction monitoring workflow.

G cluster_0 Reaction Monitoring Workflow A Start Reaction (t=0) B Withdraw Aliquot (e.g., t=1h) A->B C TLC Analysis (Co-spot SM & Rxn Mixture) B->C D Is SM Consumed? C->D E Continue Reaction (Take further time points) D->E No F Reaction Complete D->F Yes E->B H LC-MS Confirmation (Verify Product Mass) F->H G Proceed to Work-up H->G

Caption: General workflow for monitoring a cross-coupling reaction.

Section 2: Troubleshooting Guide

This section tackles specific problems you might encounter during your experiments.

Problem 1: My TLC shows the starting material is consumed, but my yield is low after work-up and purification. What are the likely causes?

Answer: This is a common issue that often points to the formation of non-polar side products that co-elute with your desired product or are lost during work-up.

Potential Causes & Solutions:

  • Homocoupling of the Boronic Acid: Boronic acids can couple with themselves (e.g., phenylboronic acid forming biphenyl) under the reaction conditions. This is often favored by high temperatures or the presence of oxygen.

    • Troubleshooting:

      • Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

      • Add the boronic acid in a smaller excess (e.g., 1.1-1.2 equivalents).

      • Analyze the crude reaction mixture by LC-MS to identify the mass of the homocoupled byproduct.

  • Protodehalogenation (Hydrodehalogenation): The iodo group can be replaced by a hydrogen atom, leading to the formation of tert-Butyl 5-chloro-1H-indole-1-carboxylate.

    • Troubleshooting:

      • This is often caused by moisture in the reaction. Ensure all solvents and reagents are anhydrous.

      • The choice of base can be critical. A weaker base or different base/solvent combination might mitigate this.

      • Confirm the presence of this byproduct by LC-MS (Expected Mass: M-126).

  • Boc Deprotection: Although less common under standard Suzuki conditions, excessive heat or adventitious acid can cause the Boc group to cleave.[5] The resulting free indole is much more polar and may be lost during an aqueous work-up or stick to the silica gel during chromatography.

    • Troubleshooting:

      • Check the baseline of your TLC plate for highly polar, UV-active spots.

      • Analyze the aqueous layer post-workup by LC-MS.

      • Run the reaction at a lower temperature if possible (e.g., 80 °C instead of 100 °C).

Problem 2: My LC-MS analysis shows a peak with a mass of [M+56]. What is this side product?

Answer: A mass increase of 56 Da is a classic indicator of tert-butylation .[4] This side reaction occurs when the Boc protecting group is partially cleaved, generating a reactive tert-butyl cation. This electrophile can then alkylate another nucleophilic site on your starting material or product, most commonly the electron-rich indole ring.

  • Mechanism: The tert-butyl cation (t-Bu⁺) is a potent electrophile. If formed, it will preferentially react at electron-rich positions of the indole nucleus (C-2, C-4, C-6, or C-7).

  • Prevention:

    • Avoid Acidic Conditions: Ensure your reaction conditions are not acidic. If any reagents are stored in acidic solution, they must be neutralized.

    • Use Scavengers: In cases where tert-butylation is a persistent issue (more common during acidic deprotection but can occur thermally), scavengers like triisopropylsilane (TIS) or water can be included to trap the carbocation.[4]

    • Temperature Control: High temperatures can promote the thermal decomposition of the Boc group.[5] Maintain careful temperature control.

Problem 3: The reaction is stalled. My TLC/LC-MS shows both starting material and product, and the ratio is not changing over time. How can I resolve this?

Answer: Reaction stalling typically points to catalyst deactivation or inhibition.

Potential Causes & Solutions:

  • Catalyst Decomposition: The active Pd(0) catalyst can oxidize to inactive Pd(II) species or form palladium black, especially if the reaction is not properly deoxygenated or if temperatures are too high.

    • Troubleshooting:

      • Visually inspect the reaction. The formation of black precipitate (palladium black) is a clear sign of catalyst death.

      • Try adding a fresh portion of the catalyst and ligand to the stalled reaction mixture. If the reaction restarts, catalyst deactivation was the cause.

      • For future runs, use more robust phosphine ligands (e.g., SPhos, XPhos) that are designed to stabilize the palladium center.

  • Product Inhibition: In some cases, the product of the reaction can coordinate more strongly to the palladium catalyst than the starting material, effectively acting as an inhibitor and slowing down the catalytic cycle.[10]

    • Troubleshooting:

      • This is an inherent mechanistic challenge. Sometimes, simply increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can overcome the inhibition and push the reaction to completion.

  • Poor Solubility: If the boronic acid or base is not sufficiently soluble in the reaction solvent, the reaction can be limited by mass transport and appear to stall.

    • Troubleshooting:

      • Try a different solvent system. For Suzuki couplings, mixtures like dioxane/water or toluene/ethanol/water are common and can help solubilize all components.

The diagram below outlines a decision-making process for troubleshooting a stalled reaction.

G cluster_1 Troubleshooting a Stalled Reaction A Reaction Stalled (SM & Pdt observed) B Visual Inspection: Palladium Black? A->B C Catalyst Decomposition Likely B->C Yes E Check Reagent Solubility B->E No D Action: 1. Add fresh catalyst/ligand 2. Use more robust ligand in next run C->D F Poor Solubility Likely E->F Poor H Consider Product Inhibition or Reagent Stoichiometry E->H Good G Action: 1. Change solvent system (e.g., add co-solvent like water/EtOH) F->G I Action: 1. Increase catalyst loading 2. Verify reagent purity/mass H->I

Caption: Decision tree for addressing stalled cross-coupling reactions.

Section 3: Experimental Protocols

Protocol 1: Standard TLC Monitoring

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spotting:

    • Dissolve a tiny amount of your starting material in a vial with a suitable solvent (e.g., ethyl acetate).

    • Using a capillary tube, spot the SM solution in the 'SM' and 'C' lanes.

    • Withdraw a small aliquot from the reaction mixture (a drop on the end of a glass pipette is sufficient) and quench it in a vial containing ~0.5 mL of ethyl acetate.

    • Spot the quenched reaction mixture in the 'R' and 'C' lanes.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 20% EtOAc/Hexanes). Ensure the solvent level is below the origin line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis: Compare the 'R' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture lane.

Protocol 2: Sample Preparation for LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for confirming the mass of your product and identifying byproducts.[11][12]

  • Sample Quenching: Take a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Dilution: Dilute the aliquot significantly in a suitable solvent, such as acetonitrile or methanol, in a 1.5 mL autosampler vial. A dilution factor of 1000x or more is typical to avoid saturating the detector.

  • Filtration (Optional but Recommended): If your reaction mixture contains solid particles (e.g., base, palladium on carbon), filter the diluted sample through a 0.22 µm syringe filter to prevent clogging the LC system.

  • Analysis: Submit the vial for analysis. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the components, allowing you to confirm the formation of your desired product and identify the masses of any impurities.

Data Summary Table

The following table provides a quick reference for the expected masses of the starting material and common reaction outcomes.

Compound DescriptionStructureFormulaMolecular Weight ( g/mol )Expected Mass [M+H]⁺
Starting Material This compoundC₁₃H₁₃ClINO₂377.61378.6
Protodehalogenation Product tert-Butyl 5-chloro-1H-indole-1-carboxylateC₁₃H₁₄ClNO₂251.71252.7
Boc Deprotected SM 5-Chloro-3-iodo-1H-indoleC₈H₅ClIN277.49278.5
tert-Butylation Adduct Product + C₄H₈VariesProduct MW + 56.11Product [M+H]⁺ + 56

References

  • Vertex AI Search Result. (n.d.). Thin layer chomatography of indolyl-acrylyl-glycine and other urinary indoles.
  • Goral, E., & Staszek, P. (2014). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 27(1), 33-37. [Link]

  • Scribd. (n.d.). Chromogenic Reagent for Indoles.
  • AKJournals. (n.d.). TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus.
  • National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • ACS Public
  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Organic Letters, 11(8), 1773–1775. [Link]

  • AGA Analytical. (n.d.).
  • Morressier. (2022).
  • BenchChem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
  • National Institutes of Health. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)
  • Kappe, C. O., & Dallinger, D. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Sigma-Aldrich. (n.d.).
  • National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
  • PubMed. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Wikipedia. (n.d.). Mass spectrometry.
  • ChemicalBook. (n.d.).
  • National Institutes of Health. (2021).
  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • National Institutes of Health. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (n.d.).
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Sigma-Aldrich. (n.d.).
  • SpringerLink. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

Sources

avoiding decomposition of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate. This valuable synthetic intermediate is instrumental in the development of novel therapeutics and materials.[1] However, its multi-functional nature presents unique stability challenges, particularly during reaction workup and purification. This guide provides in-depth, field-proven troubleshooting advice and protocols to help you prevent decomposition and maximize your yield of high-purity material.

Understanding the Core Instability

The structure of this compound contains two primary points of lability that are critical to recognize during experimental design:

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. The mechanism of cleavage involves protonation of the carbonyl oxygen, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free indole NH.[2][3][4] This decomposition can be triggered even by mild aqueous acids commonly used in workups.

  • The C3-Iodo Substituent: The carbon-iodine bond at the electron-rich C3 position of the indole ring is inherently weak. 3-Iodoindoles are known to be sensitive to light and can decompose upon prolonged storage, even at room temperature.[5] Certain reagents or conditions can facilitate deiodination, leading to the formation of tert-butyl 5-chloro-1H-indole-1-carboxylate.

Below is a diagram illustrating these primary decomposition pathways.

DecompositionPathways cluster_main This compound cluster_pathA Pathway A: Deboc-Protection cluster_pathB Pathway B: Deiodination Start Target Compound ProdA 5-chloro-3-iodo-1H-indole Start->ProdA Acidic Conditions (e.g., HCl wash, TFA) ProdB tert-Butyl 5-chloro-1H-indole-1-carboxylate Start->ProdB Light / Heat Reductive Conditions WorkupWorkflow start 1. Cool Reaction Mixture (0 °C) quench 2. Quench Reaction (e.g., with aq. Na₂S₂O₃ if I₂/NIS used) start->quench extract 3. Dilute & Transfer (Dilute with EtOAc, transfer to sep. funnel) quench->extract wash_bicarb 4. Wash with Sat. NaHCO₃ (2x) extract->wash_bicarb wash_brine 5. Wash with Brine (1x) wash_bicarb->wash_brine dry 6. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash_brine->dry filter_concentrate 7. Filter & Concentrate (Filter solids, concentrate in vacuo at <30 °C) dry->filter_concentrate end Crude Product for Purification filter_concentrate->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate , a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR spectrum, grounded in the principles of NMR spectroscopy and supported by comparative data from structurally analogous compounds.

The Significance of Structural Analysis in Drug Discovery

The journey of a drug from conception to clinic is paved with meticulous chemical synthesis and characterization. Halogenated indoles, such as the title compound, are of particular interest due to the versatile reactivity of the carbon-halogen bond, which allows for further functionalization through cross-coupling reactions. The precise placement of chloro and iodo substituents on the indole scaffold can significantly influence the molecule's biological activity and pharmacokinetic properties. Therefore, unambiguous confirmation of the structure via techniques like NMR is not merely a procedural step but a critical determinant of a research program's success.

Predicting the ¹H NMR Spectrum: A First Principles Approach

The ¹H NMR spectrum of an organic molecule provides a wealth of information about its structure, including the number of different types of protons, their chemical environment, and their proximity to one another. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring and the protons of the tert-butyl protecting group.

The chemical shift of a proton is primarily influenced by the electron density in its vicinity. Electron-withdrawing groups, such as halogens and the N-Boc (tert-butyloxycarbonyl) group, tend to "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to lower chemical shifts (upfield).

Logical Framework for Spectral Prediction

Below is a visual representation of the factors influencing the predicted ¹H NMR spectrum of the target molecule.

G cluster_molecule This compound cluster_factors Influencing Factors cluster_prediction Predicted ¹H NMR Spectrum mol Molecular Structure ewg Electron-Withdrawing Groups (-Cl, -I, N-Boc) mol->ewg Inductive & Mesomeric Effects coupling Spin-Spin Coupling (Ortho, Meta, Para) mol->coupling sterics Steric Effects mol->sterics integration Integration Values mol->integration Proton Count chem_shift Chemical Shifts (ppm) ewg->chem_shift Deshielding multiplicity Signal Multiplicity (s, d, dd) coupling->multiplicity

Caption: Factors influencing the predicted ¹H NMR spectrum.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of the title compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 7.8 - 8.0singlet (s)-1H
H-4~ 7.9 - 8.1doublet (d)~ 2.0 (⁴J)1H
H-6~ 7.3 - 7.5doublet of doublets (dd)~ 8.8 (³J), ~ 2.0 (⁴J)1H
H-7~ 7.6 - 7.8doublet (d)~ 8.8 (³J)1H
-C(CH₃)₃~ 1.6 - 1.7singlet (s)-9H

Analysis of the Predicted Spectrum:

  • tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region (~1.6-1.7 ppm), characteristic of a Boc-protecting group.

  • Indole Ring Protons:

    • H-2: The proton at the C-2 position is adjacent to the iodine atom and the nitrogen of the pyrrole ring. The iodine atom's electron-withdrawing inductive effect and the anisotropic effect of the ring system are expected to shift this proton significantly downfield, appearing as a singlet.

    • H-4, H-6, and H-7: These protons on the benzene portion of the indole ring will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.

      • H-7 is expected to be a doublet due to ortho-coupling with H-6.

      • H-6 will appear as a doublet of doublets due to ortho-coupling with H-7 and meta-coupling with H-4.

      • H-4 is anticipated to be a doublet due to meta-coupling with H-6. The chloro substituent at C-5 will deshield the ortho protons (H-4 and H-6), shifting them downfield.

Comparative Analysis with Structurally Related Compounds

To substantiate our prediction, we will compare it with the experimental ¹H NMR data of two key analogues: tert-Butyl 3-iodo-1H-indole-1-carboxylate and tert-Butyl 5-chloro-1H-indole-1-carboxylate .

Comparative ¹H NMR Data
CompoundH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)-C(CH₃)₃ (ppm)
Predicted: this compound~ 7.8-8.0 (s)~ 7.9-8.1 (d)-~ 7.3-7.5 (dd)~ 7.6-7.8 (d)~ 1.6-1.7 (s)
Analogue 1: tert-Butyl 3-iodo-1H-indole-1-carboxylate~ 7.8 (s)~ 8.0 (d)~ 7.3 (t)~ 7.4 (t)~ 7.7 (d)~ 1.6 (s)
Analogue 2: tert-Butyl 5-chloro-1H-indole-1-carboxylate~ 6.5 (d)~ 7.5 (d)-~ 7.2 (dd)~ 8.0 (d)~ 1.6 (s)

Analysis of Comparative Data:

  • The chemical shift of the H-2 proton in Analogue 1 (~7.8 ppm) strongly supports our prediction for the target compound, as the electronic environment around this proton is very similar.

  • The downfield shift of the aromatic protons in Analogue 2 due to the C-5 chloro substituent aligns with our prediction for the deshielding effect on H-4 and H-6 in the target molecule.

  • The tert-butyl protons consistently appear around 1.6 ppm in the analogues, reinforcing our prediction.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers wishing to acquire an experimental spectrum of this compound, the following protocol is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of deuterated solvents is crucial as they are "invisible" in the ¹H NMR spectrum and provide a signal for the spectrometer's lock system.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter standard 4. Add Internal Standard (TMS) filter->standard insert 5. Insert Sample into Spectrometer standard->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

II. Spectrometer Setup and Data Acquisition
  • Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.

  • Locking: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which ensures the stability of the magnetic field during the experiment.

  • Shimming: The magnetic field is homogenized by a process called "shimming," which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Standard acquisition parameters for a routine ¹H NMR spectrum are typically sufficient. This includes setting the appropriate spectral width, number of scans, and relaxation delay.

  • Data Acquisition: The experiment is initiated, and the free induction decay (FID) signal is collected.

  • Data Processing: The FID is then subjected to a Fourier transform to generate the final ¹H NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.

Conclusion and Future Perspectives

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging fundamental NMR principles and comparative data from structurally related molecules, we have established a robust framework for the interpretation of its spectrum. For drug development professionals, this detailed structural insight is invaluable for ensuring the integrity of their synthetic intermediates and for understanding the structure-activity relationships of their target compounds. The acquisition of an experimental spectrum following the provided protocol will serve to validate and refine the predictions made herein, further contributing to the collective knowledge base of indole chemistry.

References

  • General Principles of NMR Spectroscopy: For a comprehensive understanding of the theoretical underpinnings of NMR, refer to foundational textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • NMR of Indole Derivatives: A review of the chemical literature on the NMR of substituted indoles can provide further comparative data.
  • Online NMR Prediction Tools: Several online platforms, such as those provided by ACD/Labs or ChemDraw, offer NMR prediction functionalities that can be used to corrobor

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the mass spectrometric analysis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate. This document is designed for researchers, medicinal chemists, and analytical scientists who work with complex synthetic intermediates and require robust, reliable methods for structural confirmation and purity assessment. As a key building block in the synthesis of various pharmaceutical agents, understanding the analytical behavior of this molecule is paramount.[1]

This guide moves beyond simple protocol recitation. We will delve into the rationale behind methodological choices, compare ionization techniques, and predict fragmentation behavior, providing you with a self-validating framework for your analyses.

The Analyte: Physicochemical Profile

Before any analysis, a thorough understanding of the target molecule is essential. This compound is a multi-halogenated, N-protected indole derivative. Its structure presents several key features that will dictate our analytical strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClINO₂[1][2]
Molecular Weight 377.61 g/mol [1][2]
CAS Number 1048039-49-1[1][3]
Key Structural Features N-Boc protecting group, Indole core, Chlorine substituent, Iodine substituentN/A
Predicted Polarity Moderately polar, soluble in organic solvents like DMF, DMSO.[1]N/A

The presence of a labile tert-butoxycarbonyl (Boc) protecting group, a moderately polar indole core, and two different halogen atoms (Cl and I) makes this an interesting case for mass spectrometric analysis. The distinct isotopic pattern of chlorine will be a critical tool for identification.

Ionization Source Selection: A Comparative Analysis

The first crucial decision in developing an LC-MS method is the choice of ionization source. For a molecule of this nature, the two most viable options are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and ionizable molecules.[4] It generates ions from a solution by creating a fine spray of charged droplets. While our target molecule is not highly polar, the presence of heteroatoms (N, O) and the polarizable indole ring system can facilitate protonation or adduct formation (e.g., [M+H]⁺, [M+Na]⁺).

  • Expertise & Experience: The N-Boc group can sometimes suppress efficient protonation at the indole nitrogen. However, ESI is often successful with N-protected indoles, typically forming protonated molecules or sodium adducts, especially if trace sodium is present in the mobile phase or sample.[5] Negative-ion mode ESI is also a possibility, looking for [M-H]⁻ or adducts like [M+Cl]⁻, although this is generally less efficient for this class of compounds.[5]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for less polar, thermally stable compounds with molecular weights typically under 1500 Da.[6][7] The analyte, dissolved in the LC eluent, is vaporized in a heated nebulizer. A corona discharge then creates reactant ions from the solvent vapor, which in turn ionize the analyte molecules through gas-phase reactions.

  • Expertise & Experience: Given the moderate polarity and good thermal stability of the analyte, APCI is an excellent alternative to ESI.[1] It is often less susceptible to matrix effects and ion suppression than ESI. For halogenated compounds, APCI can provide robust ionization and is a preferred technique in fields like environmental analysis for similar structures.[8][9] Proton transfer from the ionized mobile phase will likely lead to a strong [M+H]⁺ signal.

Head-to-Head Comparison
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Analyte
Principle Ionization from charged liquid droplets.Gas-phase chemical ionization at atmospheric pressure.[7]Both are viable; comparison is recommended.
Analyte Suitability Best for polar, ionizable molecules.Best for moderately polar to non-polar, thermally stable molecules.[6][7]The analyte fits the profile for both, making an empirical test necessary.
Expected Ions [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Primarily [M+H]⁺APCI may give a "cleaner" spectrum with fewer adducts.
Fragmentation Typically very soft; in-source fragmentation is controllable.Can be slightly more energetic, potentially causing some in-source loss of the Boc group.ESI is preferred if the intact molecular ion is the primary goal.
Matrix Effects More susceptible to ion suppression.Generally more robust and less prone to matrix effects.APCI may be superior for analyzing crude reaction mixtures or less pure samples.

Trustworthiness: The most reliable approach is to screen the compound using both ESI and APCI sources. This dual-source analysis not only determines the optimal method for sensitivity but also provides an additional layer of confidence in the molecular weight assignment.

Experimental Workflow & Protocols

A successful analysis relies on a well-designed workflow from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A 1. Weigh standard (approx. 1 mg) B 2. Dissolve in 1 mL (e.g., Acetonitrile) A->B C 3. Serially dilute to ~1-10 µg/mL B->C D 4. Inject 1-5 µL onto Reverse-Phase C18 Column C->D E 5. Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) D->E F 6. Ionization (ESI and/or APCI, Positive Mode) E->F G 7. Full Scan Analysis (m/z 100-600) F->G H 8. Tandem MS (MS/MS) (Select precursor ion, e.g., m/z 378) G->H

Caption: General LC-MS workflow for the analysis of the target compound.

Detailed LC-MS Protocol

This protocol provides a robust starting point for method development.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade acetonitrile or methanol.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final working concentration of 1-10 µg/mL.

    • Causality: Starting with a higher concentration stock allows for accurate dilutions into the µg/mL range, which is typical for modern LC-MS systems, preventing detector saturation while ensuring a strong signal.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds.[10] The gradient elution is essential to ensure the compound elutes as a sharp peak and to clean the column of any late-eluting impurities. Formic acid is a common additive that aids in protonation for positive mode ionization and improves peak shape.

  • Mass Spectrometry (MS) Parameters:

ParameterESI SettingAPCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kVCorona Current: 4 µA
Gas Temperature 325 °C350 °C
Drying Gas Flow 8 L/min6 L/min
Nebulizer Pressure 40 psi50 psi
Scan Range (MS1) m/z 100 - 600m/z 100 - 600
Fragmentor/Cone Voltage 120 V120 V
Collision Energy (MS2) Ramped 10-40 eVRamped 10-40 eV
  • Trustworthiness: These are starting parameters. The fragmentor/cone voltage and collision energy should be optimized to maximize the abundance of the molecular ion in the full scan mode and to achieve a rich, informative fragmentation spectrum in the MS/MS mode, respectively.

Anticipated Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is indispensable for unambiguous structural confirmation. By selecting the protonated molecular ion ([M+H]⁺, nominal m/z 378) as the precursor, we can induce fragmentation and analyze the resulting product ions. The fragmentation of N-Boc protected compounds is well-characterized and typically involves losses related to the protecting group.[5]

G A Precursor Ion m/z 378.0 [M+H]⁺ B Loss of Isobutylene m/z 322.0 [M+H - C₄H₈]⁺ A:f0->B:f0 - 56 Da (C₄H₈) C Loss of Boc Group m/z 278.0 [M+H - C₅H₈O₂]⁺ A:f0->C:f0 - 100 Da (Boc radical + H) F Loss of CO₂ m/z 278.0 [Fragment B - CO₂]⁺ B:f0->F:f0 - 44 Da (CO₂) E Loss of Iodine m/z 151.0 [C₈H₇ClN]⁺ C:f0->E:f0 - 127 Da (Iodine radical) D { Loss of t-Butyl | {m/z 322.0 | [M+H - C₄H₉]⁺}}

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target compound.

Key Predicted Fragments
Precursor Ion (m/z)Neutral Loss (Da)Proposed Fragment Ion (m/z)Structure/Identity of Loss
378.056 (C₄H₈)322.0Loss of isobutylene from the Boc group.
378.0100 (C₅H₉O₂)278.0Loss of the entire Boc group (as tert-butanol + CO).
322.044 (CO₂)278.0Subsequent loss of carbon dioxide from the m/z 322 fragment.
278.0127 (I)151.0Loss of an iodine radical from the deprotected indole.
  • Expertise & Experience: The most characteristic fragmentation will be related to the Boc group. The loss of 56 Da (isobutylene) is a hallmark of protonated Boc-protected compounds, leaving a carbamic acid intermediate which can then readily lose 44 Da (CO₂) to yield the fully deprotected indole (m/z 278.0). This two-step loss (56 then 44) or the direct loss of 100 Da provides very strong evidence for the presence of the N-Boc moiety.[5] Subsequent fragmentation would likely involve the loss of the heavier halogen, iodine, due to the weaker C-I bond compared to the C-Cl bond.

  • Trustworthiness: The final piece of validation comes from the isotopic pattern. The precursor ion at m/z 378 should have a corresponding A+2 peak at m/z 380 with an intensity of ~32% relative to the monoisotopic peak, which is the classic signature of a molecule containing one chlorine atom. Observing this pattern confirms the presence of chlorine and rules out isobaric interferences.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is straightforward with modern instrumentation, provided a logical and systematic approach is taken.

  • Primary Recommendation: For routine analysis and confirmation of identity, an LC-MS method using Electrospray Ionization (ESI) in positive mode is recommended. It is expected to provide a strong signal for the intact molecular ion, which is crucial for molecular weight confirmation.

  • Alternative/Confirmatory Technique: Atmospheric Pressure Chemical Ionization (APCI) should be employed if the ESI signal is weak or if the sample is in a complex matrix where ion suppression is a concern. It serves as an excellent orthogonal technique to confirm the molecular weight.

  • Structural Confirmation: Tandem MS (MS/MS) is mandatory for unambiguous identification. The observation of the characteristic neutral losses of 56 Da (isobutylene) and 100 Da (Boc group) from the [M+H]⁺ precursor, along with the correct isotopic pattern for a single chlorine atom, provides a highly confident structural assignment.

By combining a rational choice of ionization technique with a detailed examination of MS/MS fragmentation patterns and isotopic signatures, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity and success of their downstream applications.

References

  • Megson, D., et al. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Analytical Chemistry. Available from: [Link]

  • Foster, K. L., et al. Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. Available from: [Link]

  • Science.gov. ionization apci mass: Topics by Science.gov. Available from: [Link]

  • Atonarp. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available from: [Link]

  • Xu, J. X., et al. (2005). Negative-ion electrospray ionization mass spectrometry of N-benzyloxycarbonyl-protected 1-substituted and cyclic taurines. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. Available from: [Link]

  • Guella, G., et al. (2009). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. Journal of Mass Spectrometry. Available from: [Link]

  • Dan, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry. Available from: [Link]

  • National Institutes of Health. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Available from: [Link]

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. Available from: [Link]

  • ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

  • Scirp.org. Study of Mass Spectra of Some Indole Derivatives. Available from: [Link]

  • Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available from: [Link]

  • National Institutes of Health. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Available from: [Link]

  • MDPI. Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice. Available from: [Link]

  • ResearchGate. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups | Request PDF. Available from: [Link]

  • MDPI. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available from: [Link]

  • ResearchGate. The crystal structure of tert-butyl 3-(1-benzoyl-5-methyl-3-oxo-4-phenethyl-1,2,3,4-tetrahydropyrazin-2-yl)-1H-indole-1-carboxylate, C33H33N3O4. Available from: [Link]

  • ResearchGate. Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry | Request PDF. Available from: [Link]

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A Senior Application Scientist's Guide to Halogenated Indoles: A Comparative Analysis of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the indole scaffold remains a cornerstone, integral to a vast array of pharmaceuticals and natural products.[1] The strategic introduction of halogens onto this privileged structure provides chemists with versatile handles for intricate molecular engineering, primarily through transition-metal-catalyzed cross-coupling reactions.[2] This guide offers an in-depth comparison of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, a uniquely functionalized building block, with other halogenated indoles, focusing on reactivity, strategic advantages, and practical applications.

The Strategic Anatomy of this compound

To appreciate the synthetic utility of this reagent, we must first dissect its key structural features: the N-Boc protecting group, the C3-iodo substituent, and the C5-chloro substituent. Each component is a deliberate choice that dictates the molecule's reactivity and stability.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen is not merely a placeholder. As an electron-withdrawing group, it decreases the electron density of the indole ring system.[3] This has two critical consequences:

    • Stabilization: It renders the indole ring more stable towards oxidation compared to its N-H counterpart.[3]

    • Reactivity Modulation: It prevents unwanted side reactions at the nitrogen atom, which is nucleophilic in its unprotected state.[4] The Boc group can be readily removed under mild acidic conditions, ensuring compatibility with many sensitive functional groups later in a synthetic sequence.[5]

  • The C3-Iodo Substituent: The iodine at the C3 position is the primary site of reactivity. In the realm of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength dictates the ease of oxidative addition, which is often the rate-limiting step.[6] The Carbon-Iodine (C-I) bond is significantly weaker than Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, leading to a predictable reactivity hierarchy: I > Br > Cl > F . This makes 3-iodoindoles highly prized substrates for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, often proceeding under milder conditions and with lower catalyst loadings than their bromo or chloro analogs.[6][7]

  • The C5-Chloro Substituent: The chlorine atom at the C5 position provides a secondary, less reactive site for functionalization. This difference in reactivity between the C3-iodo and C5-chloro positions enables orthogonal synthesis —the selective functionalization of one site while the other remains intact, to be reacted in a subsequent, more forcing step.

Compound Profile
PropertyValueReference
CAS Number 1048039-49-1[8][9]
Molecular Formula C₁₃H₁₃ClINO₂[8]
Molecular Weight 377.61 g/mol [8]
Appearance White crystalline powder[8]
Storage Conditions 2-8 °C, protect from light[8]
Key Applications Intermediate for antitubercular agents, fluorescent probes, materials science[8]

Comparative Reactivity in Cross-Coupling Reactions

The primary value of this compound lies in its predictable and selective reactivity in palladium-catalyzed cross-coupling reactions.

The Principle of Orthogonal Reactivity

The significant difference in bond dissociation energy between the C-I and C-Cl bonds is the foundation of this molecule's synthetic utility. It allows for a two-step, selective functionalization strategy without the need for intermediate protection/deprotection steps.

Orthogonal_Reactivity Indole tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate Step1 Mild Pd-Catalysis (e.g., Suzuki, Sonogashira) Selective at C3-Iodo Indole->Step1 Intermediate tert-Butyl 5-chloro-3-(R)-1H-indole-1-carboxylate Step1->Intermediate Step2 Forcing Pd-Catalysis (e.g., Buchwald-Hartwig) Selective at C5-Chloro Intermediate->Step2 Product Disubstituted Indole C3-(R), C5-(R') Step2->Product

Caption: Orthogonal functionalization of the title compound.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. When using this compound, the reaction proceeds selectively at the C3 position.

  • Comparison with 3-Bromoindoles: A 3-bromoindole would require more forcing conditions (higher temperature, higher catalyst loading, or more sophisticated ligands) to achieve comparable yields to the 3-iodo analog.[10]

  • Comparison with 3-Chloroindoles: A 3-chloroindole is significantly less reactive and often requires specialized catalyst systems designed for C-Cl bond activation.

  • Side Reactions: While iodoarenes are typically more reactive, some studies on heterocyclic systems have shown they can be more prone to a dehalogenation side reaction than their bromo or chloro counterparts under certain conditions.[11][12] This is an important consideration during methods development; careful selection of the base and catalyst can minimize this undesired pathway.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII R-Pd(II)L₂(I) Pd0:e->PdII:w R-I RedElim Reductive Elimination OxAdd Oxidative Addition PdII_R R-Pd(II)L₂(R') PdII:n->PdII_R:s Base Transmetal Transmetalation Boronic R'-B(OH)₂ Boronic->PdII PdII_R:s->Pd0:w Product R-R' PdII_R->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is the method of choice for installing alkyne moieties. 3-Iodoindoles are excellent substrates for this reaction, typically proceeding smoothly under standard Pd/Cu-catalyzed conditions.[7][13]

  • Comparison with 3-Bromoindoles: While 3-bromoindoles can be used, they often require higher temperatures or microwave irradiation to achieve high conversion.[14]

  • N-Protection is Key: For Sonogashira couplings on the indole core, N-protection is often crucial. Unprotected indazoles, for example, have shown no coupling at the C3 position, highlighting the importance of the Boc group in our title compound.[15]

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl amines.[16][17] This reaction can be performed at both the C3 and C5 positions of our scaffold.

  • Selective C3 Amination: Using standard, milder Buchwald-Hartwig conditions, amination will occur preferentially at the C3-iodo position.

  • Subsequent C5 Amination: After functionalizing the C3 position, the less reactive C5-chloro bond can be subjected to amination using more forcing conditions, often employing specialized ligands (e.g., biarylphosphines) and stronger bases.[18][19] This again showcases the synthetic flexibility imparted by the differential halogenation.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points for the functionalization of this compound.

Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware under vacuum or in oven B Add indole, coupling partner, base, and catalyst to flask A->B C Seal flask and purge with inert gas (N₂ or Ar) B->C D Add degassed solvent via syringe C->D E Heat reaction to desired temperature with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to RT, quench reaction (e.g., with H₂O or sat. NH₄Cl) F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: A generalized experimental workflow for cross-coupling.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
  • Rationale: This protocol uses standard Suzuki conditions that are mild enough to ensure exclusive reaction at the more labile C-I bond, leaving the C-Cl bond untouched. Pd(dppf)Cl₂ is a robust catalyst for this transformation.

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

    • Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting indole.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.

Protocol 2: Selective Sonogashira Coupling at the C3-Position
  • Rationale: This protocol employs the classic Sonogashira conditions using a palladium catalyst and a copper(I) co-catalyst.[13][20] Triethylamine (Et₃N) serves as both the base and, frequently, the solvent. These conditions are highly selective for the C-I bond.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv).

    • Seal the flask and purge with nitrogen or argon.

    • Add degassed triethylamine (Et₃N) or a mixture of THF/Et₃N, followed by the terminal alkyne (1.1 equiv) via syringe.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed as monitored by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the C3-alkynylated indole.

Conclusion and Outlook

This compound is a highly valuable and strategically designed building block for organic synthesis. Its key advantages over other halogenated indoles are:

  • Enhanced Reactivity: The C3-iodo group provides high reactivity, allowing for cross-coupling reactions under mild conditions.

  • Orthogonal Handles: The differential reactivity of the C3-iodo and C5-chloro bonds enables selective, sequential functionalization of the indole core, offering a powerful strategy for building molecular complexity.

  • Stability and Compatibility: The N-Boc group ensures stability and prevents unwanted side reactions, with the flexibility of easy removal.

For researchers in drug discovery and process development, employing this reagent can lead to more efficient, convergent, and flexible synthetic routes. While other halogenated indoles certainly have their place, the unique combination of features in this compound provides a distinct tactical advantage for the synthesis of complex, polysubstituted indole derivatives.

References

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • ACS Publications. Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • PubMed Central. Halogenated Indole Alkaloids from Marine Invertebrates. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

  • PubMed Central. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

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alternative reagents to tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Reagents for Tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

A Senior Application Scientist's Comparative Analysis

In the landscape of medicinal chemistry and complex molecule synthesis, the functionalized indole scaffold remains a cornerstone.[1] this compound (CAS 1048039-49-1) has established itself as a highly valuable and versatile building block.[2] Its utility stems from a trifecta of structural features: the acid-labile N-Boc protecting group, which modulates reactivity and aids solubility; the 5-chloro substituent, a common pharmacophore element that can also serve as a secondary reaction site; and the 3-iodo group, a prime handle for transition-metal-catalyzed cross-coupling reactions. This reagent is a key intermediate in the synthesis of compounds ranging from antitubercular agents to fluorescent probes.

The strategic brilliance of this molecule lies in the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond at the C3 position is significantly weaker and more reactive towards oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond at C5.[3] This predictable reactivity allows for selective functionalization at the 3-position via Suzuki, Sonogashira, Heck, or Buchwald-Hartwig reactions, leaving the 5-chloro position untouched for subsequent, often more forcing, transformations.

However, reliance on a single building block can limit synthetic flexibility, introduce supply chain vulnerabilities, or may not be optimal for every specific target molecule. This guide provides a comprehensive comparison of viable alternative reagents, grounded in experimental evidence, to empower researchers with the knowledge to make informed decisions for their synthetic campaigns.

I. The Alternatives: A Structural and Reactivity-Based Classification

Alternatives to the parent compound can be categorized by systematically varying its three key functional components: the C3-halogen, the N-protecting group, or by employing a different reactive group at the C3-position altogether.

Category 1: Variation of the C3-Halogen

The most direct alternative involves replacing the iodine atom with another halogen.

  • tert-Butyl 5-chloro-3-bromo-1H-indole-1-carboxylate : This is the most common alternative. The primary difference is the reduced reactivity of the C-Br bond compared to the C-I bond in palladium-catalyzed couplings.[3] This is not necessarily a disadvantage; the increased stability can be beneficial, and reactions are still highly efficient, though they may require slightly higher catalyst loadings, more sophisticated phosphine ligands (e.g., biarylphosphines), or elevated temperatures.

  • tert-Butyl 5-chloro-3-chloro-1H-indole-1-carboxylate : The C3-chloro analogue is significantly less reactive. While C-Cl bonds can be activated for cross-coupling, it typically requires specialized, highly active catalyst systems (e.g., those based on N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphines like cataCXium® A or XPhos) and often higher temperatures.[4] Its use is generally reserved for when the C3-iodo or C3-bromo precursors are unsuitable or unavailable.

Category 2: Variation of the N-Protecting Group

The N-Boc group is popular for its straightforward, acidic removal. However, its bulk and electronic properties may not be ideal for all applications.

  • N-Sulfonyl Protected Indoles (e.g., N-Tosyl or N-Phenylsulfonyl) : Sulfonyl groups are strongly electron-withdrawing, which deactivates the indole ring towards electrophilic attack but can enhance the stability of the molecule. They are significantly more robust than the Boc group and are stable to acidic conditions, requiring removal via strong base (e.g., hydrolysis) or reductive methods. For certain substrates, N-Tosyl protection has been shown to be essential for achieving high yields in coupling reactions by preventing undesired side reactions.[5]

  • Unprotected 3-Iodo-5-chloro-1H-indole : While seemingly the most atom-economical option, using the unprotected indole introduces significant challenges in cross-coupling reactions. The acidic N-H proton can react with organometallic reagents or the base, leading to catalyst deactivation and competing side reactions.[6] While successful couplings have been reported, they often require an additional equivalent of strong base and careful optimization, with yields being highly substrate-dependent.[7]

Category 3: Alternative C3-Reactive Groups

Moving beyond halogens opens up different synthetic strategies.

  • tert-Butyl 5-chloro-3-(trifluoromethanesulfonyloxy)-1H-indole-1-carboxylate (C3-Triflate) : The triflate group (OTf) is an outstanding leaving group, with reactivity in cross-coupling reactions that is often comparable to or even exceeds that of iodide.[3] This makes it an excellent, albeit often more expensive, alternative.

  • tert-Butyl 5-chloro-1H-indole-1-carboxylate-3-boronic acid (or ester) : This reagent fundamentally reverses the polarity of the Suzuki coupling. The indole becomes the nucleophilic partner, reacting with an aryl or vinyl halide/triflate. This is an extremely powerful alternative when the desired coupling partner is more readily available as a halide.

  • Direct C-H Functionalization Precursors : Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, bypassing the need for pre-installed halogens or other leaving groups.[8][9] Using tert-Butyl 5-chloro-1H-indole-1-carboxylate directly in a directed C3-H arylation, alkenylation, or amination reaction represents the most efficient, though often mechanistically complex, alternative strategy.

II. Quantitative Performance Comparison

To illustrate the practical implications of choosing an alternative, the following table summarizes typical performance in the widely used Suzuki-Miyaura cross-coupling reaction.

Reagent Class Example Reagent Typical Catalyst System Relative Reactivity Typical Conditions Anticipated Yield Key Consideration
C3-Iodide This compoundPd(PPh₃)₄ or PdCl₂(dppf)Very HighMild Base (Na₂CO₃, K₂CO₃), 80-100 °CExcellentGold standard; highly reliable and versatile.[10][11]
C3-Bromide tert-Butyl 5-chloro-3-bromo-1H-indole-1-carboxylatePd(OAc)₂ + SPhos/XPhosHighStronger Base (K₃PO₄, Cs₂CO₃), 90-120 °CVery Good to ExcellentRequires slightly more forcing conditions or advanced ligands.[12]
N-Sulfonyl 1-Tosyl-5-chloro-3-iodo-1H-indolePd(PPh₃)₄ or PdCl₂(dppf)Very HighSimilar to N-Boc analogueExcellentMore robust protecting group; different deprotection strategy needed.[5]
N-Unprotected 5-Chloro-3-iodo-1H-indolePd(OAc)₂ + LigandModerate>2 eq. Strong Base (e.g., KOtBu)Variable / Substrate DependentN-H acidity can interfere; risk of side reactions and lower yields.[7]
C3-Boronic Ester tert-Butyl 5-chloro-3-(pinacolatoboranyl)-1H-indole-1-carboxylatePd(PPh₃)₄ or PdCl₂(dppf)N/A (Reversed Role)Mild Base (Na₂CO₃, K₂CO₃), 80-100 °CVery Good to ExcellentReverses the required functionality of the coupling partner.

III. Experimental Protocols: A Practical Guide

The causality behind experimental choices is critical. The following protocols provide not just steps, but the scientific reasoning behind them.

Protocol 1: Suzuki Coupling with the Benchmark Reagent

Reaction: Synthesis of tert-Butyl 5-chloro-3-phenyl-1H-indole-1-carboxylate

Rationale: This protocol uses standard, well-established conditions for a C(sp²)-I coupling. Palladium tetrakis(triphenylphosphine) is a reliable, albeit air-sensitive, Pd(0) source. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. Sodium carbonate is a sufficiently strong base to drive the transmetalation step of the catalytic cycle without causing hydrolysis of the Boc-ester.

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (377.6 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Add palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL), degassed previously by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Sonogashira Coupling with a C3-Bromo Alternative

Reaction: Synthesis of tert-Butyl 5-chloro-3-(phenylethynyl)-1H-indole-1-carboxylate

Rationale: Coupling a C-Br bond requires slightly more active conditions than a C-I bond. This protocol uses a common Pd(II)/phosphine precatalyst, PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species. The key to the Sonogashira reaction is the use of a copper(I) co-catalyst (CuI), which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[3] An amine base like triethylamine (TEA) is used both as the base and often as the solvent.

Procedure:

  • To a flame-dried Schlenk flask, add tert-Butyl 5-chloro-3-bromo-1H-indole-1-carboxylate (330.6 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (6 mg, 0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (10 mL) via syringe.

  • Add phenylacetylene (122 mg, 131 µL, 1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature and filter through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the product.

IV. Visualization of Synthetic Strategy

The choice of reagent is often dictated by the overall synthetic plan, particularly in multi-step sequences involving sequential couplings.

G cluster_start Starting Material cluster_precursors Key Precursor Selection cluster_coupling1 First Coupling (C3 Position) cluster_coupling2 Second Coupling (C5 Position) start tert-Butyl 5-chloro-1H-indole-1-carboxylate iodo C3-Iodo (via NIS) (High Reactivity) start->iodo bromo C3-Bromo (via NBS) (Moderate Reactivity) start->bromo boronic C3-B(pin) (Reversed Polarity) start->boronic suzuki1 Suzuki Coupling (Aryl-B(OH)₂) iodo->suzuki1 sono1 Sonogashira Coupling (Terminal Alkyne) iodo->sono1 heck1 Heck Coupling (Alkene) iodo->heck1 bromo->suzuki1 bromo->sono1 bromo->heck1 boronic->suzuki1 intermediate C3-Functionalized Intermediate (C5-Cl intact) suzuki1->intermediate sono1->intermediate heck1->intermediate suzuki2 Suzuki Coupling (More Forcing Conditions) intermediate->suzuki2 buchwald Buchwald-Hartwig (Amine) intermediate->buchwald final Di-substituted Indole Product suzuki2->final buchwald->final

Caption: Synthetic workflow for sequential functionalization.

G start Desired C3-C5 Di-substituted Indole? node_reagent Select Reagent with Orthogonal Reactivity (e.g., 3-Iodo-5-chloro) start->node_reagent Yes node_single Is the C3 coupling partner a halide? start->node_single No (C3 only) node_c3_first Perform C3-Coupling under mild conditions (Suzuki, Sonogashira, etc.) node_reagent->node_c3_first node_c5_second Perform C5-Coupling under more forcing conditions (e.g., Buchwald-Hartwig) node_c3_first->node_c5_second node_boronic Use C3-Boronic Ester Alternative node_single->node_boronic Yes node_halogen Use C3-Halogen Reagent (Iodo > Bromo) node_single->node_halogen No

Caption: Decision tree for reagent selection.

V. Senior Scientist's Perspective and Conclusion

The choice of a building block is a strategic decision that impacts the entire synthetic route. This compound remains the reagent of choice for general applications due to its high reactivity and the vast body of literature supporting its use. It provides a reliable platform for exploring novel chemical space with minimal optimization.

However, an experienced scientist knows that the "best" reagent is context-dependent.

  • For late-stage functionalization where milder conditions are paramount, the C3-iodo derivative is unparalleled.

  • When cost and scalability are major drivers, the C3-bromo analogue is a highly attractive and robust alternative, with the slightly more forcing conditions being a minor trade-off.

  • If the synthetic plan calls for the indole to act as the nucleophile in a Suzuki coupling, the C3-boronic ester is not just an alternative but a necessity.

  • When faced with substrates that are sensitive to standard coupling conditions but require robust protection , an N-sulfonyl protected variant offers a valuable solution, provided the final deprotection step is compatible with the target molecule.

Ultimately, a deep understanding of the reactivity, stability, and synthetic accessibility of these alternatives allows for more elegant, efficient, and resilient synthetic strategies. This guide serves as a foundational tool, but the optimal choice will always be revealed through careful retrosynthetic analysis and targeted experimental validation.

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]

  • Sereda, V. V., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(15), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • Guillaumet, G., et al. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy. ResearchGate. [Link]

  • Akkarasamiyo, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2028. [Link]

  • RSC Publishing. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(22), 4167-4170. [Link]

  • Lebogo, M. L. (2010). The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • RSC Publishing. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules. [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • MDPI. (2021). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[10]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Molecules. [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • YouTube. (2023). Heck Cross-Coupling |Selectivity | CSIR 2015 |Problem Solved ChemOrgChem. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). tert-butyl 3-chloro-1H-indole-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2021). Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds. Communications Chemistry. [Link]

  • National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. [Link]

  • ResearchGate. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFR/EGFR inhibitors. [Link]

  • National Institutes of Health. (2021). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules. [Link]

  • ResearchGate. (2018). Oxidative Cross Coupling Reaction of 4-Hydroxydithiocoumarin and Amines/Thiols Using a Combination of I2 and TBHP: Access to Lead Molecules for Bio-medical Applications. [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry. [Link]

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A Researcher's Guide to the Characterization of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate and its Key Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the purity and unambiguous identification of synthetic intermediates are paramount. The indole scaffold, in particular, is a privileged structure in a multitude of biologically active compounds. This guide provides an in-depth look at the characterization of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate , a key building block in the synthesis of complex molecules, including novel antitubercular agents.[1]

To provide a comprehensive analytical perspective, we will compare its characterization data with two closely related structural analogues: tert-Butyl 5-chloro-1H-indole-1-carboxylate and tert-Butyl 3-iodo-1H-indole-1-carboxylate . This comparative approach will highlight the influence of the chloro and iodo substituents on the spectroscopic and physical properties of the parent indole molecule, offering researchers a robust framework for the identification and quality assessment of these critical reagents.

Physicochemical Properties: A Comparative Overview

The introduction of halogen substituents significantly alters the physical properties of the indole carboxylate core. The following table summarizes the key physicochemical data for the target compound and its analogues, providing a foundational dataset for their differentiation.

PropertyThis compoundtert-Butyl 5-chloro-1H-indole-1-carboxylatetert-Butyl 3-iodo-1H-indole-1-carboxylate
Molecular Formula C₁₃H₁₃ClINO₂C₁₃H₁₄ClNO₂C₁₃H₁₄INO₂
Molecular Weight 377.61 g/mol [1]251.71 g/mol 343.16 g/mol
CAS Number 1048039-49-1[1]479333-33-4192189-07-4
Appearance White crystalline powder[1]OilYellow to Red-brown sticky oil to semi-solid or solid
Melting Point ~130-135 °C[1]Not available36-40 °C
Solubility Soluble in DMF and DMSO[1]Soluble in common organic solventsSoluble in common organic solvents

Molecular Structure Comparison

A visual representation of the molecular structures is crucial for understanding the steric and electronic differences between these compounds.

cluster_0 This compound cluster_1 tert-Butyl 5-chloro-1H-indole-1-carboxylate cluster_2 tert-Butyl 3-iodo-1H-indole-1-carboxylate A C₁₃H₁₃ClINO₂ B C₁₃H₁₄ClNO₂ C C₁₃H₁₄INO₂

Caption: Molecular structures of the target compound and its analogues.

Spectroscopic Characterization: A Detailed Analysis

The following sections delve into the key spectroscopic techniques used to characterize these indole derivatives. The presence and position of the halogen substituents have a predictable and discernible impact on the resulting spectra, providing a clear method for their differentiation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts and coupling constants of the aromatic protons on the indole ring are particularly sensitive to the electronic effects of the substituents.

ProtonThis compound (Predicted)tert-Butyl 5-chloro-1H-indole-1-carboxylate (Experimental)tert-Butyl 3-iodo-1H-indole-1-carboxylate (Predicted)
H2 ~7.8-8.0 ppm (s)7.63 ppm (d, J=3.4 Hz)~7.7-7.9 ppm (s)
H4 ~8.0-8.2 ppm (d)7.49 ppm (d, J=2.0 Hz)~7.6-7.8 ppm (d)
H6 ~7.2-7.4 ppm (dd)7.22 ppm (d, J=8.6 Hz)~7.2-7.4 ppm (m)
H7 ~7.5-7.7 ppm (d)8.06 ppm (d, J=8.6 Hz)~7.5-7.7 ppm (d)
tert-Butyl ~1.65 ppm (s, 9H)1.65 ppm (s, 9H)~1.65 ppm (s, 9H)

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical for ¹H NMR. These solvents are largely transparent in the proton NMR spectrum, preventing interference with the analyte signals. Tetramethylsilane (TMS) is often used as an internal standard to provide a reference point (0 ppm) for the chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the structure.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides valuable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the electronegativity of the attached halogens.

CarbonThis compound (Predicted)tert-Butyl 5-chloro-1H-indole-1-carboxylate (Experimental)tert-Butyl 3-iodo-1H-indole-1-carboxylate (Predicted)
C2 ~128-130 ppm126.8 ppm~128-130 ppm
C3 ~70-75 ppm106.2 ppm~70-75 ppm
C3a ~130-132 ppm131.4 ppm~130-132 ppm
C4 ~125-127 ppm124.0 ppm~125-127 ppm
C5 ~128-130 ppm128.1 ppm~122-124 ppm
C6 ~120-122 ppm120.1 ppm~120-122 ppm
C7 ~115-117 ppm115.8 ppm~115-117 ppm
C7a ~133-135 ppm133.3 ppm~135-137 ppm
C=O ~149-151 ppm149.1 ppm~149-151 ppm
C(CH₃)₃ ~84-86 ppm83.7 ppm~84-86 ppm
C(CH₃)₃ ~28 ppm27.8 ppm~28 ppm

Expert Insight: The most significant difference in the ¹³C NMR spectra will be the chemical shift of C3. In the 3-iodo substituted compounds, the carbon directly attached to the iodine atom will experience a strong shielding effect, causing its signal to shift significantly upfield (to a lower ppm value) compared to the unsubstituted analogue.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same tuned and shimmed sample from the ¹H NMR experiment.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time is typically required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Analyze the chemical shifts of the carbon signals to identify the carbon skeleton of the molecule.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

FeatureThis compoundtert-Butyl 5-chloro-1H-indole-1-carboxylatetert-Butyl 3-iodo-1H-indole-1-carboxylate
Molecular Ion (M⁺) m/z 377m/z 251m/z 343
Isotopic Pattern Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratioPresence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratioSingle major peak for ¹²⁷I
Key Fragmentation Loss of tert-butyl group (m/z 57)Loss of tert-butyl group (m/z 57)Loss of tert-butyl group (m/z 57)

Trustworthiness of Data: The presence of the characteristic chlorine isotopic pattern (M⁺ and M+2 peaks in a 3:1 ratio) is a highly reliable diagnostic tool for confirming the presence of a chlorine atom in the molecule.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable mass range.

  • Analysis: Identify the molecular ion peak and any characteristic fragment ions. Analyze the isotopic pattern to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional GroupThis compoundtert-Butyl 5-chloro-1H-indole-1-carboxylatetert-Butyl 3-iodo-1H-indole-1-carboxylate
C=O Stretch (Carbamate) ~1750 cm⁻¹[1]~1735 cm⁻¹~1730-1750 cm⁻¹
Aromatic C-H Stretch ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H Stretch ~2850-2980 cm⁻¹~2850-2980 cm⁻¹~2850-2980 cm⁻¹
C-N Stretch ~1200-1300 cm⁻¹~1200-1300 cm⁻¹~1200-1300 cm⁻¹
C-Cl Stretch ~600-500 cm⁻¹[1]~600-800 cm⁻¹Not present
Experimental Protocol: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel or synthesized chemical compound.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Analysis Spectra Interpretation NMR->Analysis MS Mass Spectrometry MS->Analysis IR IR Spectroscopy IR->Analysis MP Melting Point Analysis MP->Analysis Comparison Comparison with Reference Data Analysis->Comparison Validation Structure Validation Comparison->Validation

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Conclusion

The comprehensive characterization of synthetic intermediates like this compound is a non-negotiable aspect of rigorous scientific research. By employing a multi-technique approach encompassing NMR, MS, and IR spectroscopy, researchers can unambiguously confirm the structure and purity of their materials. This guide has demonstrated that a comparative analysis with closely related analogues provides a powerful tool for understanding the subtle yet significant influence of substituents on spectroscopic data, thereby enhancing the confidence in structural assignments and ensuring the reliability of subsequent experimental outcomes.

References

  • Figshare. ¹H and ¹³C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/3 Macmillan Group/files/2016-nature-si.pdf]([Link] Macmillan Group/files/2016-nature-si.pdf)

  • Royal Society of Chemistry. Regioselective C5−H Direct Iodination of Indoles. [Link]

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analytical techniques for verifying the purity of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Verification of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. For researchers and drug development professionals, the purity of synthetic intermediates like this compound is not merely a quality control metric; it is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[1][2] This specific indole derivative is a valuable building block, frequently utilized in the synthesis of complex therapeutic agents, including antitubercular compounds.[3] Impurities, which can arise from starting materials, by-products, or degradation, can have a profound impact, potentially leading to unwanted side effects or reduced therapeutic activity in the final drug product.[4][5]

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously verify the purity and confirm the identity of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating analytical strategy. The validation of these analytical methods is crucial for ensuring that the data generated is reliable, repeatable, and compliant with regulatory standards such as those from the ICH.[6][7][8][9]

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₃ClINO₂[3]

  • Molecular Weight: 377.61 g/mol [3]

  • Structure: A BOC-protected indole core, substituted with a chlorine atom at the C5 position and an iodine atom at the C3 position. This structure's relatively non-polar nature and UV-active indole core are key considerations for selecting appropriate analytical methods.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal technique for determining the purity of pharmaceutical intermediates.[1][10] Its strength lies in its ability to separate the main compound from closely related impurities, providing precise quantitative data.[11] The choice of method parameters is dictated by the analytical goal: rapid quality control or high-resolution impurity profiling.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the preferred choice due to the hydrophobic nature of the BOC-protected indole, ensuring good retention and separation based on polarity differences.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. A small amount of an acid, typically trifluoroacetic acid (TFA) or formic acid (0.1%), is added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The indole ring system contains a strong chromophore, making UV detection, typically between 220-254 nm, highly effective.

Comparative HPLC Methodologies

The following table compares two distinct RP-HPLC methods: a rapid, isocratic method for routine quality control and a gradient method for high-resolution impurity profiling.

ParameterMethod A: Rapid Quality ControlMethod B: High-Resolution Impurity ProfilingRationale for Choice
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µmLonger column with smaller particles in Method B provides higher theoretical plates and superior resolution.
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFAStandard aqueous phase for RP-HPLC.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFACommon organic modifier.
Elution Mode Isocratic (e.g., 70% B)GradientA gradient elution in Method B is crucial for resolving impurities with a wide range of polarities.[12]
Flow Rate 1.2 mL/min1.0 mL/minA slightly lower flow rate in Method B enhances separation efficiency.
Column Temp. 30 °C40 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.
Detection UV at 254 nmDiode Array Detector (DAD) at 220 & 254 nmDAD allows for simultaneous monitoring at multiple wavelengths, aiding in peak identification and purity assessment.
Run Time ~10 minutes~30-40 minutesMethod A is optimized for speed, while Method B prioritizes complete separation.
Experimental Protocol: High-Resolution RP-HPLC (Method B)
  • System Preparation: Equilibrate the HPLC system and C18 column with the initial gradient conditions (e.g., 50% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 1:1 acetonitrile/water mixture to create a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter to remove particulates.[12]

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient from 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 50% B and re-equilibrate

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.[13] Impurities present at levels ≥ 0.1% should be identified if possible.[4]

Spectroscopic Techniques for Structural Confirmation

While HPLC provides quantitative purity data, it does not confirm the identity of the main peak. For this, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable.[5][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[14] Both ¹H and ¹³C NMR should be employed to confirm the identity of the target compound and characterize any significant impurities.

Expected ¹H NMR Signals (in CDCl₃):

  • tert-Butyl Group: A sharp singlet around δ 1.6-1.7 ppm, integrating to 9 protons.

  • Aromatic Protons: Signals between δ 7.2-8.0 ppm. The specific splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern on the benzene ring.

  • Indole C2-H: A singlet around δ 7.5-7.6 ppm. The absence of a proton at C3 and the presence of iodine will influence the chemical shift of this proton.

How NMR Detects Impurities: The presence of unexpected signals or altered splitting patterns can indicate impurities. For example:

  • De-iodinated Impurity: The appearance of a signal for a C3-H proton.

  • Loss of BOC Group: Disappearance of the large singlet for the tert-butyl group and the appearance of a broad N-H signal.

  • Starting Material (No Iodine): A different set of aromatic signals corresponding to the non-iodinated precursor.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering orthogonal confirmation of its identity. When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying unknown impurities.[5][]

Expected Mass Spectrum Data (ESI+):

  • Molecular Ion: An [M+H]⁺ peak at m/z 378. A sodium adduct [M+Na]⁺ at m/z 400 may also be observed.

  • Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be visible.

  • Key Fragmentation: A prominent fragment corresponding to the loss of the tert-butyl group (-56) or the entire BOC group (-100) is expected, which is a characteristic fragmentation pattern for BOC-protected compounds.[16]

Complementary and Screening Techniques

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique, ideal for monitoring the progress of a chemical reaction or for a quick preliminary purity check.[11][17]

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F₂₅₄ plate.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as 9:1 Hexane:Ethyl Acetate. The ratio should be optimized to achieve an Rf value of 0.3-0.4 for the main spot.

  • Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm). A single spot indicates high purity, while the presence of multiple spots suggests impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups. For this compound, characteristic absorption bands would include:

  • ~1730-1750 cm⁻¹: Strong C=O stretch from the carbamate (BOC group).

  • ~2980 cm⁻¹: C-H stretches from the tert-butyl group.

  • ~1450-1600 cm⁻¹: C=C stretching from the aromatic indole ring.

Integrated Analytical Strategy

A robust purity verification strategy does not rely on a single technique. Instead, it integrates multiple orthogonal methods to build a complete and trustworthy profile of the compound.

G cluster_0 Purity & Identity Workflow sample Sample Batch Received tlc TLC Screening (Qualitative Check) sample->tlc Quick Screen hplc RP-HPLC Analysis (Quantitative Purity) tlc->hplc Proceed if single spot pass Batch Meets Specification (Purity > 98%) hplc->pass Area % > 98% fail Investigate Impurities (Further Characterization) hplc->fail Area % < 98% or Unknown peak > 0.1% nmr NMR Spectroscopy (Structural ID) ms LC-MS Analysis (MW & Impurity ID) nmr->ms Orthogonal ID report Certificate of Analysis nmr->report ms->report pass->nmr Confirm Structure pass->report Generate Report fail->ms Identify Impurity

Caption: Integrated workflow for purity and identity verification.

This workflow demonstrates a logical progression from rapid screening to definitive, quantitative analysis and structural confirmation. Each step provides a layer of validation, ensuring the final judgment on the material's quality is based on comprehensive evidence.

Conclusion

Verifying the purity of a critical intermediate like this compound requires a multi-faceted analytical approach. While RP-HPLC stands as the cornerstone for quantitative purity assessment, its data must be interpreted in concert with spectroscopic evidence from NMR and MS to provide absolute confidence in the material's identity and quality.[10][] The adoption of an integrated strategy, as outlined in this guide, ensures a self-validating system that upholds the principles of scientific integrity and contributes to the development of safe and effective pharmaceuticals.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Identification and profiling of impurities in Pharmaceuticals. (2025).
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. (n.d.). Canadian Journal of Chemistry.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. (n.d.). Benchchem.
  • Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (n.d.). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
  • A Comparative Guide to Purity Analysis of Boc-L-Ile-OH by Reversed-Phase HPLC. (n.d.). Benchchem.
  • Metal-Free C-H Amination for Indole Synthesis. (2025).
  • Structure Elucid
  • Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain. (n.d.). MDPI.
  • HPLC profiles of the reaction mixture and purity analysis during the... (n.d.).
  • Study of Mass Spectra of Some Indole Derivatives. (2025).
  • tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxyl
  • Synthesis and Chemistry of Indole. (n.d.). University of Lucknow.
  • Kumar, A., Verma, R. S., & Bhatia, S. K. (1993). mass spectral studies of newer indoles. Pakistan Journal of Scientific and Industrial Research, 36(4), 126.
  • Impurity Identification & Analysis Services. (n.d.). BOC Sciences.
  • Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 81.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2025).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of complex organic molecules are daily tasks. With this comes the critical responsibility of ensuring that all chemical waste, especially novel compounds like tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, is managed and disposed of in a manner that guarantees the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this halogenated indole derivative, grounded in established safety principles and regulatory compliance.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's properties is paramount.

Chemical Identity:

  • Name: this compound

  • CAS Number: 1048039-49-1

  • Molecular Formula: C₁₃H₁₃ClINO₂

  • Molecular Weight: 377.609 g/mol

Known Hazards: While a comprehensive toxicological profile may not be extensively documented, available data indicates that this compound may cause mild skin irritation and serious eye damage. As a halogenated organic compound containing both chlorine and iodine, it must be treated with caution. Halogenated hydrocarbons, as a class, can be toxic upon inhalation and ingestion[1].

Physicochemical Properties:

  • Appearance: Typically a white crystalline powder.

  • Solubility: Soluble in polar aprotic solvents such as DMF and DMSO.

  • Stability: Decomposes at temperatures above 180°C. For optimal stability, it should be stored at 2-8°C in a tightly sealed container, protected from light.

A summary of the key safety and handling information is provided in the table below.

PropertyInformationSource
CAS Number 1048039-49-1
Primary Hazards May cause mild skin irritation and serious eye damage.
Compound Class Halogenated Organic Compound[1][2][3][4]
Storage 2-8°C, tightly sealed, protected from light.
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for skin and eye irritation, a stringent PPE protocol is non-negotiable. The causality is clear: direct contact with the compound can lead to chemical burns or other injuries.

Mandatory PPE:

  • Eye Protection: Safety goggles are required to protect against splashes[1][2].

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact[1][2].

  • Body Protection: A laboratory coat is essential to protect skin and clothing[1][2].

  • Footwear: Closed-toe shoes must be worn to shield feet from potential spills[1][2].

PPE_Workflow

Spill Management: A Rapid and Safe Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately. Ensure the area is well-ventilated, preferably within a chemical fume hood[1][2].

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Label and Dispose: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and include the full chemical name.

The Core Directive: Segregated Disposal of Halogenated Waste

The cardinal rule for the disposal of this compound is segregation . Due to its halogenated nature (containing chlorine and iodine), it must not be mixed with non-halogenated organic waste[1][2][3][4]. The co-mingling of these waste streams can lead to dangerous reactions and significantly complicates the final disposal process, often at a higher cost[3].

Disposal Protocol for Solid Waste:

  • Designated Waste Container: Place all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste"[2][4].

  • Labeling: The container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials[3].

Disposal Protocol for Solutions:

  • Designated Waste Container: Solutions of this compound in organic solvents should be collected in a separate, clearly labeled container for "Halogenated Organic Liquid Waste"[1][2][5].

  • Solvent Compatibility: Ensure that the solvents are compatible with the container material.

  • Labeling: As with solid waste, the liquid waste container must be properly labeled with a hazardous waste tag detailing its contents.

  • Never Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain[1][2].

Disposal_Workflow

Final Disposition and Institutional Protocols

The ultimate disposal of the collected waste must be handled by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[2]. Adherence to local, state, and federal regulations is mandatory. Always consult your institution's specific waste management protocols.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate pathways of drug discovery and development, the synthesis of novel molecules is both an art and a science. The handling of complex intermediates, such as tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate, demands a profound respect for the principles of laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to work safely and efficiently, making this a trusted resource in your critical research endeavors.

Compound Profile and Hazard Assessment

Chemical Identity:

Compound Name This compound
CAS Number 1048039-49-1[1]
Molecular Formula C₁₃H₁₃ClINO₂[1]
Molecular Weight 377.60 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in polar aprotic solvents such as DMF and DMSO[1]

Hazard Evaluation:

  • By Analogy: The related compound, tert-Butyl 3-iodo-1H-indole-1-carboxylate, is classified as harmful if swallowed and may cause an allergic skin reaction. Another analogue, tert-Butyl 5-chloro-1H-indole-1-carboxylate, is designated as toxic if swallowed, may cause an allergic skin reaction, and may have long-lasting harmful effects on aquatic life.

  • Direct Information: It is known to cause mild skin irritation and serious eye damage[1].

Based on this information, it is prudent to handle this compound with a high degree of caution, assuming it to be toxic if swallowed, a skin and eye irritant, and a potential skin sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following recommendations are based on a thorough risk assessment of the compound's likely hazards.

Core PPE Requirements:

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the compound or its solutions, which can cause serious eye damage.
Skin Protection A flame-resistant lab coat and chemically resistant gloves.Prevents skin contact, which can lead to irritation and potential sensitization.
Respiratory Protection Work within a certified chemical fume hood.Halogenated organic compounds can have significant vapor pressures and are often irritants to the respiratory tract.

Glove Selection: A Critical Choice

Given the compound's solubility in DMF and DMSO, the choice of glove material is critical. Nitrile gloves, while common, may not offer sufficient protection against these solvents.

Solvent Recommended Glove Material Justification
Dimethylformamide (DMF) Good resistance with Butyl rubber and Neoprene.Nitrile offers poor resistance to DMF.
Dimethyl sulfoxide (DMSO) Excellent resistance with Nitrile, Butyl rubber, and Neoprene.Provides a wider range of suitable glove options.

Recommendation: When working with solutions of this compound in DMF or DMSO, it is advisable to double-glove , with the outer glove being of a material with high resistance to the specific solvent being used. Always inspect gloves for any signs of degradation before and during use.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiment.

Workflow for Safe Handling:

prep Preparation handling Handling prep->handling Proceed with caution cleanup Cleanup handling->cleanup After experiment completion disposal Disposal cleanup->disposal Segregate waste

A logical workflow for handling the compound.

Step 1: Preparation

  • Designate a Work Area: All work with this compound should be conducted within a certified chemical fume hood.

  • Gather Materials: Ensure all necessary equipment, including appropriate PPE, is readily available before starting.

  • Consult the SDS of Solvents: Review the Safety Data Sheets for all solvents to be used in the procedure.

Step 2: Handling

  • Weighing: Carefully weigh the solid compound in a disposable weigh boat inside the fume hood to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the setup is secure and stable.

Step 3: Storage

  • Store the compound in a tightly sealed container at 2-8°C, protected from light[1]. This suggests potential sensitivity to air and moisture, making inert atmosphere storage a good practice.

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of halogenated organic waste is crucial to protect the environment and comply with regulations.

Waste Segregation is Key:

start Generate Waste halogenated Halogenated Waste (e.g., solutions of the compound) start->halogenated non_halogenated Non-Halogenated Waste start->non_halogenated solid Contaminated Solid Waste (e.g., gloves, weigh boats) start->solid

Categorization of laboratory waste.

  • Halogenated Waste: All solutions containing this compound and any solvent used to rinse glassware must be collected in a designated, clearly labeled "Halogenated Waste" container.

  • Contaminated Solid Waste: Used gloves, weigh boats, and any other solid materials that have come into contact with the compound should be placed in a separate, labeled container for solid chemical waste.

  • Disposal Method: Halogenated organic waste is typically disposed of via incineration by a licensed hazardous waste disposal company. Never pour halogenated waste down the drain[2]. For iodinated waste, it is sometimes recommended to reduce it to the less harmful iodide form with a reducing agent like sodium thiosulfate before disposal, but always follow your institution's specific guidelines.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and informed response is critical.

In Case of Exposure:

Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

In Case of a Spill:

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and alert others.

  • Contain: For small, manageable spills within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as halogenated waste.

By adhering to these detailed safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Braun Research Group. (n.d.).
  • Chem-Safety. (n.d.).
  • CymitQuimica. (2024, December 19).
  • Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • GOV.UK. (2024, October 10).
  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
  • SAS Safety Corp. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Cole-Parmer. (n.d.). How to Utilize this Chemical Resistance Guide.
  • ChemShuttle. (n.d.).
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Fisher Scientific. (2015, March 19).
  • ChemicalBook. (2025, July 16).
  • AK Scientific, Inc. (n.d.).
  • Cenmed Enterprises. (n.d.).
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

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tert-Butyl 5-chloro-3-iodo-1H-indole-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.